molecular formula C9H7NO3 B1506173 7-Hydroxy-1H-indole-3-carboxylic acid CAS No. 24370-79-4

7-Hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B1506173
CAS No.: 24370-79-4
M. Wt: 177.16 g/mol
InChI Key: PHMVYPXOSJQLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1H-indole-3-carboxylic acid (CAS 24370-79-4) is a high-purity indole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features both a carboxylic acid and a hydroxy group on the indole scaffold, a structure prevalent in many bioactive molecules. Indole-3-carboxylic acid derivatives are of significant research interest due to their diverse pharmacological profiles. Studies on structurally similar compounds, particularly hydroxy-substituted indole-3-carboxylic acids, have demonstrated promising cytotoxic effects against cancer cell lines, such as breast cancer MCF-7 cells, while showing minimal toxicity to normal human cells . Furthermore, complex indole-3-carboxylic acid derivatives have been identified as highly selective substrates for enzymes like UGT1A1, making them valuable tools for reaction phenotyping and inhibition studies in preclinical drug metabolism and disposition research . The indole core is a privileged structure in agrochemicals as well, found in natural auxin plant hormones, making this compound a potential intermediate for the synthesis of novel plant growth regulators or herbicides . Provided for research applications only, this chemical is supplied with guaranteed quality and stability, requiring storage sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

7-hydroxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-1-2-5-6(9(12)13)4-10-8(5)7/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMVYPXOSJQLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717226
Record name 7-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-79-4
Record name 7-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

7-Hydroxy-1H-indole-3-carboxylic acid is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Its unique structure, featuring both a hydroxyl and a carboxylic acid functional group on the indole scaffold, makes it a versatile precursor for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering detailed experimental protocols, mechanistic insights, and in-depth analytical data to support researchers in their scientific endeavors.

I. Strategic Approach to Synthesis

The synthesis of this compound can be approached through several established indole synthesis methodologies. Among these, the Fischer indole synthesis stands out as a robust and widely applicable method. This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine derivative and a carbonyl compound.

For the synthesis of our target molecule, a logical and efficient strategy involves a two-step sequence:

  • Fischer Indole Synthesis of 7-Methoxy-1H-indole-3-carboxylic acid: This initial step utilizes a commercially available substituted phenylhydrazine, 2-methoxyphenylhydrazine, and pyruvic acid. The methoxy group serves as a protecting group for the hydroxyl functionality, preventing unwanted side reactions during the indole ring formation.

  • Demethylation: The subsequent removal of the methyl group from the 7-methoxy-1H-indole-3-carboxylic acid intermediate yields the desired this compound.

This strategic use of a protecting group is a common and effective tactic in organic synthesis to achieve the desired regioselectivity and functional group compatibility.[1][2]

Reaction Workflow Diagram

Caption: Overall synthetic strategy for this compound.

II. Detailed Experimental Protocols

Part 1: Synthesis of 7-Methoxy-1H-indole-3-carboxylic acid

The Fischer indole synthesis is a powerful method for constructing the indole ring system.[3][4][5][6][7] In this protocol, 2-methoxyphenylhydrazine reacts with pyruvic acid in the presence of an acid catalyst, typically polyphosphoric acid (PPA), to yield 7-methoxy-1H-indole-3-carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture (typically 10-20 times the weight of the hydrazine). The PPA serves as both the solvent and the acid catalyst.

  • Heating: Heat the reaction mixture with stirring to a temperature of 80-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 7-methoxy-1H-indole-3-carboxylic acid.

Part 2: Demethylation to this compound

The cleavage of the methyl ether is a critical step to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 7-methoxy-1H-indole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM).

  • Addition of Demethylating Agent: Cool the solution to a low temperature (typically -78 °C or 0 °C) and slowly add a solution of boron tribromide (BBr₃) in DCM (2-3 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[8][9][10][11]

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Data Presentation Table
Technique Expected Key Features
¹H NMR Aromatic protons on the indole ring, a singlet for the C2-proton, and exchangeable singlets for the N-H and O-H protons.
¹³C NMR Resonances for the nine carbon atoms of the indole core and the carboxylic acid carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₉H₇NO₃, MW: 177.16 g/mol ) and characteristic fragmentation patterns.
FTIR Broad O-H stretching vibrations for the carboxylic acid and hydroxyl groups, an N-H stretching vibration, and a strong C=O stretching vibration for the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The proton at the C2 position will typically appear as a singlet. The protons of the N-H and O-H groups will appear as broad singlets that are exchangeable with D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display nine signals for the carbon atoms of the indole ring system, in addition to the signal for the carboxylic acid carbonyl carbon, which typically appears in the downfield region (around 170-180 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177.

Expected Fragmentation Pattern:

A key fragmentation pathway for hydroxyindole-3-carboxylic acids involves the initial loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).[1] The loss of water (H₂O) from the molecular ion is also a possibility, particularly for the 4-hydroxy isomer, but less so for the 7-hydroxy isomer.[1]

Fragmentation M [M]+• (m/z 177) M_minus_OH [M - •OH]+ (m/z 160) M->M_minus_OH - •OH M_minus_OH_minus_CO [Fragment]+ (m/z 132) M_minus_OH->M_minus_OH_minus_CO - CO

Caption: A plausible mass spectral fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch will also contribute to this broadness.

  • N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ due to the carbonyl group of the carboxylic acid.

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid.

  • Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

IV. Conclusion

This technical guide has outlined a reliable and strategic pathway for the synthesis of this compound via the Fischer indole synthesis, employing a methoxy protecting group strategy. The detailed experimental protocols provide a practical framework for laboratory execution. Furthermore, the comprehensive characterization section, detailing the expected outcomes from NMR, Mass Spectrometry, and FTIR analysis, equips researchers with the necessary tools to verify the successful synthesis and purity of this valuable indole derivative. The information presented herein is intended to empower scientists in their pursuit of novel discoveries and the development of next-generation therapeutics.

V. References

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Jamieson, A. G., Sutherland, A., & Willis, C. L. (2000). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Man, H. W., & Lagerstedt, I. (2003). Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine. Clinical chemistry, 49(5), 824–827. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]

  • Kim, J., & Movassaghi, M. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 27(64), 15891-15908. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fischer indole synthesis. [Link]

  • Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15067967, 7-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link].

  • PubChemLite. (n.d.). 7-methoxy-1h-indole-3-carboxylic acid (C10H9NO3). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved from [Link].

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link].

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from

  • de Heuvel, E., Nocito, M. E., De Rycker, M., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS infectious diseases, 6(10), 2731–2744. [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from

  • Xu, B., Shen, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & medicinal chemistry letters, 24(15), 3464–3469. [Link]

  • Grieco, P. A., & Fobare, W. F. (2011). Synthesis of (±)-7-Hydroxylycopodine. The Journal of organic chemistry, 76(4), 1034–1040. [Link]

  • Almansa, C., Gómez, L. A., & Solà, L. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules (Basel, Switzerland), 17(10), 12216–12231. [Link]

  • Grieco, P. A., & Fobare, W. F. (2011). Synthesis of (±)-7-Hydroxylycopodine. The Journal of organic chemistry, 76(4), 1034–1040. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The strategic placement of a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the indole scaffold imparts unique electronic and steric properties to the molecule, making it a compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous signaling molecules suggests potential interactions with various biological targets. A thorough understanding of its physicochemical properties is paramount for any research or development endeavor, as these characteristics govern its solubility, absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic potential.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for related compounds is available, specific experimental values for the target molecule are not extensively reported. Therefore, a combination of data from related structures and computationally predicted values are provided.

PropertyExperimental Data (Related Compounds) / Predicted ValueSignificance in Drug Development
Melting Point (°C) Not available. Predicted to be >200°C. For comparison, Indole-3-carboxylic acid has a melting point of 206.5°C[1].Purity assessment, solid-state stability, and formulation development.
Solubility Predicted to have low aqueous solubility. Soluble in organic solvents like DMSO and DMF.Affects bioavailability, formulation strategies, and route of administration.
pKa Not available. Predicted to have two pKa values: one for the carboxylic acid (around 4-5) and one for the phenolic hydroxyl group (around 9-10).Governs the ionization state at physiological pH, influencing solubility, permeability, and receptor interactions.
LogP Not available. Predicted to be in the range of 1.5-2.5.Indicates lipophilicity, which is a key determinant of membrane permeability and distribution in the body.
Molecular Weight 177.16 g/mol A fundamental property influencing diffusion and transport across biological membranes.

Experimental Determination of Physicochemical Properties

Scientific integrity demands rigorous experimental validation of all physicochemical parameters. The following sections detail the standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20°C per minute initially. As the melting point is approached, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Workflow for melting point determination.
Solubility Determination

Solubility is a crucial factor influencing a drug's bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous and Organic Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G A Add excess compound to solvent B Equilibrate with shaking A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC D->E F Calculate solubility E->F

Workflow for shake-flask solubility determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, we expect two pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group. Potentiometric titration is a common and accurate method for pKa determination.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized. For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC Identify Identify Degradation Products HPLC->Identify Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Workflow for a forced degradation study.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices, including in vitro and in vivo samples, and for stability testing. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.

Key Considerations for HPLC Method Development:

  • Column: A C18 column is a good starting point for the separation of indole derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection at one of the compound's absorption maxima (e.g., around 280 nm) is generally appropriate.

  • Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of the parent compound from its impurities and degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound. While some experimental data is available for related compounds, there is a clear need for the systematic experimental determination of the properties of the title compound. The detailed protocols provided herein offer a roadmap for researchers to obtain this critical data. A thorough understanding and documentation of these physicochemical characteristics are fundamental prerequisites for advancing this compound through the drug discovery and development pipeline.

References

  • This guide has been compiled using general knowledge of organic chemistry, medicinal chemistry, and pharmaceutical sciences, and is supported by the information retrieved from the search results. Specific data points from the search results are cited in the text.
  • PubChem. Indole-3-carboxylic acid. [Link]

Sources

Biological significance of hydroxyindole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of Hydroxyindole-3-Carboxylic Acids

Abstract

The hydroxyindole-3-carboxylic acid (HI3CA) scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a cornerstone for numerous natural products and synthetic therapeutic agents. As hydroxylated derivatives of indole-3-carboxylic acid (I3CA), these compounds exhibit a wide spectrum of biological activities, stemming from their roles as metabolic intermediates, signaling molecules, and versatile pharmacophores. This technical guide provides a comprehensive overview of the HI3CA landscape, intended for researchers, scientists, and drug development professionals. We will explore the chemical synthesis and natural occurrence of these molecules, delve into their multifaceted biological roles from human metabolism to plant defense, and critically evaluate their therapeutic potential in oncology, infectious diseases, and beyond. The narrative synthesizes field-proven insights with technical accuracy, detailing the causality behind experimental choices and providing validated analytical protocols for their quantification.

Introduction: The Versatile Indole Nucleus

The indole ring system is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Its hydroxylated carboxylic acid derivatives, the hydroxyindole-3-carboxylic acids (HI3CAs), represent a critical subclass with significant, though sometimes underappreciated, biological relevance. These compounds are found in both plants and animals as products of tryptophan metabolism.[2][3] In mammals, 5-hydroxyindole-3-acetic acid (5-HIAA), a closely related metabolite, is the primary urinary biomarker for serotonin levels and is crucial for diagnosing neuroendocrine tumors.[4] In plants, HI3CAs are involved in defense responses against pathogens.[3]

The therapeutic potential of this scaffold is vast and actively being explored. Synthetic derivatives have demonstrated potent activities as anticancer, antimicrobial, and antihypertensive agents.[1][5][6] This guide aims to provide an in-depth exploration of the synthesis, biological function, and pharmacological applications of HI3CAs, grounding the discussion in established protocols and mechanistic insights.

Chemical Landscape and Synthesis

Structure and Properties

The core structure consists of a bicyclic indole ring with a carboxylic acid group at the C3 position and a hydroxyl group on the benzene moiety (positions C4, C5, C6, or C7). The position of the hydroxyl group significantly influences the molecule's electronic properties, solubility, and biological activity. HI3CAs are typically high-melting, colorless crystalline solids that are stable in their solid form.[2] However, some isomers, like 7-hydroxyindole-3-carboxylic acid, can be unstable in solution.[2]

General Synthetic Route

A robust and well-established method for synthesizing the 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids begins with the corresponding benzyloxyindoles. This multi-step synthesis offers a clear path to obtaining specific isomers for research and development.[2][7]

  • Rationale: This procedure utilizes a benzyl protecting group for the hydroxyl moiety, which is stable under the Grignard and carboxylation conditions but can be cleanly removed in the final step via hydrogenolysis. This strategy ensures regioselective introduction of the carboxylic acid at the C3 position.

  • Step 1: Grignard Reagent Formation.

    • To a solution of the appropriate isomer of benzyloxyindole in anhydrous diethyl ether, add an ethereal solution of ethylmagnesium bromide dropwise under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the indolylmagnesium bromide.

  • Step 2: Carboxylation.

    • To the freshly prepared Grignard reagent, add ethyl chloroformate dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight. This reaction yields a mixture of the 1- and 3-carbethoxy derivatives.

    • Causality: The indolylmagnesium bromide is a powerful nucleophile. While C3 is the kinetically favored site of electrophilic attack, some N-acylation at the C1 position is often observed.

  • Step 3: Isolation of the 3-Carbethoxy Isomer.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product into diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and separate the 3-carbethoxyindole isomer from the 1-carbethoxyindole isomer using silica gel column chromatography.

  • Step 4: Alkaline Hydrolysis.

    • Dissolve the purified benzyloxy-3-carbethoxyindole in a solution of sodium hydroxide in aqueous ethanol.

    • Reflux the mixture for 4-6 hours until the hydrolysis of the ester to the carboxylic acid is complete (monitor by TLC).

    • Acidify the cooled reaction mixture with dilute hydrochloric acid to precipitate the benzyloxyindole-3-carboxylic acid.

  • Step 5: Debenzylation (Catalytic Hydrogenation).

    • Dissolve the benzyloxyindole-3-carboxylic acid in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

    • Self-Validation: The completion of the reaction can be monitored by the cessation of hydrogen uptake or by TLC, observing the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final hydroxyindole-3-carboxylic acid.[2]

G cluster_0 Synthesis of Hydroxyindole-3-Carboxylic Acids start Benzyloxyindole Isomer grignard Grignard Formation (EtMgBr) start->grignard carboxylation Carboxylation (Ethyl Chloroformate) grignard->carboxylation mixture Mixture of 1- and 3-Carbethoxyindoles carboxylation->mixture separation Chromatographic Separation mixture->separation isomer3 Pure 3-Carbethoxy Isomer separation->isomer3 hydrolysis Alkaline Hydrolysis (NaOH) isomer3->hydrolysis protected_acid Benzyloxyindole-3- Carboxylic Acid hydrolysis->protected_acid debenzylation Debenzylation (H2, Pd/C) protected_acid->debenzylation final_product Hydroxyindole-3- Carboxylic Acid debenzylation->final_product

Caption: A generalized workflow for the synthesis of HI3CAs.

Natural Occurrence and Biosynthesis

Occurrence in Nature

HI3CAs are not merely synthetic curiosities; they are integral components of biological systems. In rats fed with indole-3-carboxylic acid, 6-hydroxyindole-3-carboxylic acid was identified as a urinary metabolite.[2] In the plant kingdom, derivatives of indole-3-carboxylic acid, including 6-hydroxyindole-3-carboxylic acid, are synthesized by Arabidopsis thaliana as part of its chemical defense arsenal.[3]

Biosynthesis in Plants

In Arabidopsis, HI3CAs are secondary metabolites derived from tryptophan. This pathway is activated in response to pathogens and shares enzymes with the biosynthesis of the phytoalexin camalexin.

  • Tryptophan as the Precursor: The pathway begins with the essential amino acid L-tryptophan.[8]

  • Key Intermediates: Tryptophan is converted through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile.

  • Oxidative Steps: Indole-3-carbaldehyde (ICHO) is formed, which is then oxidized to indole-3-carboxylic acid (ICOOH). This oxidation is catalyzed by ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1).[3]

  • Hydroxylation and Glycosylation: The indole ring is subsequently hydroxylated (e.g., at the C6 position) and often conjugated with glucose to form stable, stored derivatives.[3]

G cluster_1 Biosynthesis of HI3CA Derivatives in Arabidopsis Trp L-Tryptophan IAOx Indole-3-acetaldoxime Trp->IAOx IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO ICOOH Indole-3-carboxylic Acid ICHO->ICOOH Oxidation AAO1 AAO1 (Aldehyde Oxidase) ICHO->AAO1 H_ICOOH 6-Hydroxyindole-3- carboxylic Acid ICOOH->H_ICOOH Hydroxylation P450 CYP71B6 (Hydroxylase) ICOOH->P450 AAO1->ICOOH Glc_H_ICOOH Glucose Conjugate of 6-Hydroxy-ICOOH H_ICOOH->Glc_H_ICOOH Glycosylation P450->H_ICOOH

Caption: Simplified biosynthetic pathway of HI3CA in plants.

Biological Roles and Mechanisms of Action

Serotonin Metabolism and Clinical Diagnostics

The most well-documented biological role of a related compound, 5-hydroxyindole-3-acetic acid (5-HIAA), is as the major metabolite of the neurotransmitter serotonin (5-hydroxytryptamine).[4]

  • Metabolic Pathway: Serotonin is oxidized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then rapidly converted to 5-HIAA by aldehyde dehydrogenase.[4]

  • Clinical Significance: Elevated levels of 5-HIAA in a 24-hour urine sample are the primary diagnostic marker for carcinoid tumors, which are serotonin-secreting neuroendocrine tumors.[4][9] Accurate quantification is therefore critical for diagnosis and monitoring of these malignancies.

Neuroprotection and Ferroptosis Inhibition

Recent research has uncovered a neuroprotective role for certain HI3CA isomers. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. A 2025 study demonstrated that several hydroxyindole analogs, including 6-hydroxyindole and 7-hydroxyindole, act as potent inhibitors of ferroptosis in neuronal cell cultures.[10] The mechanism is believed to be their intrinsic radical-trapping antioxidant activity.[10] In contrast, 5-hydroxyindole and its metabolite 5-HIAA were found to be less effective, highlighting the importance of the hydroxyl group's position.[10]

Therapeutic and Pharmacological Significance

The HI3CA scaffold is a fertile ground for drug discovery, with derivatives showing promise in multiple therapeutic areas.

Anticancer Activity

The indole nucleus is a key feature in many anticancer agents. Researchers have synthesized and evaluated novel 5-hydroxyindole-3-carboxylic acid derivatives for their cytotoxic effects.

  • Breast Cancer: A study by Teymori et al. synthesized 23 novel 5-hydroxyindole-3-carboxylic acid and ester derivatives and tested them against the MCF-7 breast cancer cell line.[1] Several ester derivatives showed potent cytotoxicity against cancer cells with minimal effect on normal fibroblast cells. Compound 5d , an ester with a 4-methoxy group, was the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM.[1]

CompoundDerivative TypeEC50 against MCF-7 (µM)
5a Ester< 10
5d Ester (4-methoxy)4.7
5l Ester< 10
Cisplatin Control Drug> 31.25
Data synthesized from Teymori A, et al. (2022).[1]
Anti-Tuberculosis (TB) Activity

Mycobacterium tuberculosis (Mtb), the causative agent of TB, relies on virulence factors like protein tyrosine phosphatase B (mPTPB) to survive within host cells. The hydroxyindole carboxylic acid scaffold has been identified as a promising platform for developing mPTPB inhibitors.[5]

  • Mechanism: A facile library approach was used to design inhibitors that target both the mPTPB active site and a unique nearby pocket, enhancing both potency and selectivity.[5]

  • Lead Compound: This screening identified compound 11a , which exhibited a high potency (Ki = 50 nM) and over 100-fold selectivity against a panel of other PTPs.[5] Crucially, compound 11a showed high efficacy in a macrophage cell model, reversing the immune response alterations induced by mPTPB, marking it as a strong starting point for anti-TB drug development.[5]

G cluster_2 Focused Library Screening for mPTPB Inhibitors scaffold Hydroxyindole Carboxylic Acid Scaffold design Design Amide Library (Targeting Active Site & Secondary Pocket) scaffold->design synthesis Synthesize Focused Library design->synthesis hts High-Throughput Screening (HTS) vs. mPTPB synthesis->hts hit_id Identify Potent Hits (e.g., Compound 11a) hts->hit_id selectivity Selectivity Profiling (vs. other PTPs) hit_id->selectivity cell_assay Cell-Based Assay (Macrophage Model) selectivity->cell_assay lead Lead Compound for Anti-TB Drugs cell_assay->lead G cluster_hplc HPLC-ECD Workflow cluster_lcms LC-MS/MS Workflow h_start Urine Sample h_is Add Internal Standard (e.g., 5-HICA) h_start->h_is h_spe Solid-Phase Extraction (SPE) h_is->h_spe h_hplc Reversed-Phase HPLC (Isocratic, ~20 min) h_spe->h_hplc h_ecd Electrochemical Detection (+0.6V) h_hplc->h_ecd h_quant Quantification vs. External Standards h_ecd->h_quant l_start Urine Sample l_is Add Internal Standard (¹³C-labeled 5-HIAA) l_start->l_is l_ext Dilute & Extract (SLE or PPT) l_is->l_ext l_uplc UPLC Separation (Gradient, <3 min) l_ext->l_uplc l_ms Tandem Mass Spec (MRM Detection) l_uplc->l_ms l_quant Quantification via Area Ratio l_ms->l_quant

Sources

An In-depth Technical Guide to 7-Hydroxy-1H-indole-3-carboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Hydroxy-1H-indole-3-carboxylic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, its physicochemical properties, and its emerging biological significance. The content is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding of the subject matter.

Part 1: The Genesis of a Molecule: Discovery and Historical Synthesis

The scientific literature first documents the unambiguous synthesis of this compound in 1969 by Marchelli, Hutzinger, and Heacock.[1][2] Prior to their work, while other isomers were known, a definitive synthesis for the 7-hydroxy variant had not been reported, marking a significant step in the exploration of hydroxyindoles.[2] These compounds were of interest due to their biological and medicinal importance, particularly in the context of indole metabolism in plants and animals.[2]

The foundational synthesis developed by Marchelli and his team provided a reliable pathway to all four benzenoid-substituted hydroxyindole-3-carboxylic acids (4-, 5-, 6-, and 7-hydroxy).[1][2] This seminal work laid the groundwork for further investigation into the distinct properties and potential applications of each isomer.

The Marchelli-Hutzinger-Heacock Synthesis: A Foundational Pathway

The synthesis of this compound, as detailed in the 1969 paper, commences with the corresponding 7-benzyloxyindole. This starting material is strategic, as the benzyl group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed in a later step.

The core of the synthesis involves the conversion of the benzyloxyindole into a mixture of its 1- and 3-carbethoxy derivatives. This is achieved through the action of ethyl chloroformate on the Grignard reagent of the indole. The subsequent alkaline hydrolysis of the 3-carbethoxyindole derivative, followed by debenzylation, yields the final this compound.[1][2]

Synthesis_Pathway A 7-Benzyloxyindole B Grignard Reagent Formation (EtMgBr) A->B Step 1 C Reaction with Ethyl Chloroformate (ClCOOEt) B->C Step 2 D Mixture of 1- and 3-carbethoxy 7-benzyloxyindoles C->D Step 3 E Separation of 3-isomer D->E Step 4 F Alkaline Hydrolysis and Debenzylation E->F Step 5 G This compound F->G Step 6

Caption: Synthetic pathway for this compound.

Alternative Synthetic Strategies: The Fischer and Reissert Indole Syntheses

While the Marchelli-Hutzinger-Heacock method is the historically documented route to this compound, it is important to consider other classical indole synthesis methods that could be adapted for its preparation.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a versatile reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5] To synthesize the 7-hydroxy isomer, one would start with a suitably protected 2-hydroxyphenylhydrazine.

The Reissert indole synthesis offers another pathway, typically starting from an ortho-nitrotoluene and diethyl oxalate.[6][7][8][9] Reductive cyclization of the resulting o-nitrophenylpyruvate yields the indole-2-carboxylic acid, which can be a precursor to the 3-carboxy derivative through subsequent functional group manipulations.

Part 2: Physicochemical Characterization

This compound is a high-melting, colorless crystalline solid.[2] A notable characteristic of the 7-hydroxy isomer is its instability in solution, which can complicate its recrystallization and handling.[2]

Spectroscopic Profile

Mass Spectrometry: The mass spectrum of this compound, along with its isomers, has been studied. The fragmentation patterns are distinct for each isomer, allowing for their differentiation. For the 7-hydroxy isomer, a key fragmentation pathway is the initial loss of a hydroxyl radical (-OH) from the molecular ion.[10]

Predicted 1H and 13C NMR Data for this compound (in DMSO-d6)

Position 1H Chemical Shift (ppm, predicted) 13C Chemical Shift (ppm, predicted)
1 (NH)~11.5 (br s)-
2~8.0 (s)~130
3-~110
4~7.0 (d)~115
5~6.8 (t)~120
6~7.3 (d)~118
7-~145 (C-OH)
3a-~125
7a-~128
COOH~12.0 (br s)~165

Note: These are predicted values and may vary in experimental conditions.

Part 3: Biological Significance and Potential Applications

Hydroxyindoles as a class of compounds exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[17] While the biological role of this compound is an emerging area of research, recent studies have begun to shed light on its potential therapeutic applications.

Inhibition of Ferroptosis

A significant recent finding is the identification of 7-hydroxyindole as an inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[17] This discovery positions this compound and its derivatives as potential therapeutic agents for neurodegenerative diseases and other conditions where ferroptosis is implicated.[17]

Broader Context: Bioactivity of Hydroxyindole Carboxylic Acids

The broader family of hydroxyindole carboxylic acids has demonstrated diverse biological activities:

  • Anti-cancer Properties: Derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and investigated for their cytotoxic effects against breast cancer cells.[11]

  • Plant Defense Mechanisms: In plants, derivatives of indole-3-carboxylic acid, including hydroxylated forms, play a role as secondary metabolites in defense against pathogens.[18]

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound, based on established chemical principles and the foundational work in the field.

Protocol 1: Synthesis of this compound

This protocol is an adaptation of the Marchelli-Hutzinger-Heacock synthesis.

Materials:

  • 7-Benzyloxyindole

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Ethyl chloroformate

  • Sodium hydroxide

  • Hydrochloric acid

  • Palladium on carbon (10%)

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

  • Reaction with 7-Benzyloxyindole: To the freshly prepared Grignard reagent, add a solution of 7-benzyloxyindole in anhydrous diethyl ether dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for 2-3 hours at room temperature.

  • Carbethoxylation: Cool the reaction mixture to 0 °C and add ethyl chloroformate dropwise. Allow the reaction to proceed for several hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Separation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting mixture of 1- and 3-carbethoxy-7-benzyloxyindoles can be separated by column chromatography.

  • Hydrolysis and Debenzylation: The isolated 3-carbethoxy-7-benzyloxyindole is then subjected to alkaline hydrolysis with aqueous sodium hydroxide. Following hydrolysis, the reaction mixture is acidified with hydrochloric acid. The resulting benzyloxy-acid is then debenzylated via catalytic hydrogenation using palladium on carbon in ethanol to yield this compound.

  • Purification: The final product can be purified by recrystallization, though care must be taken due to its instability in solution.[2]

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Grignard Reagent Preparation B Reaction with 7-Benzyloxyindole A->B C Carbethoxylation with Ethyl Chloroformate B->C D Work-up and Chromatographic Separation C->D E Hydrolysis and Catalytic Debenzylation D->E F Purification E->F G Mass Spectrometry (MS) F->G H NMR Spectroscopy (1H and 13C) F->H I Infrared (IR) Spectroscopy F->I

Caption: Experimental workflow for synthesis and characterization.

Protocol 2: Characterization of this compound

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedures:

  • Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol) and analyze by HRMS to confirm the molecular weight and elemental composition.

  • NMR Spectroscopy: Dissolve a sample of the compound in a deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra. The use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the unambiguous assignment of all proton and carbon signals.

  • Infrared Spectroscopy: Obtain an IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Look for characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H, and C=O functional groups.

References

  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. [Link]

  • Sci-Hub. (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids. Retrieved from [Link]

  • Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 209–220. [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52691–52736. [Link]

  • Cannon, J. G. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(3), 238–240.
  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375-4381.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-carboxylic acid. Retrieved from [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
  • Gribble, G. (2019). Reissert Indole Synthesis.
  • Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals. Taylor & Francis.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • ChemWis. (2024). Reissert Indole Synthesis. YouTube.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).
  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(4), 1849–1861. [Link]

  • Hutzinger, O., & Heacock, R. A. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296–1301.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Wang, Y., et al. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Free Radical Biology and Medicine, 235, 113-124.
  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Request PDF.
  • Magritek. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Indole-3-carboxylic acid(771-50-6) IR Spectrum.
  • AAT Bioquest. (n.d.). Spectrum [7-Hydroxycoumarin-3-carboxylic acid].
  • Kumar, S., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(16), 2134–2154.
  • Fringuelli, F., Piermatti, O., & Pizzo, F. (2004). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water.
  • James, P. N., & Snyder, H. R. (n.d.). indole-3-aldehyde. Organic Syntheses Procedure.
  • Azuma, Y., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Physical Chemistry Chemical Physics, 23(35), 19639–19645.

Sources

A Guide to the Spectroscopic Characterization of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 7-Hydroxy-1H-indole-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers and scientists, this document synthesizes established data with predictive analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, explain the rationale behind spectral acquisition protocols, and provide a framework for the structural elucidation of this and related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic indole core, substituted with a hydroxyl group at the C7 position of the benzene ring and a carboxylic acid at the C3 position of the pyrrole ring. This specific arrangement of functional groups dictates a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides valuable information regarding the molecular weight and fragmentation pattern, which is instrumental for confirming the identity of the isomeric hydroxyindole-3-carboxylic acids.

Expected Fragmentation Pattern

Studies by Jamieson and Hutzinger (1971) have shown that the fragmentation of hydroxyindole-3-carboxylic acids is highly dependent on the position of the hydroxyl group. For the 5-, 6-, and 7-hydroxy isomers, the primary and most significant fragmentation pathway involves the initial loss of a hydroxyl radical (•OH) from the molecular ion, followed by the expulsion of a molecule of carbon monoxide (CO)[1]. This is distinct from the 4-hydroxy isomer, which preferentially loses a molecule of water (H₂O)[1].

The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .

Table 1: Key Ions in the Electron Impact Mass Spectrum of this compound

m/zProposed IonFragmentation StepNotes
177[M]⁺Molecular IonRepresents the intact molecule.
160[M - •OH]⁺Loss of hydroxyl radicalA key diagnostic peak for the 7-hydroxy isomer[1].
132[M - •OH - CO]⁺Subsequent loss of COA major fragment ion[1].
104[M - •OH - CO - CO]⁺Loss of a second CO moleculeFurther fragmentation.

General Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, KBr for IR) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (Identify Functional Groups) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Identify Fragments) MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Experimental Protocol for EI-MS
  • Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The choice of 70 eV is a standard that provides reproducible fragmentation patterns and is energetic enough to overcome the ionization potential of most organic molecules.

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals for the five aromatic protons, the N-H proton, the carboxylic acid proton, and the phenolic hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
NH -1~12.0broad singlet-Typical for indole N-H protons, broadened by quadrupolar relaxation and exchange.
H -2~8.1singlet (or narrow doublet)J ≈ 2-3 HzDownfield due to proximity to the electronegative nitrogen and the C3-carboxyl group. May show small coupling to H-1.
H -4~7.5doublet of doubletsJ ≈ 8.0, 1.0 HzOrtho-coupled to H-5 and meta-coupled to H-6.
H -5~6.9tripletJ ≈ 8.0 HzOrtho-coupled to both H-4 and H-6.
H -6~7.0doublet of doubletsJ ≈ 8.0, 1.0 HzOrtho-coupled to H-5 and meta-coupled to H-4.
OH -7~9.5broad singlet-Phenolic proton, chemical shift is concentration and temperature dependent.
COOH ~12.5broad singlet-Carboxylic acid proton, highly deshielded and subject to exchange. Appears in a characteristic downfield region[2].
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale
C-2~128Influenced by the adjacent nitrogen and C3-substituent.
C-3~110Shielded carbon due to its position in the pyrrole ring, but attached to the carboxyl group.
C-3a~125Bridgehead carbon.
C-4~118Aromatic CH.
C-5~121Aromatic CH.
C-6~115Aromatic CH, shielded by the ortho hydroxyl group.
C-7~145Aromatic carbon bearing the hydroxyl group, significantly deshielded.
C-7a~130Bridgehead carbon.
C OOH~165Typical chemical shift for a carboxylic acid carbonyl carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO is due to its excellent solvating power for polar compounds containing hydroxyl and carboxylic acid groups. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay (D1), and the number of scans. A longer relaxation delay (e.g., 5 seconds) is crucial for accurate integration of all proton signals, especially the slowly relaxing ones.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the O-H, N-H, C=O, and aromatic C=C bonds.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensityNotes
3400 - 3300N-H stretchMedium, sharpCharacteristic of the indole N-H group.
3300 - 2500O-H stretch (Carboxylic Acid)Strong, very broadThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching bands[2][3][4].
~3200O-H stretch (Phenol)Medium, broadThis band will likely be part of the broad carboxylic acid O-H absorption.
~3050Aromatic C-H stretchMedium to weakAppears on the shoulder of the broad O-H band.
1720 - 1680C=O stretch (Carboxylic Acid)Strong, sharpThe carbonyl stretch is a prominent feature. Its exact position is sensitive to hydrogen bonding[3].
1620 - 1580C=C stretch (Aromatic)Medium to strongMultiple bands are expected for the indole ring system.
1320 - 1210C-O stretchStrongAssociated with both the carboxylic acid and phenolic C-O bonds[3].
~750C-H bend (Aromatic)StrongOut-of-plane bending for the 1,2,3-trisubstituted benzene ring.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): a. Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained. b. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The use of KBr is standard for solid samples as it is transparent to IR radiation in the typical analytical range.

  • Data Acquisition: a. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder and record the sample spectrum. c. The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. While experimental NMR and IR data are not widely published, predictive analysis based on analogous compounds provides a robust framework for its characterization. The mass spectrum is distinguished by an initial loss of a hydroxyl radical, a key feature that differentiates it from its isomers. This guide provides the foundational data and experimental methodologies necessary for researchers to confidently identify and analyze this important molecule.

References

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583946, 5-hydroxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

  • LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69867, Indole-3-Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15067967, 7-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151759824, 6-hydroxy-2H-indole-3-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to the Natural Occurrence of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1H-indole-3-carboxylic acid is a hydroxylated derivative of indole-3-carboxylic acid (ICOOH), a tryptophan-derived metabolite identified in various organisms. While the natural occurrence and biosynthesis of ICOOH and its 5- and 6-hydroxylated analogs are well-documented, particularly in the context of plant defense, the 7-hydroxy isomer remains a more elusive target. This technical guide synthesizes the current understanding of related indole alkaloids to provide a comprehensive framework for investigating the natural occurrence, biosynthesis, and isolation of this compound. We will explore the established pathways of its isomers to propose a putative biosynthetic route and present a detailed methodology for its extraction and characterization from natural sources. This document serves as a foundational resource for researchers aiming to explore the chemical ecology and potential bioactivity of this specific natural product.

Introduction to Hydroxylated Indole-3-Carboxylic Acids

Indole-3-carboxylic acid (ICOOH) and its derivatives are a class of secondary metabolites synthesized from the essential amino acid tryptophan. These compounds are found in plants, fungi, and bacteria, where they play diverse roles in chemical defense and signaling.[1] In cruciferous plants like Arabidopsis thaliana, ICOOH derivatives are key components of the immune response, accumulating to significant levels upon pathogen challenge.[2][3]

Hydroxylation of the indole ring, particularly at the C5, C6, and potentially C7 positions, represents a significant metabolic modification that can alter the biological activity and chemical properties of the parent molecule. While 5-hydroxy- and 6-hydroxy-ICOOH have been identified as major defense-related metabolites in Arabidopsis, the natural occurrence of this compound is not as extensively documented, presenting a compelling area for phytochemical and metabolomic investigation.[2]

Documented Natural Sources of Related Indole Alkaloids

While direct, repeated isolation of this compound is not widely reported, the occurrence of its parent compound and other isomers across different kingdoms of life provides a strong rationale for its existence in nature.

CompoundNatural Source(s)KingdomReference(s)
Indole-3-carboxylic acid Arabidopsis thaliana (leaves)Plantae[1][2][3]
Lasiodiplodia pseudotheobromae (endophytic fungus)Fungi[4][5]
Halymenia durvillei (red alga)Protista[6]
Human/Bacterial MetaboliteAnimalia/Bacteria[7][8]
5-Hydroxy-ICOOH Arabidopsis thaliana (leaves, as glucose conjugate)Plantae[2][9]
6-Hydroxy-ICOOH Arabidopsis thaliana (leaves, as glucose conjugate)Plantae[2][9]
6-Isoprenyl-ICOOH Streptomyces sp. (marine-derived)Bacteria[10]

The identification of ICOOH in endophytic fungi and marine organisms suggests that the metabolic machinery for its synthesis is widespread.[4][6] Furthermore, the production of a C6-prenylated ICOOH by a marine Streptomyces species highlights the capacity of microorganisms to perform complex modifications on the indole scaffold, lending credence to the potential for hydroxylation at various positions, including C7.[10]

Proposed Biosynthetic Pathway

The biosynthesis of ICOOH derivatives in Arabidopsis thaliana has been elucidated and serves as the primary model for understanding the formation of this class of compounds.[2][3][11] We can extrapolate from this established pathway to propose a putative route for the synthesis of this compound.

The proposed pathway begins with L-tryptophan and proceeds through several key enzymatic steps.

Causality of the Proposed Pathway:

  • From Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway is initiated by the conversion of tryptophan to IAOx, catalyzed by Cytochrome P450 enzymes CYP79B2 and CYP79B3. This is a critical branch point between primary metabolism (tryptophan) and secondary metabolism (defense compounds).[2]

  • Formation of Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN. This intermediate is a precursor to a range of indolic defense metabolites.

  • Conversion to Indole-3-carbaldehyde (ICHO) and ICOOH: The enzyme CYP71B6 has been shown to efficiently convert IAN into both ICHO and ICOOH, releasing cyanide in the process.[3]

  • Oxidation to ICOOH: The final oxidation of ICHO to ICOOH is catalyzed by molybdenum-containing enzymes known as aldehyde oxidases, specifically ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1).[2][11]

  • Hydroxylation Step (Hypothesized): The hydroxylation of the indole ring is the key step leading to the final product. Based on the known formation of 5-OH and 6-OH-ICOOH, it is hypothesized that a specific Cytochrome P450 monooxygenase or a similar hydroxylase acts on an indole precursor (such as ICOOH or an earlier intermediate) to introduce a hydroxyl group at the C7 position. The precise timing and substrate of this hydroxylation event require experimental validation.

Biosynthesis of 7-Hydroxy-ICOOH Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN Unidentified Enzymes ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid (ICOOH) IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1 OH_ICOOH 7-Hydroxy-ICOOH ICOOH->OH_ICOOH Putative Hydroxylase (e.g., P450)

Caption: Proposed biosynthetic pathway for 7-Hydroxy-ICOOH.

Framework for Isolation and Characterization

The isolation and structural elucidation of this compound from a biological matrix requires a systematic workflow combining extraction, chromatography, and spectroscopy. The following protocol is a self-validating system designed for robustness and reproducibility.

Step-by-Step Experimental Protocol

Objective: To extract, purify, and identify this compound from a candidate natural source (e.g., plant tissue, fungal culture).

Step 1: Extraction

  • Rationale: To efficiently extract semi-polar indole alkaloids from the biomass while minimizing the co-extraction of highly polar or non-polar contaminants. Ethyl acetate is an effective solvent for this class of compounds.[4]

  • Procedure:

    • Lyophilize and grind the biological material (e.g., 100 g of plant leaves) to a fine powder.

    • Macerate the powder in ethyl acetate (EtOAc) (3 x 500 mL) at room temperature for 24 hours for each extraction.

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Step 2: Preliminary Fractionation (Silica Gel Chromatography)

  • Rationale: To separate the complex crude extract into fractions of decreasing polarity, thereby simplifying the mixture for subsequent purification.

  • Procedure:

    • Adsorb the crude extract (e.g., 5 g) onto silica gel (10 g).

    • Load the adsorbed material onto a silica gel column (e.g., 200 g, 70-230 mesh).

    • Elute the column with a step gradient of increasing polarity, starting with hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), pure EtOAc, and finally EtOAc-methanol (MeOH) mixtures (e.g., 9:1).

    • Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to visualize indole-containing compounds. Pool fractions with similar TLC profiles.

Step 3: Purification (Preparative HPLC)

  • Rationale: High-Performance Liquid Chromatography provides the high resolution necessary to isolate the target compound from closely related isomers and impurities.

  • Procedure:

    • Dissolve the target-containing fraction from the silica column in a minimal amount of MeOH.

    • Inject the solution onto a preparative reverse-phase C18 HPLC column.

    • Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated). A typical gradient might be 10% B to 70% B over 40 minutes.

    • Monitor the eluent with a UV detector (e.g., at 220 nm and 280 nm) and collect peaks corresponding to the target compound.

    • Evaporate the solvent to yield the purified compound.

Step 4: Structural Characterization

  • Rationale: To unambiguously confirm the identity and structure of the isolated compound using a combination of spectroscopic techniques.

  • Procedure:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental formula using High-Resolution Mass Spectrometry (HR-MS). The expected molecular formula is C₉H₇NO₃.

    • Nuclear Magnetic Resonance (NMR):

      • ¹H NMR: To determine the number and connectivity of protons. The spectrum should show characteristic aromatic signals for the disubstituted indole ring and a signal for the proton at C2.

      • ¹³C NMR: To determine the number of carbon atoms. Expect nine carbon signals, including one for the carboxyl group.

      • 2D NMR (COSY, HSQC, HMBC): To establish the precise connectivity of protons and carbons and confirm the substitution pattern, specifically the placement of the hydroxyl group at C7 and the carboxylic acid at C3.

Isolation Workflow Start Natural Source (e.g., Plant, Fungus) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Crude Crude Extract Extraction->Crude Silica Silica Gel Column Chromatography Crude->Silica Fractions Enriched Fractions Silica->Fractions HPLC Preparative HPLC (Reverse-Phase C18) Fractions->HPLC Pure Pure Compound HPLC->Pure Analysis Structural Elucidation Pure->Analysis MS HR-MS Analysis->MS NMR 1D & 2D NMR Analysis->NMR

Caption: General workflow for isolating 7-Hydroxy-ICOOH.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential biological relevance. While its biosynthesis can be inferred from the well-studied pathways of its isomers in model organisms like Arabidopsis, direct evidence of its natural production and metabolic pathway remains to be firmly established. The methodologies outlined in this guide provide a robust framework for researchers to pursue the discovery of this compound in novel natural sources, elucidate its biosynthetic origins through genetic and metabolomic approaches, and ultimately explore its functional role in biological systems. Future work should focus on targeted metabolite profiling of organisms known to produce indole alkaloids and functional characterization of candidate hydroxylase enzymes.

References

  • Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. [Link][2][3]

  • PubMed. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link][3]

  • Semantic Scholar. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link][11]

  • CP Lab Safety. This compound, 95% Purity, C9H7NO3, 100 mg. [Link]

  • Wikipedia. Tryptophan. [Link][12]

  • PubChem. Indole-3-Carboxylic Acid. [Link][7]

  • ResearchGate. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link][9]

  • Que, Y., Huang, D., Gong, S., Zhang, X., Yuan, B., Xue, M., Shi, W., Zeng, F., Liu, M., Chen, T., Yu, D., Yan, X., Wang, Z., Yang, L., & Xiang, L. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology. [Link][4][5]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • Mahidol University. (2021). Isolation of 3-(Hydroxyacetyl)indole and Indole-3-carboxylic acid from Red Alga Halymenia durvillei: Their Anti-lung Cancer Cell and in vivo Anti-aging Activity. [Link][6]

  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • National Institutes of Health. (2022). Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. [Link]

  • MDPI. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs. [Link][10]

  • Amerigo Scientific. 7-Hydroxy-1H-indole-2-carboxylic acid. [Link]

  • National Institutes of Health. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. [Link]

  • MDPI. (2018). 7-Iodo-1H-indole-3-carbonitrile. Molbank. [Link]

  • PubMed Central. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. [Link]

  • National Institutes of Health. (2014). Methods for Hydroxamic Acid Synthesis. [Link]

  • National Institutes of Health. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • American Chemical Society. (2024). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. [Link]

Sources

An In-depth Technical Guide to 7-Hydroxy-1H-indole-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Hydroxy-1H-indole-3-carboxylic acid, its derivatives, and analogs. It delves into the synthesis, chemical properties, biological activities, and therapeutic potential of this important class of molecules, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Significance of the 7-Hydroxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets.[2][3] Among the various substituted indoles, those functionalized at the C7 position of the benzene ring are of particular interest as they are key structural motifs in many bioactive compounds.[4][5][6] Direct functionalization at the C7 position is challenging due to the intrinsic reactivity of the indole's pyrrole ring, which typically favors reactions at the C2 and C3 positions.[4][5][6]

The introduction of a hydroxyl group at the C7 position, combined with a carboxylic acid at the C3 position, creates the this compound core. This scaffold presents a unique combination of functional groups that can be exploited for targeted drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid provides a key site for salt formation and further derivatization. This guide will explore the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often requires a multi-step approach, primarily due to the challenge of direct C7-hydroxylation on a pre-formed indole-3-carboxylic acid. A common strategy involves the use of a protected hydroxyl group on the starting material, which is later deprotected to yield the final product.

Key Synthetic Strategy: From 7-Benzyloxyindole

A well-established method for the synthesis of 7-hydroxyindole-3-carboxylic acid begins with 7-benzyloxyindole. This approach involves the protection of the hydroxyl group as a benzyl ether, which is stable under the conditions required for the subsequent functionalization of the indole ring and can be readily removed in the final step.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 7-Benzyloxyindole B Grignard Reagent Formation A->B Mg, EtBr C Carboxylation at C3 B->C Ethyl Chloroformate D Ethyl 7-benzyloxy-1H-indole-3-carboxylate C->D E Alkaline Hydrolysis & Debenzylation D->E Base, H₂/Pd-C F This compound E->F

General synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 7-Benzyloxyindole

The starting material, 7-benzyloxyindole, can be prepared from 2-methyl-3-nitrophenol through a series of reactions including benzylation, condensation, and reductive cyclization.[7]

Step 2: Grignard Reagent Formation and Carboxylation

This step involves the formation of an indolylmagnesium bromide intermediate, which is then reacted with an electrophile to introduce the carboxylic acid group at the C3 position.

  • Protocol for Grignard Reaction and Carboxylation:

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether to initiate the Grignard reaction.

    • To the freshly prepared Grignard reagent, add a solution of 7-benzyloxyindole (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours.

    • Carboxylation: Cool the reaction mixture to -20 °C and slowly add a solution of ethyl chloroformate (1.5 eq) in anhydrous diethyl ether. Stir the reaction mixture at room temperature overnight.

    • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.[8] Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 7-benzyloxy-1H-indole-3-carboxylate, can be purified by column chromatography on silica gel.

Step 3: Alkaline Hydrolysis and Debenzylation

The final step involves the saponification of the ester and the removal of the benzyl protecting group to yield the desired this compound.

  • Protocol for Hydrolysis and Debenzylation:

    • Dissolve ethyl 7-benzyloxy-1H-indole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide (2 M).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and acidify with 2 N HCl to pH 3-4.

    • The precipitated 7-benzyloxy-1H-indole-3-carboxylic acid is filtered and washed with water.

    • Debenzylation: The intermediate is then dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as antimicrobial agents. There is also emerging evidence for their potential in other areas such as anticancer therapy.

Antimicrobial and Antibiofilm Activity

A significant body of research has focused on the ability of 7-hydroxyindole and its derivatives to combat bacterial infections, particularly those involving drug-resistant strains and biofilm formation.

Mechanism of Action: Quorum Sensing Inhibition

One of the primary mechanisms by which 7-hydroxyindole derivatives exert their antimicrobial effects is through the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density.[9][10] By interfering with QS, these compounds can inhibit the expression of virulence factors and prevent the formation of biofilms.[11][12][13]

Specifically, 7-hydroxyindole has been shown to reduce the expression of the abaI and abaR genes in Acinetobacter baumannii, which are crucial for QS-mediated biofilm formation and virulence.[11][12][13]

Quorum_Sensing_Inhibition A 7-Hydroxyindole Derivative B Bacterial Cell A->B Inhibits C abaI/abaR gene expression B->C D Quorum Sensing Signaling C->D E Virulence Factor Production D->E F Biofilm Formation D->F

Inhibition of Quorum Sensing by 7-Hydroxyindole Derivatives.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for 7-hydroxyindole and related derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
7-HydroxyindoleAcinetobacter baumannii (XDRAB)512[11][14]
5-IodoindoleAcinetobacter baumannii (XDRAB)64[11][14]
3-MethylindoleAcinetobacter baumannii (XDRAB)64[11][14]
7-BenzyloxyindoleCandida albicans>500 (biofilm inhibition at 0.1 mM)[15]

Experimental Protocol: Biofilm Inhibition Assay

This protocol details a common method for assessing the ability of a compound to inhibit biofilm formation.[13][16][17]

  • Prepare Bacterial Suspension: Dilute an overnight bacterial culture in fresh growth medium to an optical density (OD600) of 0.05.

  • Dispense into Microplate: Add 180 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate.

  • Add Test Compound: Add 20 µL of the test compound (e.g., a 7-hydroxyindole derivative) at various concentrations to the wells. Include a solvent control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification:

    • Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Stain the remaining biofilm with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

Anticancer Potential

While research is more extensive for other indole derivatives, there is a growing interest in the anticancer properties of hydroxyindoles. The indole scaffold is present in several approved anticancer drugs and is known to interact with various targets involved in cancer progression, such as protein kinases and tubulin.[18][19]

For instance, indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[20] Furthermore, derivatives of 5-hydroxyindole-3-carboxylic acid have demonstrated cytotoxic effects against breast cancer cell lines.[21] These findings suggest that the this compound scaffold is a promising starting point for the design of novel anticancer agents. Further research is needed to elucidate the specific mechanisms of action and to perform comprehensive structure-activity relationship (SAR) studies.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, some initial insights can be drawn from the available data.

  • Position of the Hydroxyl Group: Studies comparing different hydroxyindole isomers have shown that the position of the hydroxyl group significantly impacts biological activity. For example, in inhibiting E. coli biofilm formation, 7-hydroxyindole was found to be more potent than 5-hydroxyindole.[22]

  • Substitution on the Indole Ring: Halogenation of the indole ring, such as with iodine or fluorine, has been shown to enhance antimicrobial activity in some indole derivatives.[11][14]

  • Modifications of the Carboxylic Acid: The carboxylic acid group at the C3 position is a key site for derivatization. Esterification or amidation of this group can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets. For example, some indole-3-carboxamide derivatives have shown potent antimicrobial and antibiotic-potentiating activities.

Further systematic studies are required to fully elucidate the SAR of this compound class and to optimize their therapeutic potential.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the development of new antimicrobial agents to combat drug-resistant bacteria. The unique chemical architecture of this scaffold provides ample opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanded SAR Studies: Synthesizing and evaluating a broader range of derivatives to establish a more comprehensive understanding of the structure-activity relationships.

  • Elucidation of Mechanisms of Action: Investigating the molecular targets and signaling pathways involved in the biological activities of these compounds beyond quorum sensing.

  • In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in animal models of infection and other diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.

The insights and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound derivatives.

References

  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • PrepChem. (n.d.). Synthesis of 7-benzyloxyindole. Retrieved from [Link]

  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Li, J., Xie, L., Lin, F., Ling, B., & Conlon, B. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, PMC12073863.
  • Lee, J. H., Kim, Y. G., Ryu, S. Y., & Lee, J. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75–90.
  • Yadav, P., Kumar, R., & Singh, P. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Chemistry Journal, 52(1), 58-63.
  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (1998). Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. Il Farmaco, 53(8-9), 595-600.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Lee, J. H., & Lee, J. (2010). Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin. Infection and Immunity, 78(8), 3796–3805.
  • Teraiya, N., Agrawal, K. s., Patel, T. M., & Patel, K. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.
  • Chantranansiri, N., Jiranukool, J., & Chantharaksri, U. (2019). Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae.
  • Manoharan, R. K., Lee, J. H., & Lee, J. (2018). Inhibition of biofilm formation by indole derivatives. Microbial Biotechnology, 11(5), 973-981.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.
  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Al-Hussain, S. A., & Almalki, A. J. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2329.
  • Jasperse, C. (n.d.). GRIGNARD REACTION. Retrieved from [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]

  • MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology.
  • Kumar, A., Singh, A., & Sharma, P. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 17(1), 1-8.
  • Hardy Diagnostics. (2016). INDOLE TEST REAGENTS. Retrieved from [Link]

  • Li, J., Xie, L., Lin, F., Ling, B., & Conlon, B. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
  • Jasperse, C. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. Retrieved from [Link]

  • Black, D. S., Coster, M. J., & Research, D. (2023).
  • Batcho, A. D., & Leimgruber, W. (1985). 4-benzyloxyindole. Organic Syntheses, 63, 214.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Zhang, Y., Wang, Y., Li, J., Wang, Y., & Wang, X. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121.
  • Ningegowda, R., Sandeep, C., et al. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Medicinal Chemistry Research.
  • Wu, X., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Subba Rami Reddy, S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • Klára, T., et al. (2013). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry, 21(17), 5493-5501.
  • Hejchman, E., et al. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Pharmacological Reports, 67(2), 304-311.
  • Black, D. S., Coster, M. J., & Research, D. (2022).
  • Wu, H., & He, Z. G. (2021). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 12, 672201.
  • Załuski, D. (2019). Chapter 7. The Structure–Activity Relationships of Plant Secondary Metabolites with Antimicrobial, Free Radical Scavenging and Inhibitory Activity toward Selected Enzymes.
  • Wang, S., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 8, 594.
  • Zhao, L., et al. (2020).
  • TheSynapse. (2019). Quorum Sensing. Retrieved from [Link]

  • Koga, H., et al. (1985). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 28(10), 1358-1363.

Sources

A Technical Guide to the Biosynthesis of Indole-3-Carboxylic Acid Derivatives in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indolic secondary metabolites are crucial components of the plant defense arsenal, particularly within the Brassicaceae family. Beyond the well-studied phytoalexin camalexin, a significant branch of this metabolic network leads to the production of indole-3-carboxylic acid (ICOOH) and indole-3-carbaldehyde (ICHO) derivatives. These compounds accumulate to substantial levels upon pathogen challenge and play a vital role in induced chemical defense. This guide provides an in-depth examination of the core biosynthetic pathway as elucidated in the model organism Arabidopsis thaliana. We will dissect the key enzymatic steps, from the precursor tryptophan to the final conjugated products, detail the regulatory mechanisms, and provide field-proven experimental protocols for studying this pathway. The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Core Biosynthetic Pathway in Arabidopsis thaliana

In cruciferous plants like Arabidopsis, the biosynthesis of ICHO and ICOOH derivatives is intricately linked with the metabolism of indole glucosinolates and the phytoalexin camalexin.[1][2] The pathway originates from the amino acid tryptophan and proceeds through several key intermediates, representing a significant metabolic flux diverted for defense purposes upon stress induction.[1][3][4]

From Tryptophan to the Branch Point: Indole-3-Acetaldoxime (IAOx)

The committed step in this pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by two partially redundant cytochrome P450 monooxygenases, CYP79B2 and CYP79B3 .[2] IAOx is a critical metabolic branch point. It serves as a precursor not only for ICHO/ICOOH derivatives but also for indole glucosinolates and camalexin.[1][2] The central role of CYP79B2/B3 is demonstrated by the fact that cyp79B2 cyp79B3 double mutant plants are deficient in all of these IAOx-derived defense compounds.[2]

The Indole-3-Acetonitrile (IAN) Hub

IAOx is subsequently converted to indole-3-acetonitrile (IAN). While the precise enzyme for this step in the context of ICOOH biosynthesis is not fully elucidated, this conversion is a known step in related pathways. IAN serves as the direct precursor for the formation of the indole-3-carbaldehyde and indole-3-carboxylic acid skeletons.[1][3][4]

Bifurcation to ICHO and ICOOH

The conversion of IAN is a key bifurcation point, catalyzed by the cytochrome P450 enzyme CYP71B6 . When expressed heterologously in Saccharomyces cerevisiae, CYP71B6 was shown to efficiently convert IAN into both ICHO and ICOOH, releasing cyanide in the process.[1][2][4]

Following the formation of ICHO, the pathway converges on ICOOH through the action of ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) . This enzyme specifically catalyzes the oxidation of ICHO to ICOOH.[1][2][4] Phenotypic analysis of knockout and overexpression lines confirms the roles of these enzymes: aao1 mutants accumulate derivatives of the intermediate ICHO, while cyp71B6 mutants show reduced levels of ICOOH derivatives, particularly after induction.[2][4]

Downstream Modifications and Conjugation

The bioactive indoles ICHO and ICOOH undergo further modifications, primarily hydroxylation and glucosylation, to generate a diverse array of final products. The major derivatives identified in Arabidopsis are glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH itself, and 6-hydroxyindole-3-carboxylic acid.[1][2] These modifications likely alter the solubility, stability, and biological activity of the compounds. Upon pathogen challenge, ICOOH is also rapidly esterified to the cell wall, suggesting a role in structural defense reinforcement.[2]

ICA_Biosynthesis_Pathway Trp Tryptophan E1 CYP79B2 CYP79B3 Trp->E1 IAOx Indole-3-acetaldoxime (IAOx) IAN Indole-3-acetonitrile (IAN) IAOx->IAN Glucosinolates Indole Glucosinolates & Camalexin IAOx->Glucosinolates E2 CYP71B6 IAN->E2 ICHO Indole-3-carbaldehyde (ICHO) E3 AAO1 ICHO->E3 ICOOH Indole-3-carboxylic acid (ICOOH) E4 Various GTs, P450s ICOOH->E4 Derivatives Hydroxylated & Glucosylated Derivatives E1->IAOx E2->ICHO E2->ICOOH direct conversion E3->ICOOH E4->Derivatives

Figure 1: Core biosynthetic pathway of ICOOH derivatives in Arabidopsis.

Regulation and Biological Significance

The biosynthesis of ICHO and ICOOH derivatives is tightly regulated and primarily induced by stress. The genes encoding key enzymes, including AAO1 and CYP71B6, are transcriptionally co-expressed with known camalexin biosynthetic genes, indicating a coordinated transcriptional response to threats.[1][2] Treatment of Arabidopsis leaves with silver nitrate (AgNO₃), an abiotic elicitor that mimics pathogen attack, leads to a massive accumulation of these compounds.[2] Quantitative analysis reveals that the total pool of ICHO and ICOOH derivatives can reach levels comparable to that of camalexin, underscoring their importance as major phytoalexins in the plant's defense strategy.[1][2][4]

Compound ClassRelative Accumulation (Wild-Type, AgNO₃ Induced)Key Biosynthetic Genes
Camalexin+++PAD3
ICHO Derivatives++CYP71B6, AAO1
ICOOH Derivatives+++CYP71B6, AAO1
Total ICHO/ICOOH Pool ~ Camalexin Levels Co-expressed with PAD3
Table 1: Comparative accumulation of major indolic phytoalexins in Arabidopsis upon stress induction. Data synthesized from findings in Böttcher et al., 2014.[2][4]

Methodologies for Studying ICA Biosynthesis

Investigating this pathway requires a multi-faceted approach combining metabolomics, enzymology, and molecular biology. The following protocols provide robust, field-tested methodologies for each aspect.

Protocol: Metabolite Profiling of Indolic Compounds by LC-MS/MS

This protocol details the extraction and quantification of ICHO, ICOOH, and their derivatives from plant tissue. The use of a high-resolution mass spectrometer is critical for resolving structurally similar indole derivatives.[5][6]

Scientist's Insight (Causality): The extraction solvent (methanol with acetic acid) is chosen to efficiently solubilize semi-polar indolic compounds while simultaneously quenching enzymatic activity. The inclusion of labeled internal standards is non-negotiable for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects during ionization.

Methodology:

  • Sample Collection: Flash-freeze ~100 mg of plant tissue (e.g., Arabidopsis leaves) in liquid nitrogen. This immediately halts all metabolic processes.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of ice-cold extraction buffer (80% methanol, 19.9% water, 0.1% acetic acid) spiked with a known concentration of internal standards (e.g., ¹³C₆-ICOOH, D₅-IAA). Vortex vigorously for 1 minute.

  • Incubation & Centrifugation: Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.

    • MS Detection: Use a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer in negative electrospray ionization (ESI) mode.

    • Quantification: Monitor specific parent-to-fragment ion transitions (Multiple Reaction Monitoring, MRM) for each analyte and its corresponding internal standard.

Metabolomics_Workflow Start Plant Tissue (~100mg) Step1 Flash Freeze (Liquid N₂) Start->Step1 Step2 Homogenize to Powder Step1->Step2 Step3 Extract with 80% MeOH + Internal Standards Step2->Step3 Step4 Centrifuge (14,000g, 4°C) Step3->Step4 Step5 Filter Supernatant (0.22µm) Step4->Step5 Step6 LC-MS/MS Analysis (C18, ESI-) Step5->Step6 End Data Processing & Quantification Step6->End

Figure 2: Workflow for LC-MS/MS-based metabolite profiling of indoles.
Protocol: In Vitro Assay of Aldehyde Oxidase (AAO1) Activity

This protocol measures the ability of a plant protein extract to convert an aldehyde substrate (indole-3-aldehyde) to its corresponding carboxylic acid (ICOOH), which is then quantified by HPLC.[7]

Scientist's Insight (Causality): The reaction is performed at a physiological pH (7.5) to ensure the enzyme is in its optimal functional state. The reaction is stopped by acidification and addition of methanol, which denatures the enzyme and precipitates proteins, providing a clean sample for HPLC analysis.

Methodology:

  • Protein Extraction: Homogenize 1 g of plant tissue in 3 mL of ice-cold extraction buffer (0.1 M potassium phosphate pH 7.5, 1 mM EDTA, 10 mM DTT). Centrifuge at 15,000 x g for 20 min at 4°C. The supernatant is the crude enzyme extract. Determine protein concentration via Bradford or BCA assay.

  • Reaction Setup: In a microfuge tube, prepare the reaction mixture (100 µL total volume):

    • 50 µL crude enzyme extract (adjust volume based on protein concentration).

    • 10 µL of 1 mM indole-3-aldehyde (IAld) substrate (for 0.1 mM final concentration).

    • Potassium phosphate buffer (0.1 M, pH 7.5) to final volume.

  • Control Reactions: Always include a boiled-enzyme control (heat extract at 95°C for 10 min) and a no-substrate control to account for non-enzymatic conversion and background signals.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 N HCl and 100 µL of methanol. Vortex and centrifuge at 14,000 x g for 10 min.

  • Analysis: Analyze 50 µL of the supernatant by reversed-phase HPLC with UV detection (e.g., at 280 nm). Quantify the ICOOH peak by comparing its area to a standard curve of authentic ICOOH.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of key biosynthetic genes (CYP79B2, CYP71B6, AAO1) to study the transcriptional regulation of the pathway.[3][8][9]

Scientist's Insight (Causality): The DNase treatment step is critical to eliminate genomic DNA contamination, which would otherwise lead to an overestimation of transcript abundance. The use of multiple, validated reference genes for normalization is essential for accurate relative quantification, as it controls for variations in RNA input and reverse transcription efficiency.[3]

Methodology:

  • RNA Extraction: Extract total RNA from ~100 mg of plant tissue using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design & Validation: Design primers for target genes (CYP71B6, AAO1) and reference genes (e.g., ACTIN2, UBQ10) to amplify a product of 80-150 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA; optimal efficiency is 90-110%.[10]

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample:

    • 5 µL 2x SYBR Green Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 1 µL diluted cDNA (e.g., 1:10 dilution)

    • 3 µL Nuclease-free water

  • Thermal Cycling: Use a standard three-step cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, 72°C for 30s). Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCT method, normalizing the target gene Cq values to the geometric mean of the reference genes.[9]

qRT_PCR_Workflow Start Plant Tissue Step1 Total RNA Extraction Start->Step1 Step2 Quality Control (NanoDrop, Gel) Step1->Step2 Step3 DNase I Treatment Step2->Step3 Step4 cDNA Synthesis (Reverse Transcription) Step3->Step4 Step5 qPCR with SYBR Green (Target & Reference Genes) Step4->Step5 Step6 Data Analysis (2-ΔΔCT Method) Step5->Step6 End Relative Gene Expression Step6->End

Figure 3: Standard workflow for qRT-PCR analysis of gene expression.

Broader Context and Future Directions

While the ICHO/ICOOH pathway is well-characterized in Arabidopsis, its prevalence in other plant families remains an open question. The enzymes involved, particularly cytochrome P450s and aldehyde oxidases, belong to large gene families, suggesting the potential for functional redundancy and neofunctionalization across the plant kingdom.[11][12] Future research should focus on:

  • Exploring Orthologous Pathways: Identifying and characterizing the homologous genes and metabolic products in crop species (e.g., Brassica) to explore possibilities for engineering enhanced pathogen resistance.

  • Enzyme Structure-Function Studies: Elucidating the crystal structures of CYP71B6 and AAO1 to understand their substrate specificity and catalytic mechanisms, which could enable protein engineering efforts.[1]

  • Regulatory Networks: Uncovering the transcription factors and signaling cascades (e.g., jasmonic acid, salicylic acid signaling) that control the expression of this pathway in response to different stresses.

This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of indole-3-carboxylic acid derivatives. By applying these robust methodologies, researchers can further unravel the complexities of plant chemical defense and leverage this knowledge for applications in agriculture and drug discovery.

References

  • Discovery and modification of cytochrome P450 for plant natural products biosynthesis. (2020). National Institutes of Health (NIH). [Link]

  • Higher Activity of an Aldehyde Oxidase in the Auxin-Overproducing superroot1 Mutant of Arabidopsis thaliana. (N/A). National Institutes of Health (NIH). [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (N/A). National Institutes of Health (NIH). [Link]

  • Functional expression and biochemical characterization of P450 monooxygenases. (N/A). Heinrich Heine University Düsseldorf. [Link]

  • How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. (2013-06-24). National Institutes of Health (NIH). [Link]

  • QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). (N/A). Schnable Lab. [Link]

  • Functional characterization of the cytochrome P450 monooxygenase CYP71AU87 indicates a role in marrubiin biosynthesis in the medicinal plant Marrubium vulgare. (2019-03-06). ResearchGate. [Link]

  • Research Article Functional characterization of cytochrome P450 variant (CYP71) isolated from Artemisia annua L. Plants. (N/A). ijp-online.com. [Link]

  • Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (N/A). MDPI. [Link]

  • Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea. (2023-03-09). National Institutes of Health (NIH). [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2025-08-07). ResearchGate. [Link]

  • Quantification of secondary metabolite level and expression analysis of... (N/A). ResearchGate. [Link]

  • A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2. (2017-01-17). Brieflands. [Link]

  • Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system. (2022-03-26). PubMed. [Link]

  • Research progress of aldehyde oxidases in plants. (2022-03-25). National Institutes of Health (NIH). [Link]

  • optimized protocol for stepwise optimization of real-time RT-PCR analysis. (2021-08-01). Horticulture Research. [Link]

  • Aldehyde Oxidase (AO) Reaction Phenotyping Assay. (N/A). Evotec. [Link]

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. (2025-08-06). ResearchGate. [Link]

  • Aldehyde Oxidase Stability Assay. (N/A). Domainex. [Link]

  • Aldehyde Oxidase 4 Plays a Critical Role in Delaying Silique Senescence by Catalyzing Aldehyde Detoxification. (2016-12-20). National Institutes of Health (NIH). [Link]

  • Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. (N/A). PubMed. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022-07-26). National Institutes of Health (NIH). [Link]

  • Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. (2022-07-04). National Institutes of Health (NIH). [Link]

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021-07-01). frontiersin.org. [Link]

  • Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase. (N/A). PubMed. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (N/A). Frontiers. [Link]

  • Enzyme kinetics of oxidative metabolism: cytochromes P450. (N/A). PubMed. [Link]

  • Oxidation of indole by cytochrome P450 enzymes. (2000-11-14). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxy-1H-indole-3-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its indole scaffold, substituted with hydroxyl and carboxylic acid functional groups, makes it a versatile precursor for drug discovery and development. This document provides a detailed experimental protocol for a multi-step synthesis of this compound, designed for researchers and scientists in the field of organic chemistry and drug development. The described synthetic route is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

The presented protocol is structured to provide not only a step-by-step guide but also to offer insights into the rationale behind the choice of reagents and reaction conditions, thereby empowering the researcher to troubleshoot and adapt the procedure as needed.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, commencing with the protection of the hydroxyl group of a commercially available starting material, followed by the construction of the indole ring system, introduction of the carboxylic acid moiety at the C3 position, and concluding with the deprotection of the hydroxyl group.

Synthesis_Workflow Start 2-Benzyloxyaniline Step1 Step 1: Diazotization & Reduction (Japp-Klingemann Reaction) Start->Step1 NaNO₂, HCl SnCl₂ Intermediate1 2-Benzyloxyphenylhydrazine Step1->Intermediate1 Step2 Step 2: Condensation & Cyclization (Fischer Indole Synthesis) Intermediate1->Step2 Ethyl pyruvate Acid catalyst Intermediate2 7-Benzyloxy-1H-indole Step2->Intermediate2 Step3 Step 3: Formylation & Oxidation Intermediate2->Step3 1. POCl₃, DMF 2. Oxidant Intermediate3 7-Benzyloxy-1H-indole-3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 H₂, Pd/C End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of 7-Benzyloxy-1H-indole

The synthesis of the key intermediate, 7-benzyloxy-1H-indole, is achieved through a two-step process involving the formation of a hydrazine derivative followed by a Fischer indole cyclization. The benzyl group serves as a robust protecting group for the hydroxyl functionality, which is stable to the conditions of the subsequent reaction steps and can be selectively removed at the final stage.

Step 1A: Synthesis of (2-(Benzyloxy)phenyl)hydrazine

This step utilizes a Japp-Klingemann reaction to produce the required hydrazine intermediate from 2-benzyloxyaniline.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Benzyloxyaniline199.2410.0 g50.2 mmol
Sodium nitrite69.003.81 g55.2 mmol
Concentrated HCl36.4615 mL-
Tin(II) chloride dihydrate225.6328.3 g125.4 mmol
Diethyl ether74.12200 mL-
Saturated NaHCO₃ solution-100 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-benzyloxyaniline (10.0 g, 50.2 mmol) in concentrated HCl (15 mL) and water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.81 g, 55.2 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (28.3 g, 125.4 mmol) in concentrated HCl (50 mL).

  • Cool the tin(II) chloride solution to 0 °C and slowly add the diazonium salt solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.

  • Suspend the crude salt in diethyl ether (150 mL) and neutralize by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-(benzyloxy)phenyl)hydrazine as an oil, which is used in the next step without further purification.

Step 1B: Fischer Indole Synthesis of 7-Benzyloxy-1H-indole

The crude (2-(benzyloxy)phenyl)hydrazine is then cyclized with ethyl pyruvate in the presence of an acid catalyst to form the indole ring.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-(Benzyloxy)phenyl)hydrazine214.26(from Step 1A)~50.2 mmol
Ethyl pyruvate116.126.4 g55.1 mmol
Polyphosphoric acid (PPA)-50 g-
Toluene92.14100 mL-
Saturated NaHCO₃ solution-150 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Combine the crude (2-(benzyloxy)phenyl)hydrazine from the previous step with ethyl pyruvate (6.4 g, 55.1 mmol) in toluene (100 mL).

  • Heat the mixture to reflux for 1 hour with a Dean-Stark apparatus to remove water and form the hydrazone.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Add polyphosphoric acid (50 g) to the crude hydrazone and heat the mixture to 80-90 °C with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-benzyloxy-1H-indole as a solid.

PART 2: Synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid

This part involves the introduction of a carboxylic acid group at the 3-position of the indole ring. This is achieved via a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

Step 2A: Vilsmeier-Haack Formylation of 7-Benzyloxy-1H-indole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Benzyloxy-1H-indole223.275.0 g22.4 mmol
Phosphorus oxychloride (POCl₃)153.332.4 mL (4.0 g)26.1 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-
1 M NaOH solution40.00--
Ethyl acetate88.11150 mL-

Procedure:

  • In a flask cooled to 0 °C, add phosphorus oxychloride (2.4 mL, 26.1 mmol) dropwise to anhydrous DMF (20 mL) with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-benzyloxy-1H-indole (5.0 g, 22.4 mmol) in DMF (10 mL) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40 °C for 1 hour.

  • Cool the reaction mixture and pour it into a beaker of ice water (150 mL).

  • Neutralize the solution with 1 M NaOH solution until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-benzyloxy-1H-indole-3-carbaldehyde.

Step 2B: Oxidation to 7-Benzyloxy-1H-indole-3-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Benzyloxy-1H-indole-3-carbaldehyde251.28(from Step 2A)~22.4 mmol
Potassium permanganate (KMnO₄)158.034.2 g26.6 mmol
Acetone58.08100 mL-
Water18.0250 mL-
1 M HCl solution36.46--

Procedure:

  • Dissolve the crude 7-benzyloxy-1H-indole-3-carbaldehyde in acetone (100 mL).

  • Add a solution of potassium permanganate (4.2 g, 26.6 mmol) in water (50 mL) dropwise to the aldehyde solution at room temperature.

  • Stir the mixture for 4-6 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Acidify the remaining aqueous solution with 1 M HCl until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 7-benzyloxy-1H-indole-3-carboxylic acid.

PART 3: Synthesis of this compound

The final step is the deprotection of the benzyl group to yield the target molecule. This is achieved by catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Benzyloxy-1H-indole-3-carboxylic acid267.28(from Part 2)-
Palladium on carbon (10% Pd/C)-10 mol%-
Methanol32.04100 mL-
Hydrogen gas (H₂)2.02Balloon or H₂ atmosphere-

Procedure:

  • Dissolve 7-benzyloxy-1H-indole-3-carboxylic acid in methanol (100 mL) in a suitable hydrogenation flask.

  • Carefully add 10% Palladium on carbon (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting solid is this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) if necessary.

Fischer_Indole_Mechanism cluster_0 Fischer Indole Synthesis Mechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Intermediate_A Di-imine Intermediate Rearrangement->Intermediate_A Aromatization Aromatization Intermediate_A->Aromatization Intermediate_B Aminoindoline Aromatization->Intermediate_B H⁺ Elimination Elimination of NH₃ Intermediate_B->Elimination Indole Indole Product Elimination->Indole

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of the solid compounds.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. It should be handled with care, and the filtration should be done while the catalyst is still wet.

References

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2241–2245. [Link]

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 1887 , 20 (2), 2942–2944. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60 (1), 119-122. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]

  • Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions, 2011 , 247-322. [Link]

  • PrepChem.com. Synthesis of 7-benzyloxyindole. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

Sources

HPLC method development for 7-Hydroxy-1H-indole-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 7-Hydroxy-1H-indole-3-carboxylic acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive application note details the systematic development and subsequent validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The narrative elucidates the scientific rationale behind the selection of chromatographic parameters, from stationary phase and mobile phase composition to detector settings. The final optimized method is subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.

Introduction and Scientific Rationale

This compound is a member of the indole family, a class of compounds of significant interest in pharmaceutical and biological research. Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. The development of a reliable analytical method requires a thorough understanding of the analyte's physicochemical properties.

The molecule possesses both a weakly acidic hydroxyl group and a more strongly acidic carboxylic acid group (pKa typically in the range of 4-5)[1][2]. In reversed-phase HPLC, controlling the ionization state of an analyte is paramount for achieving good retention and symmetrical peak shapes[3]. The primary strategic goal for this method is to suppress the ionization of the carboxylic acid moiety by maintaining a mobile phase pH well below its pKa, thereby increasing its hydrophobicity and ensuring consistent interaction with the non-polar stationary phase[4].

Analyte Physicochemical Properties and Method Development Strategy

A successful HPLC method is built upon the chemical characteristics of the analyte. The structure of this compound dictates the analytical approach.

  • Structure and Ionization: The key functional groups are the indole ring system, a phenolic hydroxyl group, and a carboxylic acid. The carboxylic acid is the primary driver of pH-dependent behavior. At pH values above its pKa, the molecule will exist as a more polar, anionic carboxylate, leading to poor retention and peak tailing on a reversed-phase column[3][4]. To mitigate this, the mobile phase pH must be maintained at least 1-2 units below the analyte's pKa.

cluster_Analyte This compound Ionization Protonated Predominant form at low pH (R-COOH) More Hydrophobic Retained on C18 Deprotonated Predominant form at high pH (R-COO⁻) More Polar Poorly Retained Protonated->Deprotonated pH > pKa Deprotonated->Protonated pH < pKa

Caption: Analyte ionization equilibrium.

  • Polarity and Solubility: With an estimated LogP value similar to related isomers like 5-hydroxy-1H-indole-3-carboxylic acid (XLogP3 = 1.6), the compound is moderately polar[5]. It is expected to be soluble in common organic solvents like methanol and acetonitrile, as well as in aqueous alkaline solutions. This polarity makes it an ideal candidate for reversed-phase chromatography[6][7][8].

The overall strategy for method development is visualized in the workflow below.

cluster_MD Method Development Workflow arrow arrow A Analyte Characterization (pKa, LogP, UV Spectrum) B Column Selection (Reversed-Phase C18) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Optimization (Buffer Conc., Gradient/Isocratic) C->D E Final Method Definition D->E F Method Validation (ICH Q2) E->F

Caption: HPLC method development workflow.

Experimental

Instrumentation and Software
  • HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, degasser, autosampler, and a diode array detector (DAD).

  • Data Acquisition: Agilent ChemStation or equivalent chromatography data software.

  • pH Meter: Calibrated pH meter for mobile phase preparation.

Chemicals and Reagents
  • This compound: Reference Standard (>98% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Ortho-Phosphoric Acid (H3PO4): Analytical grade (~85%).

  • Water: HPLC grade or Milli-Q equivalent.

Chromatographic Method Development Protocol

Step 1: Column Selection

A C18 stationary phase is the logical first choice for this analyte, offering a versatile hydrophobic interaction mechanism suitable for retaining moderately polar compounds[9][10]. A column with high-purity silica and effective end-capping is recommended to minimize peak tailing from silanol interactions.

  • Selected Column: Zorbax C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.

Step 2: Wavelength Selection

The indole chromophore typically exhibits strong UV absorbance.

  • Prepare a ~10 µg/mL solution of the analyte in methanol.

  • Using the DAD, scan the solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For indole derivatives, this is often around 280 nm[7]. This wavelength will be used for quantification to ensure maximum sensitivity.

Step 3: Mobile Phase Optimization

This is the most critical phase of development.

  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using ortho-phosphoric acid. This low pH ensures the carboxylic acid is fully protonated (non-ionized)[4].

  • Organic Modifier Selection:

    • Perform initial isocratic runs using 50:50 (v/v) Buffer:Acetonitrile and 50:50 (v/v) Buffer:Methanol.

    • Compare retention time, peak shape (asymmetry), and column backpressure. Acetonitrile generally provides sharper peaks and lower pressure and is often the preferred solvent[3][10].

  • Gradient Elution for Scouting: To determine the optimal organic solvent concentration, a gradient run is efficient.

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.8

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes.

  • Isocratic Method Finalization: Based on the retention time from the gradient run, calculate and test an appropriate isocratic mobile phase composition that provides a retention factor (k) between 2 and 10 for optimal resolution and run time[10]. A composition of Acetonitrile:Buffer (35:65 v/v) was found to be optimal.

Final Optimized HPLC Method Protocol

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH2PO4 Buffer (pH 2.8) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Diluent Mobile Phase

HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability[11][12].

System Suitability
  • Protocol: Inject the standard solution (e.g., 50 µg/mL) six times consecutively.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

Specificity (Selectivity)
  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with expected impurities or degradation products (if available). Forced degradation studies (acid, base, oxidative, thermal) should be performed to demonstrate that the method can resolve the main peak from any degradation products[13].

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The method must be able to unequivocally assess the analyte in the presence of other components[11][14].

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 5 µg/mL to 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant[15].

Accuracy (Recovery)
  • Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the analyte. Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level[16].

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%[17].

  • Intermediate Precision (Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should meet predefined lab criteria, typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy[14][15].

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Vary mobile phase pH (e.g., ± 0.2 units).

    • Vary mobile phase organic composition (e.g., ± 2%).

    • Vary column temperature (e.g., ± 5 °C).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Expected Validation Results

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9995
Range 5 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (Repeatability %RSD) ≤ 2.0%< 1.0%
Precision (Intermediate %RSD) ≤ 2.0%< 1.5%
LOD Report Value~0.5 µg/mL
LOQ Report Value~1.5 µg/mL
Robustness System suitability passesPass

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The strategic use of a low-pH buffered mobile phase ensures excellent peak symmetry and consistent retention. The comprehensive validation protocol confirms that the method is linear, accurate, precise, and specific for its intended use in quality control and research environments, adhering to the stringent requirements of international regulatory guidelines.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • PubChem. 7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column. [Link]

  • Gaily, M. H., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 65-72. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Restek. HPLC Column Selection Guide. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • PubChem. 5-hydroxy-1H-indole-3-carboxylic acid. [Link]

  • Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • Oblovatskaya, E. D., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437-442. [Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 7-Hydroxy-1H-indole-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The precise structural characterization of such molecules is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the structural elucidation and signal assignment of this compound. We will delve into the theoretical basis for spectral interpretation, provide detailed experimental protocols, and present predicted spectral data based on the analysis of structurally related compounds.

Molecular Structure and Numbering

The structural integrity and ultimate biological activity of this compound are dictated by the arrangement of its constituent atoms. Understanding the standard numbering convention for the indole ring is critical for accurate NMR spectral assignment.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of structurally similar compounds, including indole, indole-3-carboxylic acid, and 7-methoxyindole. The substituent effects of the hydroxyl group at C7 and the carboxylic acid group at C3 are key determinants of the predicted chemical shifts. All predicted values are referenced to a typical NMR solvent, DMSO-d₆.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH-1~11.8br s-
H-2~8.0s-
H-4~7.5d~8.0
H-5~6.8t~7.8
H-6~7.0d~7.5
7-OH~9.5br s-
COOH~12.2br s-
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)
C-2~125
C-3~110
C-3a~128
C-4~115
C-5~120
C-6~118
C-7~145
C-7a~130
C=O~165

Rationale for Spectral Assignments

The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, considering the electron-donating and -withdrawing effects of the substituents on the indole ring.

  • ¹H NMR Assignments:

    • NH-1 ( ~11.8 ppm): The indole N-H proton is typically found downfield and is often broad due to quadrupole broadening and exchange with residual water in the solvent.

    • COOH (~12.2 ppm): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.[1]

    • H-2 (~8.0 ppm): This proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons.

    • Aromatic Protons (H-4, H-5, H-6): The hydroxyl group at C-7 is an electron-donating group, which will cause a general upfield shift for the protons on the benzene ring compared to unsubstituted indole. H-4 will be a doublet due to coupling with H-5. H-5 will appear as a triplet due to coupling with both H-4 and H-6. H-6 will be a doublet due to coupling with H-5.

    • 7-OH (~9.5 ppm): The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on concentration and temperature.

  • ¹³C NMR Assignments:

    • C=O (~165 ppm): The carboxylic acid carbon is the most deshielded carbon in the molecule, appearing significantly downfield.[1]

    • C-7 (~145 ppm): The carbon directly attached to the electron-donating hydroxyl group will be significantly deshielded.

    • C-2 and C-3: The C-3 carbon is expected to be more shielded (upfield) than C-2 due to the resonance effects of the indole nitrogen. The electron-withdrawing carboxylic acid group at C-3 will influence the chemical shifts of both C-2 and C-3.

    • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7a): The chemical shifts of these carbons will be influenced by the combined electronic effects of the fused pyrrole ring, the hydroxyl group, and the carboxylic acid group.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following protocols are recommended.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra.

Caption: Workflow for preparing an NMR sample of this compound.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. To facilitate dissolution, the sample can be gently vortexed or placed in an ultrasonic bath for a short period.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: ¹H NMR Data Acquisition

These are standard parameters for a 1D ¹H NMR experiment on a 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative measurements.
Number of Scans (NS)16Sufficient for a good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay (D1)2 sAllows for adequate relaxation of the protons between scans.
Spectral Width (SW)16 ppmCovers the expected chemical shift range for all protons.
Acquisition Time (AQ)4 sProvides good digital resolution.
Protocol 3: ¹³C NMR Data Acquisition

The following are typical parameters for a proton-decoupled ¹³C NMR experiment.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard power-gated proton-decoupled experiment with a 30-degree pulse.
Number of Scans (NS)1024A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Relaxation Delay (D1)2 sA standard delay for most carbon nuclei.
Spectral Width (SW)240 ppmEncompasses the full range of expected ¹³C chemical shifts.
Acquisition Time (AQ)1.5 sA typical acquisition time for ¹³C NMR.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.

Caption: Essential 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between adjacent protons. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their connectivity in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons. This is crucial for assigning the carbons that bear protons (C-2, C-4, C-5, and C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C-3, C-3a, C-7, C-7a, and the carboxyl carbon) by observing their correlations with nearby protons. For example, H-2 would show an HMBC correlation to C-3 and C-3a.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By combining the predicted spectral data with the robust experimental protocols outlined, researchers and drug development professionals can confidently elucidate and verify the structure of this and related indole derivatives. The use of advanced 2D NMR techniques is highly recommended to provide an unambiguous and complete assignment of all proton and carbon signals, ensuring the highest level of scientific integrity in structural characterization.

References

  • PubChem. (n.d.). Indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Indole-3-carboxylic acid. HMDB. Retrieved January 20, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved January 20, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved January 20, 2026, from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved January 20, 2026, from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]

  • Park, J. B., et al. (2008). Substitution Effect of Hydroxyl Groups on the 1H and 13C Chemical Shifts in Hydroxyflavonols. Bulletin of the Korean Chemical Society, 29(10), 2007-2010.

Sources

Using 7-Hydroxy-1H-indole-3-carboxylic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of 7-Hydroxy-1H-indole-3-carboxylic acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and chemical biology, peptides represent a compelling class of therapeutic agents due to their high specificity and biological activity. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability.[1] The strategic incorporation of non-canonical amino acids or heterocyclic scaffolds is a powerful approach to overcome these hurdles and to introduce novel functionalities.[2]

This compound is a versatile building block that offers unique structural features for peptide modification. The indole moiety, famously present in tryptophan, is a privileged scaffold in medicinal chemistry, known for its ability to engage in crucial biological interactions, including hydrogen bonding and π-π stacking.[3][4] The addition of a hydroxyl group at the 7-position provides a new vector for interaction or further chemical modification, while the carboxylic acid at the 3-position serves as a robust handle for integration into a growing peptide chain using the well-established solid-phase peptide synthesis (SPPS) methodology.[3][5]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences via Fmoc-based SPPS.

Rationale and Strategic Considerations

The Chemical Logic of Using this compound

The decision to incorporate this specific moiety is driven by its distinct chemical attributes:

  • Structural Rigidity: The planar indole ring can introduce conformational constraints into the peptide backbone, potentially stabilizing secondary structures like β-turns or helical motifs.

  • Enhanced Binding Affinity: The indole ring can participate in favorable stacking interactions with aromatic residues in target proteins, while the hydroxyl group can act as a hydrogen bond donor or acceptor, collectively enhancing binding affinity.[4]

  • Modulation of Physicochemical Properties: The presence of the hydroxyindole structure can alter the overall polarity and solubility of the resulting peptide, influencing its pharmacokinetic profile.

The Critical Role of Protecting Groups

Successful SPPS is contingent upon an orthogonal protecting group strategy, which ensures that specific reactive groups are masked until their desired reaction is initiated.[6][7][8] For this compound, two key functional groups require protection:

  • The C7 Phenolic Hydroxyl Group: This group is nucleophilic and will readily undergo undesired acylation during the coupling steps if left unprotected. The standard protecting group in Fmoc/tBu chemistry is the tert-butyl (tBu) ether. It is stable to the piperidine solution used for Fmoc deprotection but is efficiently removed during the final acid-mediated cleavage step.[9]

  • The N1 Indole Nitrogen: While not always mandatory, protecting the indole nitrogen can prevent potential side reactions, such as alkylation during cleavage, and improve the solubility of the building block.[10] The tert-butyloxycarbonyl (Boc) group is the most common choice for this purpose in Fmoc-SPPS, offering robust protection and clean deprotection under final cleavage conditions.[10]

Figure 1: Structure of the Fmoc-SPPS compatible building block.

Experimental Protocols: Step-by-Step Incorporation

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.[11]

Materials and Reagents
  • Resin: 2-chlorotrityl chloride (2-CTC) resin or pre-loaded Wang resin.

  • Protected Building Block: Boc(1)-7-(tBu)-Hydroxy-1H-indole-3-carboxylic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[12][13]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation/Washing: Cold diethyl ether.

SPPS Workflow for Incorporation

The synthesis follows an iterative cycle of deprotection, washing, coupling, and washing.

SPPS_Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step (Protected Indole + Activator + DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection

Figure 2: Iterative cycle for solid-phase peptide synthesis.

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Coupling of this compound:

    • In a separate vial, pre-activate the protected indole building block. Dissolve Boc(1)-7-(tBu)-Hydroxy-1H-indole-3-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.

    • Causality: The HBTU/HOBt system converts the carboxylic acid into a highly reactive OBt active ester, which is susceptible to nucleophilic attack by the free N-terminal amine of the peptide on the resin, forming a stable amide bond.[3][14][15] DIPEA acts as an organic base to neutralize the reaction mixture.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm the absence of free primary amines, indicating reaction completion.[16] If the test is positive, a second coupling (recoupling) may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: Continue the SPPS cycle (steps 2-6) for subsequent amino acid additions.

Final Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.

  • Treat the resin with the cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours at room temperature.

    • Expert Insight: The scavengers are critical. TIS reduces the t-butyl cations formed during deprotection, preventing re-attachment and modification of the electron-rich indole ring.[3][10]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Data Summary and Characterization

Successful synthesis must be validated through rigorous analytical methods.[17][18][19]

Table 1: Summary of Key Synthesis Parameters
ParameterCondition / ReagentRationale & Key Considerations
SPPS Strategy Fmoc/tBuProvides orthogonal protection, allowing for mild deprotection of the N-terminus while side-chain groups remain protected until final cleavage.[7]
Resin 2-Chlorotrityl ChlorideAcid-labile resin suitable for producing fully protected peptide fragments if needed and minimizes diketopiperazine formation.[3]
Indole Protection N1-Boc, C7-tBuPrevents side reactions at the indole nitrogen and phenolic hydroxyl group during synthesis and cleavage.[9][10]
Coupling Reagent HBTU/HOBt or HATUEfficiently activates the carboxylic acid for amide bond formation with minimal risk of racemization.[12][15] HATU is often faster and more effective for sterically hindered couplings.[13]
Activation Base DIPEAA non-nucleophilic tertiary amine used to maintain basic conditions required for the coupling reaction.
Cleavage Cocktail TFA / TIS / H₂OStrong acid (TFA) cleaves the peptide from the resin and removes tBu/Boc protecting groups. Scavengers (TIS, H₂O) are essential to protect the indole moiety.[3][10]
Analytical Characterization
  • Purity Analysis (RP-HPLC): The crude peptide should be analyzed by Reverse-Phase High-Performance Liquid Chromatography to assess its purity and for subsequent purification.

  • Identity Confirmation (Mass Spectrometry): The molecular weight of the purified peptide must be confirmed using techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF mass spectrometry to verify the successful incorporation of the 7-hydroxyindole moiety.[20]

Conclusion and Outlook

The incorporation of this compound into peptides via SPPS is a robust and accessible method for creating novel peptidomimetics with enhanced structural and functional properties. A carefully planned protecting group strategy and optimized coupling and cleavage conditions are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a validated starting point for researchers aiming to explore the vast potential of indole-modified peptides in drug discovery and beyond.

References

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. ResearchGate. Available at: [Link]

  • Discovery of indole-modified aptamers for highly specific recognition of protein glycoforms. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Protecting Groups in Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Advanced Analytical Techniques for Peptide Characterization. Synthesise. Available at: [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. Available at: [Link]

  • Peptide Design for Antimicrobial and Immunomodulatory Applications. National Institutes of Health (NIH). Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. Royal Society of Chemistry Publishing. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]

  • Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

Sources

Application Notes & Protocols: 7-Hydroxy-1H-indole-3-carboxylic Acid as a Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

7-Hydroxy-1H-indole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of diverse compound libraries. Its intrinsic structural features—a nucleophilic indole core, a hydrogen-bonding hydroxyl group, and a modifiable carboxylic acid—provide a rich platform for derivatization. This guide offers an in-depth exploration of its strategic importance, key derivatization protocols, and analytical methodologies essential for drug discovery campaigns. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block for the creation of novel therapeutic agents.

Section 1: The Strategic Value of the 7-Hydroxyindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2] The 7-hydroxyindole substructure is of particular interest due to the unique electronic and steric properties conferred by the hydroxyl group at the C7 position.[1] This hydroxyl group can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within the binding pocket of a biological target.[1]

7-Hydroxyindole and its derivatives have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial and Antibiofilm Activity: 7-hydroxyindole has been shown to inhibit biofilm formation in pathogenic bacteria like Acinetobacter baumannii and E. coli, and can eradicate mature biofilms.[3][4][5] It appears to function by down-regulating genes associated with quorum sensing.[3][4][5]

  • Neuroprotective Effects: The antioxidant properties of the 7-hydroxyindole scaffold make it a subject of interest in research targeting neurodegenerative diseases.[6]

  • Kinase Inhibition: As bioisosteres of the purine system in ATP, indole and azaindole scaffolds are frequently utilized in the design of kinase inhibitors for oncology.[7]

  • Antihypertensive Activity: Derivatives of indole-3-carboxylic acid have been successfully developed as potent Angiotensin II receptor 1 (AT1) antagonists, demonstrating significant potential for treating hypertension.[8]

The carboxylic acid at the C3 position provides a synthetic handle for extensive modification, allowing chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the drug-like characteristics of the resulting compounds.[8][9]

Section 2: Derivatization Strategy Workflow

The synthetic utility of this compound stems from its multiple reactive sites. A strategic approach to library design involves the systematic modification of these sites to explore the surrounding chemical space and build structure-activity relationships (SAR).

G cluster_start Starting Material cluster_mods Primary Derivatization Sites cluster_products Derivative Classes A This compound B C3 Carboxylic Acid (-COOH) A->B C N1 Indole Nitrogen (-NH) A->C D C7 Hydroxyl Group (-OH) A->D E Amides B->E Amide Coupling F Esters B->F Esterification G N-Alkylated / N-Arylated Derivatives C->G Alkylation / Arylation H O-Alkylated Ethers D->H Williamson Ether Synthesis

Caption: Derivatization workflow for this compound.

Section 3: Core Experimental Protocols

The following protocols provide robust, validated methods for the primary derivatization of this compound.

Protocol 1: Amide Bond Formation via HATU Coupling

Amidation of the C3-carboxylic acid is a cornerstone of library synthesis, enabling the introduction of a vast array of amine building blocks.[10] The use of aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and minimizes racemization for chiral substrates.[10]

Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary or secondary amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 15-20 minutes. The solution should be homogeneous.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

Esterification modifies the polarity and hydrogen bonding capacity of the C3-substituent. The Steglich esterification is a mild and highly effective method that uses dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] This protocol is advantageous as it suppresses side product formation and is effective even for sterically hindered alcohols.[11]

Rationale: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with this intermediate to form a more reactive N-acylpyridinium salt. The alcohol then displaces the DMAP to form the desired ester. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Step-by-Step Protocol:

  • Preparation: Dissolve the this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) or THF (~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like Ethyl Acetate, wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Section 4: Physicochemical Property Modulation

Chemical derivatization directly impacts the physicochemical properties of the parent molecule. Understanding these changes is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular Weight ( g/mol )cLogP (Calculated)Topological Polar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
This compound177.161.6578.133
Methyl 7-hydroxy-1H-indole-3-carboxylate191.181.9067.923
N-Benzyl-7-hydroxy-1H-indole-3-carboxamide266.303.2171.333

Data calculated using standard cheminformatics software. These values are illustrative and may vary based on the calculation algorithm.

Section 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of all synthesized derivatives. A multi-technique approach ensures data integrity.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of protons and their chemical environment. Key signals include the indole N-H (typically >10 ppm), aromatic protons on the indole core, and protons from the newly introduced moieties.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals include the C=O of the ester or amide (~160-175 ppm) and the aromatic carbons.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.[12] A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is typically employed.[12] Purity is assessed by integrating the peak area at a suitable UV wavelength (e.g., 220 nm or 254 nm).

  • Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.[13]

G cluster_workflow Analytical Workflow A Synthesized Derivative B Primary Analysis: TLC / LC-MS A->B C Purification: Column Chromatography B->C D Structure Confirmation: NMR & HRMS C->D E Purity Assessment: HPLC (>95%) D->E F Final Compound for Biological Screening E->F

Caption: A standard workflow for the purification and characterization of derivatives.

Section 6: Conclusion

This compound represents a highly valuable and synthetically tractable starting material for drug discovery. Its privileged structure and multiple points for diversification allow for the systematic exploration of chemical space to identify novel ligands for a wide range of biological targets. The protocols and strategies detailed in this guide provide a robust framework for researchers to efficiently generate and characterize libraries of 7-hydroxyindole derivatives, accelerating the journey from hit identification to lead optimization.

References

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • 7-Hydroxyindole - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Design, synthesis, and characterization of indole derivatives | Request PDF. ResearchGate. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. ResearchGate. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. NIH. [Link]

  • Homologation of Indole-3-carboxylic Acids and Amides. Sci-Hub. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ResearchGate. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Biological Screening of 7-Hydroxy-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential.[1] Specifically, derivatives of 7-Hydroxy-1H-indole-3-carboxylic acid are of growing interest due to their structural similarity to tryptophan and the potential for diverse chemical modifications. This guide provides a comprehensive, field-proven protocol for the systematic biological screening of these derivatives. We outline a tiered approach, beginning with broad primary screening to identify cytotoxic, anti-inflammatory, and antimicrobial activities, followed by secondary, mechanism-focused assays to validate and characterize initial "hits." This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for novel indole-based chemical entities.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating potent inhibitory activity against a wide array of enzymatic targets, including protein kinases, cyclooxygenases (COX), and Indoleamine 2,3-dioxygenase 1 (IDO1).[1] The 7-hydroxy substitution on the indole ring, in particular, has been shown to confer antioxidant properties and lower oxidation potential compared to the parent indole structure, suggesting a potential role in mitigating oxidative stress-related pathologies.[2][3] This document provides a strategic framework for elucidating the therapeutic promise of novel this compound derivatives through a logical, multi-tiered screening protocol.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign efficiently identifies promising lead compounds while minimizing resource expenditure on inactive or non-specific molecules. We propose a hierarchical approach that funnels a library of derivatives through progressively more specific and mechanistically informative assays.

Diagram: Tiered Biological Screening Workflow

The following diagram illustrates the proposed workflow, from initial library screening to mechanism of action studies.

Screening_Workflow cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Hit Characterization & Lead Optimization p1 Anticancer/Cytotoxicity Screen (XTT Assay) s1 Apoptosis & Cell Cycle Analysis p1->s1 Cytotoxic Hits p2 Anti-inflammatory Screen (NF-κB Reporter Assay) s2 NF-κB Nuclear Translocation (High-Content Imaging) p2->s2 Anti-inflammatory Hits s3 Enzyme Inhibition Assays (e.g., COX, Kinase) p2->s3 p3 Antimicrobial Screen (Broth Microdilution) s4 MIC Determination & Time-Kill Curves p3->s4 Antimicrobial Hits h1 Structure-Activity Relationship (SAR) Studies s1->h1 s2->h1 s3->h1 s4->h1 h2 In Vivo Model Testing h1->h2

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: Primary Screening Protocols

The objective of primary screening is to rapidly assess a library of compounds for broad biological activity. We recommend parallel screening for anticancer, anti-inflammatory, and antimicrobial potential.

Anticancer & General Cytotoxicity Screening

Rationale: The initial assessment of cytotoxicity is crucial. It can indicate potential anticancer activity and provides a necessary baseline of cellular toxicity for interpreting results from other assays.[4] We recommend the XTT assay over the traditional MTT assay. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[5][6] Unlike MTT, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby streamlining the protocol and reducing potential errors.[5]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4][7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[5]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5][8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Anti-inflammatory Screening

Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] Its constitutive activation is linked to numerous chronic inflammatory diseases and cancers.[10][11] Therefore, identifying inhibitors of this pathway is a primary goal in anti-inflammatory drug discovery.

Protocol: NF-κB Reporter Gene Assay

  • Cell Line: Use a stable cell line (e.g., HEK293) containing a reporter construct, such as luciferase or SEAP (secreted alkaline phosphatase), under the control of an NF-κB response element.

  • Cell Seeding: Plate the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test derivatives for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a known inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Interleukin-1β (IL-1β).[12] Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and a known NF-κB inhibitor (e.g., Bay 11-7082).

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.

  • Signal Detection: Measure the reporter gene activity. For a luciferase reporter, add the luciferase substrate and measure luminescence. For a SEAP reporter, collect the culture supernatant and measure the colorimetric or chemiluminescent signal according to the assay kit protocol.

  • Data Analysis: Normalize the reporter signal to cell viability (determined by a parallel XTT assay) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control and determine IC₅₀ values.

Antimicrobial Screening

Rationale: Given the broad bioactivity of indole structures, screening for antimicrobial effects is a valuable endeavor. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) adjusted to approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[14]

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each test compound in MHB to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin) should be run as a comparator.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.[15]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as detected by the naked eye or a plate reader measuring optical density at 600 nm.[15]

Tier 2: Secondary & Mechanistic Assays

Compounds that demonstrate activity ("hits") in the primary screens must be validated and further characterized to understand their mechanism of action (MOA).

Mechanism of Action for Cytotoxic Hits

Rationale: If a compound is cytotoxic, it is essential to determine whether it induces apoptosis (programmed cell death) or causes cell cycle arrest. This provides critical insight into its potential as an anticancer agent.[4][16]

Recommended Assay: Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Cells are treated with the IC₅₀ concentration of the hit compound, stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes), and analyzed by flow cytometry.

Validation of Anti-inflammatory Hits

Rationale: A reporter gene assay indicates inhibition of the NF-κB pathway but does not confirm the specific step being blocked. The critical activation step is the translocation of NF-κB from the cytoplasm to the nucleus.[12][17] A high-content imaging assay can visualize and quantify this event.

Recommended Assay: NF-κB Nuclear Translocation Assay

Cells (e.g., A549 or HeLa) are treated with the hit compound, stimulated with TNF-α, and then fixed and permeabilized. The cells are stained with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI). Automated fluorescence microscopy and image analysis software are used to quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence, providing a direct measure of translocation inhibition.[12]

Diagram: Canonical NF-κB Signaling Pathway

This diagram illustrates the key steps in the canonical NF-κB pathway, a primary target for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. IκB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome 4. IκB Degradation Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Gene Inflammatory Gene Expression Nucleus->Gene 6. Transcription

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to allow for easy comparison of compound activity.

Table 1: Summary of Proposed Biological Screening Assays

Assay Principle Endpoint Measured Primary Application
XTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][8]Colorimetric signal proportional to the number of metabolically active cells.Anticancer/Cytotoxicity
NF-κB Reporter Ligand-induced activation of a reporter gene under the control of NF-κB response elements.[11]Luminescent or colorimetric signal proportional to NF-κB transcriptional activity.Anti-inflammatory
Broth Microdilution Assessment of visible bacterial growth in the presence of serially diluted compounds.[13]Minimum Inhibitory Concentration (MIC).Antimicrobial
NF-κB Translocation Immunofluorescent staining and automated microscopy to visualize NF-κB cellular location.[12]Ratio of nuclear to cytoplasmic fluorescence intensity.Anti-inflammatory MOA

Table 2: Example Data Presentation for Primary Screening Hits

Compound ID XTT IC₅₀ (µM) A549 CellsNF-κB Inhibition IC₅₀ (µM) TNF-α stimulated HEK293MIC (µg/mL) S. aureusMIC (µg/mL) E. coli
H7-I3CA-0018.5>100>128>128
H7-I3CA-00275.212.1>128>128
H7-I3CA-003>100>1001664
H7-I3CA-00415.320.532>128
Control DrugDoxorubicin: 0.2Bay 11-7082: 5.1Ciprofloxacin: 0.5Ciprofloxacin: 0.015

Conclusion

This document provides a robust and scientifically grounded framework for the initial biological evaluation of this compound derivatives. By employing this tiered screening cascade, researchers can efficiently identify compounds with promising therapeutic potential and generate the foundational data necessary for further investigation and lead optimization. Each protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the generation of reliable and reproducible data.

References

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available from: [Link]

  • MTT assay. Wikipedia. Available from: [Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH. Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. Available from: [Link]

  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available from: [Link]

  • Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. Available from: [Link]

  • Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. PMC - PubMed Central. Available from: [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available from: [Link]

  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. ResearchGate. Available from: [Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad. Available from: [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. Available from: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available from: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. PMC - NIH. Available from: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. Available from: [Link]

  • Screening models for inflammatory drugs. Slideshare. Available from: [Link]

  • Anticancer Efficacy Of Novel Compounds. Consensus Academic Search Engine. Available from: [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Inhibitor Screening Kits. Biocompare. Available from: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. Available from: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies. Available from: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available from: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the Biological Activity of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole scaffold is a privileged heterocyclic structure found in a vast array of biologically active natural products and synthetic compounds. Derivatives of indole are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. A notable example is Indole-3-acetic acid (IAA), a tryptophan metabolite, which has been shown to mitigate inflammatory responses by inducing the antioxidant enzyme heme oxygenase-1 (HO-1) and neutralizing free radicals.[1][2] Furthermore, indole-3-carboxylic acid has demonstrated the ability to enhance the anticancer effects of conventional chemotherapeutics like doxorubicin by promoting cellular senescence in colorectal cancer cells.[3]

This application note focuses on 7-Hydroxy-1H-indole-3-carboxylic acid , a hydroxylated derivative of the core indole-3-carboxylic acid structure. The introduction of a hydroxyl group at the 7-position may significantly influence the molecule's electronic properties, solubility, and interactions with biological targets, potentially leading to unique therapeutic activities. Given the established bioactivity of related indole compounds, it is scientifically compelling to investigate the potential of this compound as a novel therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological activities of this compound using a panel of robust and validated cell-based assays. The protocols herein are designed to screen for and characterize its potential cytotoxic, anti-inflammatory, and antioxidant properties.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

A critical first step in evaluating any new compound is to determine its effect on cell viability. This information is twofold: it identifies potential direct cytotoxic effects relevant to anticancer research and establishes a non-toxic concentration range for subsequent mechanistic assays. The MTT assay is a widely used, reliable colorimetric method for this purpose.[4][5][6][7][8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[4] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final concentration) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture your chosen cell line (e.g., MCF-7 for breast cancer, RAW 264.7 for macrophages) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well flat-bottom plate.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[10]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.[4]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[6][7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]

Data Interpretation
Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2398.4%
Compound X11.1894.4%
Compound X100.9576.0%
Compound X500.6249.6%
Compound X1000.3124.8%
  • Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100.

  • IC₅₀ Value: The concentration of the compound that inhibits cell growth by 50%. This can be calculated using non-linear regression analysis. A low IC₅₀ value may indicate potent anticancer activity.

Part 2: Investigating Anti-Inflammatory Potential

Inflammation is a key pathological process in many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10] Evaluating the ability of this compound to modulate this pathway and its downstream outputs is a crucial step in characterizing its anti-inflammatory potential.

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes

Caption: Simplified NF-κB signaling pathway.

Assay 1: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[10] It utilizes a cell line engineered to express the luciferase reporter gene under the control of NF-κB response elements.[11] Activation of NF-κB leads to luciferase expression, which can be measured as a luminescent signal.[12]

Detailed Protocol: NF-κB Reporter Assay

  • Cell Seeding:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Pre-treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to the wells.[2]

    • Include controls: unstimulated cells, stimulated cells (positive control), and stimulated cells with a known inhibitor (e.g., Bay 11-7082).

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Remove the medium and wash the cells once with PBS.

    • Add 50-100 µL of luciferase assay reagent (as per manufacturer's instructions) to each well to lyse the cells.[10]

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure luminescence using a plate-reading luminometer.

Assay 2: Cytokine Quantification by ELISA

To measure the downstream functional consequences of NF-κB inhibition, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13]

Detailed Protocol: Cytokine ELISA

  • Sample Collection:

    • Culture macrophages (e.g., RAW 264.7 or THP-1) in a 24-well plate.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) for 24 hours.[14]

    • Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until use.

  • ELISA Procedure (General Steps):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[3]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]

    • Sample Incubation: Add standards (recombinant cytokine) and collected cell supernatants to the wells and incubate for 2 hours at room temperature.[15]

    • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[3]

    • Enzyme Conjugation: Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Substrate Addition: Wash and add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.[16]

    • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Reading: Measure the absorbance at 450 nm.

Data Interpretation
TreatmentNF-κB Activity (RLU)% InhibitionTNF-α (pg/mL)% Inhibition
Control (Unstimulated)1,500-50-
LPS (1 µg/mL)55,0000%2,5000%
LPS + Compound (10 µM)32,00042.1%1,45042.9%
LPS + Compound (50 µM)12,50079.4%60077.6%
  • Analysis: Calculate the percentage inhibition relative to the stimulated control. A dose-dependent decrease in both NF-κB activity and cytokine production suggests a potent anti-inflammatory effect.

Part 3: Assessing Antioxidant Properties

Many indole derivatives possess antioxidant activity, either by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense systems. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.

Assay 1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS formation. It commonly uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Detailed Protocol: CAA Assay

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound and Probe Incubation:

    • Wash cells with PBS.

    • Incubate cells with this compound and DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the loading solution and wash the cells.

    • Add a ROS-inducing agent, such as AAPH (a peroxyl radical generator) or H₂O₂, to the wells.

  • Fluorescence Measurement:

    • Immediately measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a microplate reader.

Assay 2: Nrf2 Activation Assay

This assay determines if the compound can activate the Nrf2 transcription factor, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE) to initiate the transcription of protective genes.

Detailed Protocol: Nrf2 Transcription Factor ELISA

  • Cell Treatment and Nuclear Extraction:

    • Treat cells (e.g., HepG2) with the test compound for a specified time (e.g., 6-24 hours).

    • Harvest the cells and perform nuclear extraction using a commercial kit or established protocol to isolate nuclear proteins.

    • Determine the protein concentration of the nuclear extracts.

  • Nrf2 Binding Assay:

    • Use a commercial ELISA-based kit where a 96-well plate is pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (ARE).

    • Add equal amounts of nuclear extract to each well and incubate for 1 hour to allow active Nrf2 to bind to the ARE sequence.

    • Wash the wells and add a primary antibody specific to activated, DNA-bound Nrf2. Incubate for 1 hour.

    • Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add a developing solution. Measure absorbance at 450 nm.

Data Interpretation
  • CAA Assay: A reduction in the fluorescence signal in compound-treated cells compared to the ROS-inducer-only control indicates antioxidant activity.

  • Nrf2 Activation: An increase in the absorbance signal in compound-treated cells compared to the vehicle control indicates activation of the Nrf2 pathway.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, key inflammatory pathways, and cellular antioxidant responses, researchers can gain critical insights into its potential therapeutic applications. Positive results from this screening cascade can guide further mechanistic studies and preclinical development.

References

  • Vertex AI Search. (n.d.).
  • CLYTE Technologies. (2025, December 24).
  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved January 20, 2026.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol. Retrieved January 20, 2026.
  • Abcam. (n.d.). MTT assay protocol. Retrieved January 20, 2026.
  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved January 20, 2026.
  • Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved January 20, 2026.
  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 20, 2026.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved January 20, 2026.
  • PubMed. (n.d.). Bioassays for anticancer activities. Retrieved January 20, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045. Retrieved January 20, 2026.
  • PubMed. (2015, January 1). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved January 20, 2026.
  • PubMed. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045. Retrieved January 20, 2026.
  • PubMed. (2020, February 25). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved January 20, 2026.
  • MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved January 20, 2026.
  • Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved January 20, 2026.
  • University of Wollongong Research Online. (2013, January 1). Bioassays for anticancer activities. Retrieved January 20, 2026.
  • NIH. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers - PMC. Retrieved January 20, 2026.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved January 20, 2026.
  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved January 20, 2026.
  • ResearchGate. (2024, April 9). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Retrieved January 20, 2026.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved January 20, 2026.
  • NIH. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved January 20, 2026.
  • Cayman Chemical. (n.d.). Nrf2 Transcription Factor Assay Kit. Retrieved January 20, 2026.
  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved January 20, 2026.
  • Abcam. (2020, March 25). ab207223 Nrf2 Transcription Factor Assay Kit (Colorimetric). Retrieved January 20, 2026.
  • NIH. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC. Retrieved January 20, 2026.

Sources

Application Notes and Protocols for 7-Hydroxy-1H-indole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of substituents on the indole ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.[2] Among the various substituted indoles, 7-Hydroxy-1H-indole-3-carboxylic acid presents a particularly compelling scaffold for drug discovery. The hydroxyl group at the 7-position is not merely a passive substituent; it significantly alters the electronic properties of the indole ring and provides a crucial handle for further chemical modification.[2][3] This, combined with the carboxylic acid at the 3-position, offers two distinct and reactive sites for derivatization, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.

These application notes will provide a comprehensive guide for researchers on the synthesis, derivatization, and potential applications of this compound, with a particular focus on its promising role in the development of novel anti-infective agents.

Synthesis of the Core Scaffold: this compound

A robust synthesis of the this compound core is essential for its utilization in medicinal chemistry programs. A reliable method involves a multi-step process starting from the commercially available 7-benzyloxyindole.[4] This protecting group strategy is crucial to shield the reactive hydroxyl group during the introduction of the carboxylic acid functionality at the 3-position.

Synthetic Workflow Diagram

Synthesis of this compound start 7-Benzyloxyindole step1 Grignard Reaction (EtMgBr) start->step1 intermediate1 Indole-1-magnesium bromide step1->intermediate1 step2 Carboxylation (Ethyl Chloroformate) intermediate1->step2 intermediate2 Ethyl 7-Benzyloxy-1H-indole-3-carboxylate step2->intermediate2 step3 Alkaline Hydrolysis (NaOH) intermediate2->step3 intermediate3 7-Benzyloxy-1H-indole-3-carboxylic acid step3->intermediate3 step4 Debenzylation (e.g., H2, Pd/C) intermediate3->step4 end This compound step4->end

Caption: Synthetic route for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of hydroxyindole-3-carboxylic acids.[4]

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C.

Step 2: Formation of the Indole Grignard Reagent

  • Dissolve 7-benzyloxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add the solution of 7-benzyloxyindole to the pre-formed Grignard reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 3: Carboxylation

  • Cool the reaction mixture to -20 °C.

  • Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture.

  • Stir the reaction at -20 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-benzyloxy-1H-indole-3-carboxylate.

Step 4: Hydrolysis and Debenzylation

  • Dissolve the crude ester in a mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with 2 M hydrochloric acid to precipitate the 7-benzyloxy-1H-indole-3-carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • For the debenzylation step, dissolve the 7-benzyloxy-1H-indole-3-carboxylic acid in methanol and add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield this compound.

Application in the Development of Novel Anti-Infective Agents

Extensively drug-resistant (XDR) pathogens, such as Acinetobacter baumannii, pose a significant threat to public health.[5] Biofilm formation is a key virulence factor that contributes to antibiotic resistance.[1] Recent studies have identified 7-hydroxyindole as a potent inhibitor of biofilm formation in XDR A. baumannii.[6][7] The proposed mechanism of action involves the downregulation of the quorum-sensing system, which is critical for biofilm development.[6][7]

The this compound scaffold is an ideal starting point for the development of novel anti-biofilm agents with improved potency and drug-like properties. The carboxylic acid can be converted to a variety of functional groups, such as amides and esters, to modulate the compound's pharmacokinetic profile and target engagement.

Proposed Mechanism of Action

Mechanism of Action compound 7-Hydroxyindole Derivatives abaI abaI gene compound->abaI abaR abaR gene compound->abaR QS Quorum Sensing System abaI->QS abaR->QS biofilm Biofilm Formation QS->biofilm

Caption: Proposed mechanism of 7-hydroxyindole derivatives in inhibiting biofilm formation.

Protocol 2: Synthesis of Amide Derivatives of this compound

This protocol provides a general method for the synthesis of amide derivatives, which can be used to explore the structure-activity relationship (SAR) of these compounds as anti-biofilm agents.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Quantitative Data on Related Hydroxyindole Carboxylic Acid Derivatives

While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, data from related hydroxyindole carboxylic acid derivatives highlight the therapeutic potential of this scaffold in other areas, such as oncology and inflammation.

Compound ClassTargetActivityReference
5-Hydroxyindole-3-carboxylic acid estersBreast Cancer (MCF-7 cells)EC50 = 4.7 µM (for the most potent derivative)[8]
Benzo[g]indol-3-carboxylatesmPGES-1IC50 = 0.6 µM (cell-free assay)[4]
Indole-3-carboxylic acid-based derivativesBcl-2/Mcl-1Ki = 72 nM (for Mcl-1)[9]

Conclusion and Future Directions

This compound is a versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis and the presence of two modifiable functional groups make it an attractive starting point for the development of new therapeutic agents. The demonstrated anti-biofilm activity of the parent 7-hydroxyindole provides a strong rationale for the exploration of its carboxylic acid derivatives as novel anti-infectives. Further research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship and to optimize their potency, selectivity, and pharmacokinetic properties. The protocols and information provided herein serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

  • Marchelli, R. (2011). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375-4381.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum.
  • (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025).
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). ASM Journals.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. (2022). Frontiers in Chemistry.
  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010).
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. (n.d.). Benchchem.
  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed.
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed.
  • Effects of 7-hydroxyindole at sub-MIC levels (1/32 and 1/64 MIC) on the... (2025).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • 7-Hydroxyindole | C8H7NO | CID 2737651. (n.d.). PubChem.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PubMed.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014).
  • Synthesis of (±)-7-Hydroxylycopodine. (2012).
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC.
  • Drug Substance Starting Material Selection. (n.d.). Pharmaceutical Technology.
  • An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflamm

Sources

Derivatization of 7-Hydroxy-1H-indole-3-carboxylic acid for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 7-Hydroxy-1H-indole-3-carboxylic Acid for Enhanced Biological Activity

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a wide range of biological targets. Among the myriad of indole derivatives, this compound stands out as a particularly promising starting point for drug discovery. The scaffold combines three critical functional groups ripe for chemical modification: a nucleophilic indole nitrogen (N1), an acidic carboxylic acid at the C3 position, and a phenolic hydroxyl group at C7.

Recent studies have highlighted the intrinsic bioactivity of hydroxylated indoles. For instance, 7-hydroxyindole has demonstrated significant antimicrobial and antibiofilm activity against drug-resistant bacteria like Acinetobacter baumannii, in some cases by interfering with quorum sensing pathways.[3][4] Furthermore, indole-3-carboxylic acid derivatives have been successfully developed as antihypertensive agents, herbicides, and anticancer agents.[5][6][7][8]

This guide provides a detailed exploration of the strategic derivatization of this compound. We move beyond simple synthetic recipes to explain the causal relationships between chemical modifications and the enhancement of biological activity, focusing on improving potency, selectivity, and pharmacokinetic properties. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to unlock the full therapeutic potential of this versatile molecule.

Chapter 1: Strategic Sites for Derivatization

The chemical personality of this compound offers three primary handles for modification. The choice of which site to modify is dictated by the desired outcome, whether it's altering solubility, improving membrane permeability, or enhancing binding affinity to a specific protein target.

  • C3-Carboxylic Acid: This group is often a key interaction point with biological targets (e.g., forming salt bridges with arginine or lysine residues). However, its acidic nature can limit oral bioavailability and cell permeability. Derivatization here is crucial for tuning pharmacokinetics.

  • C7-Hydroxyl Group: The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor. Modifying it can drastically alter the molecule's polarity and lipophilicity (LogP). This site is key for modulating solubility and interaction with specific pockets in a binding site.

  • N1-Indole Nitrogen: The N-H group is a hydrogen bond donor and its substitution can influence the electronic character of the indole ring system. Alkylation or acylation at N1 can improve metabolic stability and introduce new steric features to probe target interactions.

G mol N1 N1-Indole Nitrogen (Alkylation, Acylation) invis_n1 C3 C3-Carboxylic Acid (Amidation, Esterification, Bioisosteric Replacement) invis_c3 C7 C7-Hydroxyl Group (Etherification, Esterification) invis_c7

Figure 1: Key sites for chemical modification on the this compound scaffold.

Chapter 2: Modifying the C3-Carboxylic Acid

The carboxylic acid moiety is often a liability in drug development due to its potential for rapid metabolism (e.g., acyl glucuronidation) and poor membrane permeability.[9] Strategic modification is therefore a primary step in optimization.

Rationale for Amidation and Esterification

Converting the carboxylic acid to a neutral amide or ester is a classic medicinal chemistry strategy. This single transformation can:

  • Enhance Lipophilicity: Neutralizing the acidic group generally increases the compound's LogP, which can improve passive diffusion across cell membranes.

  • Introduce New Interaction Points: The N-H of a secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen remains an acceptor, potentially forming new, beneficial interactions with the target protein.

  • Explore Structure-Activity Relationships (SAR): Synthesizing a library of amides or esters with diverse substituents allows for a systematic exploration of the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement: An Advanced Strategy

Bioisosterism is the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties.[10][11] For carboxylic acids, common bioisosteres like tetrazoles or N-acyl sulfonamides can mimic the acidic proton and hydrogen bonding pattern while offering advantages like resistance to certain metabolic pathways and altered pKa values.[9][12][13]

  • Tetrazoles: These are the most common carboxylic acid bioisosteres. They possess a similar pKa (~4.5-4.9) and can engage in similar ionic and hydrogen bonding interactions.[12][13] A key advantage is their resistance to acyl glucuronidation.[9][13]

  • Hydroxamic Acids: These groups are moderately acidic and are strong metal chelators, a property exploited in inhibitors of metalloenzymes.[11]

  • Neutral Bioisosteres: In some cases, a neutral group that relies on hydrogen bonding or cation-π interactions can replace the charged carboxylate, which can be particularly useful for improving CNS penetration.[9]

G cluster_ionized Maintain Acidic Character cluster_neutral Remove Acidity A Carboxylic Acid (-COOH) B Goal: Improve Pharmacokinetics (Permeability, Metabolism) A->B is a liability for C Ionized Bioisosteres B->C Strategy 1 D Neutral Bioisosteres B->D Strategy 2 Tetrazole Tetrazole pKa ~ 4.5-4.9 C->Tetrazole Acylsulfonamide N-Acyl Sulfonamide pKa ~ 6-7 C->Acylsulfonamide HydroxamicAcid Hydroxamic Acid pKa ~ 8-9 C->HydroxamicAcid Amide Amide Neutral D->Amide Ester Ester Neutral D->Ester Oxadiazole 5-oxo-1,2,4-oxadiazole Weakly Acidic/Neutral D->Oxadiazole

Figure 2: Strategic replacement of the carboxylic acid group to modulate physicochemical properties.

Application Protocol 1: Synthesis of a C3-Amide Derivative

This protocol details the synthesis of N-benzyl-7-hydroxy-1H-indole-3-carboxamide using a standard peptide coupling method.

Rationale for Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid.

  • HOBt (Hydroxybenzotriazole): An additive used with EDC to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral amines are used.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the HCl produced and maintain a basic pH for the reaction.

Workflow Diagram:

Figure 3: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1 M), add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq).

  • Reagent Addition: Add HOBt (1.3 eq) and EDC·HCl (1.3 eq) to the mixture. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[14][15]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Data for N-benzyl-7-hydroxy-1H-indole-3-carboxamide:

AnalysisExpected Result
Appearance Off-white to pale yellow solid
HRMS (ESI+) Calculated for C₁₆H₁₄N₂O₂ [M+H]⁺: 267.1128. Found: 267.1130
¹H NMR (DMSO-d₆) δ ~11.5 (s, 1H, NH-indole), ~9.5 (s, 1H, OH), ~8.5 (t, 1H, NH-amide), ~8.0 (s, 1H, H2), 7.2-7.4 (m, 5H, Ar-benzyl), ~7.0 (d, 1H, H4), ~6.7-6.8 (m, 2H, H5, H6), 4.5 (d, 2H, CH₂)
IR (KBr, cm⁻¹) ~3400-3200 (O-H, N-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II)

Application Protocol 2: Synthesis of a C7-Ether Derivative

This protocol describes a Williamson ether synthesis to alkylate the C7-hydroxyl group, which can increase lipophilicity and introduce functionalities for further reaction.

Rationale for Reagent Choice:

  • K₂CO₃ (Potassium Carbonate): A mild base sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the indole N-H or carboxylic acid.

  • Alkyl Halide (e.g., Ethyl Iodide): The electrophile that provides the alkyl group. Iodides are more reactive than bromides or chlorides.

  • Acetone/DMF: Polar aprotic solvents that facilitate this Sₙ2 reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetone or DMF (0.1 M).

  • Reagent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 4-12 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining DMF and salts. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the resulting 7-alkoxy-1H-indole-3-carboxylic acid. Note that some esterification of the carboxylic acid may occur as a side reaction, which can be reversed by a subsequent basic hydrolysis step if needed.

Expected Data for 7-Ethoxy-1H-indole-3-carboxylic acid:

AnalysisExpected Result
Appearance White to off-white solid
HRMS (ESI+) Calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0761. Found: 206.0763
¹H NMR (DMSO-d₆) δ ~12.0 (s, 1H, COOH), ~11.6 (s, 1H, NH-indole), ~8.1 (s, 1H, H2), ~7.2 (d, 1H, H4), ~6.8-6.9 (m, 2H, H5, H6), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)

Conclusion and Future Outlook

The derivatization of this compound is a powerful strategy for generating novel chemical entities with enhanced biological profiles. By methodically modifying the three key functional handles—the carboxylic acid, the hydroxyl group, and the indole nitrogen—researchers can fine-tune the molecule's properties to optimize its therapeutic potential. The protocols provided here for amidation and etherification serve as foundational starting points for building extensive libraries for structure-activity relationship studies. Advanced strategies, such as bioisosteric replacement of the carboxylic acid, offer further avenues to overcome common pharmacokinetic challenges. The continued exploration of this versatile scaffold is poised to yield new drug candidates across a range of therapeutic areas, from infectious diseases to oncology and beyond.[1]

References

  • Hall A, Chatzopoulou M, Frost J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Muttineni, R., & Al-Zoubi, R. M. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 8(12). [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]

  • Macdonald, S. J. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • He, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]

  • Valov, A. I., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

  • Bhatt, H., & Singh, S. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(5), 346-367. [Link]

  • Li, P., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949661. [Link]

  • Shaik, S. P., et al. (2011). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]

  • OUCI. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Open Ukrainian Citation Index. [Link]

  • Cadelis, M. M., et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 25(23), 5727. [Link]

  • He, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. [Link]

  • Li, P., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

  • WIPO. (2023). A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. WIPO Patentscope. [Link]

  • Fassihi, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

  • Kaushik, N., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

  • Request PDF. (2025). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. ResearchGate. [Link]

  • Tu, Z., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 4, 1283-1289. [Link]

  • ResearchGate. (2024). Synthesis of 1H‐Indole‐3‐carboxylic acid hydrazide 7. ResearchGate. [Link]

  • Farmacia Journal. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia Journal. [Link]

  • Li, P., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers. [Link]

  • ResearchGate. (2025). Theoretical design of new indole-3-carboxamide derivatives as renin inhibitors. ResearchGate. [Link]

  • Cadelis, M. M., et al. (2020). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed Central. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

Sources

Application Note: A Robust and Scalable Continuous Flow Synthesis of Indole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole-3-carboxylic acid and its ester derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, appearing in numerous bioactive molecules, including plant auxins and pharmaceuticals.[1][2] Traditional batch production methods for these compounds often face challenges related to safety, scalability, and reaction control, which can lead to inconsistent yields and impurity profiles. This application note details a highly efficient, two-step continuous flow process for the synthesis of indole-3-carboxylic acid esters. By leveraging the inherent advantages of flow chemistry, this protocol offers superior control over reaction parameters, enhanced safety, and a streamlined path to scale-up production.[3] The described workflow involves a base-mediated SNAr reaction followed by a heterogeneous catalytic reductive cyclization, demonstrating a practical and robust method for researchers, chemists, and drug development professionals.[1][4]

The Strategic Advantage of Flow Chemistry for Indole Synthesis

The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages, particularly for the production of heterocyclic compounds like indoles.[5]

  • Enhanced Safety and Hazard Mitigation : The synthesis of indoles can involve highly exothermic reactions or unstable intermediates. Flow chemistry minimizes risk by confining reactions to small volumes within the reactor at any given time. This drastically reduces the potential energy of an uncontrolled event and allows for the safe use of reaction conditions, such as high temperatures and pressures, that would be hazardous in large-scale batch reactors.[3]

  • Precise Reaction Control and Reproducibility : Flow reactors provide exceptional control over critical process parameters. The large surface-area-to-volume ratio ensures rapid heat transfer, eliminating thermal gradients and "hot spots" common in batch vessels.[6] Residence time, a crucial variable, is precisely controlled by adjusting flow rates and reactor volume, leading to highly reproducible product yields and purity.[7]

  • Accelerated Optimization and Scalability : The modular nature of flow chemistry equipment facilitates rapid screening of reaction conditions (e.g., temperature, pressure, catalyst, residence time) with minimal material consumption.[3] Scaling up production is achieved by either extending the operational run time ("scaling out") or by using a larger reactor, a more predictable process than re-engineering a large batch reactor.[8] This protocol, for instance, can achieve a throughput of several millimoles per hour on a lab scale, which can be readily increased.[1]

  • Process Intensification through Telescoped Reactions : This protocol integrates two synthetic steps into a continuous sequence. Such "telescoping" minimizes or eliminates intermediate workup and purification steps, reducing solvent waste and operator handling time, thereby aligning with the principles of Green Chemistry.[7][9]

Featured Synthetic Strategy: A Two-Step Continuous Process

The selected synthetic route is based on a well-validated process that utilizes readily available starting materials to construct the indole core through a nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed reductive cyclization.[1][6][10]

Overall Reaction Scheme:

  • Step 1 (SNAr Reaction): 2-chloronitrobenzene undergoes a base-mediated SNAr reaction with ethyl cyanoacetate.

  • Step 2 (Reductive Cyclization): The resulting intermediate is then subjected to heterogeneous hydrogenation. The nitro group is reduced to an amine, which subsequently triggers an intramolecular cyclization to form the indole ring.[1]

This strategy is advantageous because it avoids harsh acids often associated with classical methods like the Fischer indole synthesis and utilizes an industrially favorable heterogeneous hydrogenation that simplifies catalyst removal.[1][11]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for setting up and running the continuous flow synthesis of ethyl indole-3-carboxylate.

Reagents and Solvents Equipment
2-ChloronitrobenzeneTwo high-precision syringe or HPLC pumps
Ethyl CyanoacetateT-mixer or static mixer
1,8-Diazabicycloundec-7-ene (DBU)Heated coil reactor (e.g., PFA tubing in a heated block)
Ethyl Acetate (EtOAc), HPLC GradeHydrogenation flow reactor (e.g., ThalesNano H-Cube®)
Ethanol (EtOH), Absolute10% Palladium on Carbon (Pd/C) catalyst cartridge
Acetic Acid, GlacialBack-Pressure Regulator (BPR)
Saturated Sodium Bicarbonate SolutionAutomated collection vessel or fraction collector

The diagram below illustrates the configuration of the flow chemistry system for the complete two-step synthesis.

Flow_Synthesis_Workflow Figure 1: Experimental workflow for the two-step continuous flow synthesis. cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reductive Cyclization reagentA Reagent A (2-Chloronitrobenzene in EtOAc) pumpA Pump A reagentA->pumpA reagentB Reagent B (Ethyl Cyanoacetate + DBU in EtOAc) pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor1 Heated Coil Reactor (120 °C) mixer->reactor1 intermediate_stock Intermediate Stock (Diluted with EtOH + AcOH) reactor1->intermediate_stock Inline Quench & Dilution pumpC Pump C intermediate_stock->pumpC reactor2 Hydrogenation Reactor (H-Cube® with Pd/C Cartridge) (50 °C, Full H2 Mode) pumpC->reactor2 bpr Back-Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Figure 1: Experimental workflow for the two-step continuous flow synthesis of indole-3-carboxylic acid ester.

Step 1: Continuous SNAr Reaction

  • Prepare Reagent Solutions:

    • Solution A: Prepare a 1.0 M solution of 2-chloronitrobenzene in ethyl acetate (EtOAc).

    • Solution B: Prepare a solution containing ethyl cyanoacetate (1.1 equivalents) and DBU (1.2 equivalents) in EtOAc to match the concentration of Solution A.

  • System Priming: Prime both pumps and connecting lines with pure EtOAc to ensure the system is free of air and contaminants.

  • Set Reaction Parameters:

    • Heat the coil reactor to 120 °C.

    • Set the flow rates for Pump A and Pump B to 0.9 mL/min each, resulting in a total flow rate of 1.8 mL/min into the reactor. This corresponds to a specific residence time based on the reactor volume.

  • Initiate Reaction: Start pumping both solutions simultaneously through the T-mixer and into the heated coil reactor.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time). The output stream, containing the intermediate product 11 , is collected.

  • Inline Quenching: The crude output from the reactor is passed through a stream of aqueous acid to quench the DBU base, followed by an inline liquid-liquid separation or a manual workup. The organic phase containing the product is collected.[1]

Step 2: Continuous Reductive Cyclization

  • Prepare Intermediate Stock Solution: The collected organic phase from Step 1, containing intermediate 11 , is diluted with ethanol (EtOH) to a final concentration of 0.2 M. Acetic acid is added as an additive.[1]

  • System Setup:

    • Install a 10% Pd/C catalyst cartridge into the hydrogenation flow reactor (e.g., H-Cube®).

    • Set the reactor temperature to 50 °C.

    • Set the system to operate in "full hydrogen mode" (generating H₂ in situ at pressure).

  • Initiate Cyclization: Pump the 0.2 M stock solution of intermediate 11 through the catalyst cartridge at a flow rate of 0.4 mL/min.

  • Product Collection: The output stream from the reactor contains the final product, ethyl indole-3-carboxylate 12 . Collect the product after the system has reached a steady state.

  • Downstream Processing: The collected solution is concentrated under reduced pressure. The resulting crude product can be purified via recrystallization or column chromatography to yield the final high-purity ester.

Data Summary and Optimization Insights

The parameters described in the protocol have been optimized to maximize yield and purity. The following table summarizes the key findings from optimization studies.[1]

ParameterStep 1: SNAr ReactionStep 2: Reductive CyclizationRationale & Insights
Solvent Ethyl Acetate (EtOAc)EtOAc / Ethanol (EtOH)EtOAc was chosen for the SNAr for its performance and compatibility with the subsequent hydrogenation step, avoiding a solvent swap. EtOH is added to improve solubility for the second step.[1]
Temperature 120 °C50 °CThe high temperature in Step 1 significantly accelerates the SNAr reaction. A milder temperature of 50 °C in Step 2 is sufficient for the catalytic hydrogenation and prevents side reactions.[1]
Flow Rate 1.8 mL/min (total)0.4 mL/minFlow rates are optimized to balance throughput with sufficient residence time for complete conversion. The lower flow rate in Step 2 ensures full interaction with the heterogeneous catalyst.[1]
Catalyst -10% Pd/CPalladium on carbon is a robust and highly efficient catalyst for nitro group reduction and subsequent cyclization, offering excellent conversion and easy separation (as it is contained within the cartridge).[1]
Reported Yield 93-97% (isolated)>95% (conversion)The flow protocol demonstrates extremely high conversion and isolated yields, superior to many traditional batch processes.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion in Step 1 - Reactor temperature is too low.- Incorrect residence time (flow rate too high).- Reagent concentration mismatch.- Verify reactor temperature.- Decrease the flow rate to increase residence time.- Re-prepare and verify concentrations of stock solutions.
Blockage in the System - Precipitation of starting materials or product.- Incompatibility of reagents.- Ensure all materials are fully dissolved before pumping.- Perform a solvent flush of the system.- Consider slight dilution of reagent streams.
Incomplete Hydrogenation in Step 2 - Catalyst deactivation.- Insufficient hydrogen supply.- Flow rate is too high.- Replace the Pd/C catalyst cartridge.- Ensure the hydrogen generator is functioning correctly.- Reduce the flow rate to increase contact time with the catalyst.
Poor Product Purity - Side reactions due to incorrect temperature.- Insufficient quenching in Step 1.- Verify temperature settings on both reactors.- Ensure the quenching step is efficient to neutralize the base completely before the second step.

Conclusion

This application note presents a validated, efficient, and scalable continuous flow method for synthesizing indole-3-carboxylic acid esters. By implementing this protocol, researchers and chemical development professionals can achieve higher yields, improved safety, and greater consistency compared to conventional batch methods. The modularity of the flow setup allows for straightforward adaptation and optimization, providing a powerful platform for the rapid production of key indole-based intermediates for pharmaceutical and agrochemical research.

References

  • Flow Synthesis of Indole-3-Carboxylic Ester and Derivatization to an Auxin Mimic. (2017). Durham University. Retrieved from [Link]

  • Fischer indole synthesis under flow conditions. (2025). ResearchGate. Retrieved from [Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Baumann, M., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2549–2560. Retrieved from [Link]

  • Leone, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3286. Retrieved from [Link]

  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). (2018). ResearchGate. Retrieved from [Link]

  • Leone, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. Retrieved from [Link]

  • A Recent Update on the Flow Synthesis of Indoles. (2020). University of Bari Aldo Moro. Retrieved from [Link]

  • Rossetti, I., et al. (2015). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Retrieved from [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. (2025). ACS Publications. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. (2022). PubMed Central. Retrieved from [Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein-Institut. Retrieved from [Link]

  • Synthesis of substituted indoles using continuous flow micro reactors. (2010). Sci-Hub. Retrieved from [Link]

  • Benefits of Continuous Flow Chemistry. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2021). Semantic Scholar. Retrieved from [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI. Retrieved from [Link]

  • A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. (2017). ACS Publications. Retrieved from [Link]

  • Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). White Rose Research Online. Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Resource Hub: Overcoming Solubility Challenges with 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the experimental use of this compound. Due to its chemical structure, this compound presents solubility challenges that can impact experimental setup and data reproducibility. This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues, ensuring the integrity and success of your research.

Section 1: Physicochemical Profile & Its Implications for Solubility

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule contains a planar indole ring system, a phenolic hydroxyl group, and a carboxylic acid group. This combination of a large, relatively nonpolar ring system with two ionizable, polar functional groups dictates its solubility behavior.

The planar structure contributes to a high crystal lattice energy, meaning significant energy is required to break apart the solid-state crystal and allow it to be solvated. Furthermore, the molecule possesses both an acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group, making its net charge and, consequently, its aqueous solubility highly dependent on pH.[1][2]

PropertyEstimated Value/RangeImplication for Solubility
Molecular Formula C₉H₇NO₃-
Molecular Weight 193.16 g/mol -
pKa (Carboxylic Acid) ~4-5The carboxylic acid group is deprotonated and negatively charged at pH > 5, which can increase aqueous solubility.[3]
pKa (Phenolic Hydroxyl) ~10The hydroxyl group is deprotonated at very high pH (>10), contributing a second negative charge.[3]
logP (Predicted) ~1.5 - 2.0Indicates a preference for a more lipophilic environment over an aqueous one, suggesting low intrinsic water solubility.
Appearance Off-white to yellowish powderVisual confirmation of undissolved material is straightforward.[4]

Table 1: Key physicochemical properties of this compound and their impact on experimental design.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and hurdles encountered by researchers.

Q1: What is the best starting solvent for making a stock solution of this compound? For creating a high-concentration stock solution, a polar aprotic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for this class of compounds.[5][6] It is capable of disrupting the crystal lattice and solvating both polar and nonpolar regions of the molecule. For a similar compound, indole-3-carboxylic acid, solubility in DMSO can reach up to 55 mg/mL.[5] Ethanol can also be used, but it may not achieve the same high concentrations as DMSO.[7]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. What is happening and how can I fix it? This is a very common problem known as "antisolvent precipitation."[8][9] Your compound is highly soluble in the 100% DMSO stock but crashes out when diluted into the aqueous buffer where DMSO is a minor component (typically <0.5%).[10] The aqueous environment is a poor solvent (an "antisolvent") for the neutral form of the compound.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Use pH-Adjusted Buffers: Prepare your working solution in a buffer where the compound is ionized and more soluble. As detailed in Section 4, using a slightly basic buffer (pH 7.5-8.5) can significantly increase solubility by deprotonating the carboxylic acid.[1]

  • Incorporate Co-solvents: For in vivo or other specialized applications, formulations containing co-solvents like PEG300 and Tween 80 can be used to maintain solubility in aqueous systems.[5]

Q3: Can I use heat or sonication to dissolve my compound? Yes, gentle warming (e.g., 37°C water bath) and sonication can be very effective in accelerating the dissolution process, especially when preparing stock solutions in DMSO.[5][6] However, be cautious. Prolonged exposure to high heat can potentially degrade the compound. Hydroxyindole compounds, in particular, can be susceptible to oxidation.[11] Always start with gentle warming and sonication and visually inspect for complete dissolution. For aqueous solutions, ensure the pH is in a range that favors solubility before applying heat.

Q4: Is the compound stable in solution? Hydroxyindole compounds can be sensitive to light and oxidation, especially at high pH in the presence of oxygen, which can lead to coloration of the solution.[12][13] Best Practices for Stability:

  • Prepare fresh solutions for each experiment whenever possible.

  • Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[5][14]

  • Avoid repeated freeze-thaw cycles, which can introduce water condensation into DMSO stocks and promote precipitation.[15]

Section 3: Systematic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow guides you from initial dissolution attempts to a stable, usable solution for your experiment.

Solubility_Workflow start Start: Weigh Solid Compound stock_prep Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) start->stock_prep dissolved_q Is the stock a clear solution? stock_prep->dissolved_q assist_diss Apply gentle heat (37°C) and/or sonication dissolved_q->assist_diss No stock_success Stock Solution Prepared Successfully Store at -20°C / -80°C dissolved_q->stock_success Yes assist_diss->stock_prep dilution Dilute stock into final aqueous buffer/medium stock_success->dilution precipitate_q Does precipitation occur upon dilution? dilution->precipitate_q strategy_node Select Mitigation Strategy precipitate_q->strategy_node Yes final_success Final Working Solution Prepared precipitate_q->final_success No lower_conc Option 1: Lower final compound concentration strategy_node->lower_conc adjust_ph adjust_ph strategy_node->adjust_ph cosolvent Option 3: Use formulation with co-solvents (e.g., PEG, Tween) strategy_node->cosolvent lower_conc->dilution adjust_ph->dilution cosolvent->dilution

Caption: A decision-making workflow for solubilizing this compound.

The diagram below illustrates how the ionization state of the molecule changes with pH, which is the chemical basis for using pH adjustment as a primary solubilization strategy.

Ionization_States pH-Dependent Ionization of this compound low_ph Low pH (e.g., < 3) Net Charge: 0 (Very Low Aqueous Solubility) mid_ph Mid pH (e.g., 6-9) Net Charge: -1 (Improved Aqueous Solubility) low_ph->mid_ph pH > pKa₁ (~4-5) -COOH → -COO⁻ high_ph High pH (e.g., > 11) Net Charge: -2 (Highest Aqueous Solubility) mid_ph->high_ph pH > pKa₂ (~10) Ar-OH → Ar-O⁻

Caption: Ionization states of the molecule at different pH ranges.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing solutions. Always use appropriate personal protective equipment (PPE) when handling solid compounds and solvents.

Protocol 1: Preparation of a High-Concentration Stock in DMSO

This protocol is the standard first step for most in vitro experiments.

  • Preparation: Bring the vial of solid this compound and a bottle of anhydrous, high-purity DMSO (≥99.9%) to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO directly to the vial of the solid compound.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If solids remain, place the vial in a 37°C water bath for 10-15 minutes, followed by another 1-2 minutes of vortexing. Sonication in a bath sonicator for 5-10 minutes can also be used.[6]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store tightly sealed at -20°C or -80°C, protected from light.[14]

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment

This method is ideal for experiments where the final concentration of DMSO must be minimized or when direct aqueous dissolution is required. It leverages the acidic nature of the carboxylic acid group.

  • Weighing: Weigh the desired amount of solid this compound into a suitable container.

  • Initial Suspension: Add a small volume of purified water (e.g., 50% of the final desired volume) to the solid. The compound will not dissolve and will form a suspension.

  • pH Adjustment (Solubilization): While stirring the suspension, add a dilute basic solution, such as 0.1 M NaOH, dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Endpoint: Continue adding the basic solution until all the solid has dissolved and the solution is clear. The pH will typically need to be raised to >7.5. Do not overshoot the target pH for your experiment. This process forms the more soluble sodium salt of the compound in situ.[1][16]

  • Final Volume and pH Check: Once the compound is fully dissolved, add purified water to reach the final desired volume. Make any final minor pH adjustments with dilute acid (e.g., 0.1 M HCl) or base to reach your target pH.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter compatible with aqueous solutions.

  • Usage: Use this freshly prepared aqueous solution immediately, as the stability of the compound at basic pH in aqueous solution may be limited.[12]

Section 5: Stability Considerations

  • Oxidation: The hydroxyindole moiety is susceptible to oxidation, which can be accelerated by high pH, oxygen, and light. Oxidized solutions may develop a yellowish or brownish tint. Using freshly prepared solutions and protecting them from light is crucial.[11][13]

  • Freeze-Thaw Cycles: For DMSO stocks, repeated freeze-thaw cycles should be avoided. Each cycle can introduce atmospheric moisture, which reduces the solvating power of DMSO and can lead to compound precipitation over time.[15] Aliquoting into single-use volumes is the best practice to mitigate this.

  • Aqueous Stability: The stability of the compound in aqueous buffers is generally lower than in anhydrous DMSO. At basic pH, the rate of oxidative degradation may increase. It is highly recommended to prepare aqueous working solutions fresh from a frozen DMSO stock just prior to the experiment.[12]

By understanding the chemical principles governing the solubility of this compound and applying the systematic workflow and protocols outlined in this guide, researchers can confidently prepare accurate and stable solutions, leading to more reliable and reproducible experimental outcomes.

References

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]

  • ResearchGate. (n.d.). How does pH affect the solubility of phenolic acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON: “CO-SOLVENCY AND ANTI-SOLVENT METHOD TO ENHANCE THE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS”. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolve IBA (indole-3 butyric acid) in water?. Retrieved from [Link]

  • PubChem. (n.d.). 5-hydroxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H7NO3, 100 mg. Retrieved from [Link]

  • N.D. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • RSC Publishing. (n.d.). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

Sources

Technical Support Center: Stability of 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Hydroxy-1H-indole-3-carboxylic acid. This document provides in-depth answers to frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your solutions, leading to more reliable and reproducible experimental outcomes.

I. General Stability & Core Concepts

This section addresses the fundamental stability characteristics of this compound and the chemical principles governing its behavior in solution.

Q1: What is the general stability of this compound in solution?

A1: this compound is known to be unstable in solution.[1] This inherent instability necessitates careful handling and storage to prevent degradation. The molecule's structure, which combines a phenolic hydroxyl group on an indole ring, makes it highly susceptible to oxidative processes.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is oxidation. The electron-rich indole ring, particularly with the activating 7-hydroxy group (a phenolic moiety), is prone to oxidation by atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperature, and alkaline pH.[2][3] Oxidation can lead to the formation of colored quinone-imine intermediates, which may further react or polymerize to form complex mixtures of degradation products.[4][5]

Q3: Why is the 7-hydroxy position particularly sensitive?

A3: The hydroxyl group at the 7-position acts as an electron-donating group, increasing the electron density of the indole ring system. This heightened electron density makes the molecule more susceptible to electrophilic attack and oxidation compared to the parent indole-3-carboxylic acid. Phenolic compounds, in general, are well-documented to be sensitive to oxidative degradation.[2][3]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling of this compound solutions.

Q4: My solution of this compound has turned yellow/brown/pink. What happened and can I still use it?

A4: A change in color to yellow, brown, or pink is a definitive sign of oxidative degradation. This occurs because the initial oxidation products, such as quinone-like species, are often highly colored and can subsequently polymerize into even more complex colored mixtures.

Can I still use it? It is strongly advised not to use a discolored solution for any quantitative or biological experiments. The presence of color indicates that a significant and unknown portion of the parent compound has degraded. The degradation products may have different biological activities or could interfere with your assay, leading to unreliable and non-reproducible results.

Troubleshooting Flowchart: Solution Discoloration

G A Start: Solution is discolored (Yellow, Brown, Pink) B Was the solution exposed to any of the following? - Light - Air (improperly sealed vial) - Elevated temperature (>4°C) - High pH (>7.5) A->B C Diagnosis: Oxidative Degradation B->C Yes D Action: Discard the solution. Do NOT use for experiments. C->D E Prevention: Review and implement 'Best Practices for Solution Preparation & Storage' (See Section IV) D->E F Prepare a fresh solution following the recommended protocol. E->F

Caption: Troubleshooting workflow for discolored solutions.

Q5: I'm seeing multiple new peaks in my HPLC/LC-MS analysis that weren't there initially. What are they?

A5: These new peaks are almost certainly degradation products. Due to the reactive nature of the molecule, several different oxidized and/or polymerized species can form. Without specific characterization of each peak, it is impossible to know their exact structures. To confirm, you should re-analyze a freshly prepared standard solution. If the new peaks are absent in the fresh sample, it confirms that the issue is degradation in the older sample.

III. Factors Influencing Stability

Understanding the factors that accelerate degradation is key to preventing it.

Q6: How does pH affect the stability of the compound?

A6: Phenolic compounds are generally more stable in acidic conditions.[6] As the pH increases and becomes alkaline, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol. Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) is recommended for aqueous solutions whenever the experimental conditions permit.

Q7: Is the compound sensitive to light?

A7: Yes. Like many complex organic molecules, especially phenols and indoles, this compound is likely sensitive to light (photosensitive).[2][3] Light energy can promote the formation of free radicals, which will accelerate the oxidative degradation process. Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q8: What is the impact of temperature on stability?

A8: Higher temperatures increase the rate of chemical reactions, including degradation.[2][6] Storing solutions at reduced temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term) is critical to slow down the degradation process. One study on a different sensitive compound found it was stable for 48 hours under refrigeration but showed significant degradation at room temperature.[7]

Q9: Does the choice of solvent matter?

A9: Yes. The choice of solvent is critical.

  • Oxygen Content: Solvents can dissolve atmospheric oxygen, which is a primary driver of degradation. Using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon) can significantly improve stability.

  • Solvent Type: For stock solutions, aprotic solvents like DMSO are often preferred. When preparing aqueous buffers for experiments, ensure they are made with high-purity water and consider adding an antioxidant if compatible with your experimental system.

FactorCondition of High RiskRecommended Condition for StabilityRationale
pH Alkaline (pH > 7.5)Slightly Acidic (pH 4-6)The deprotonated phenoxide ion is more susceptible to oxidation.[6]
Light Exposure to UV or ambient lightStore in amber vials or protect with foilLight provides energy that can initiate oxidative reactions.[2][3]
Temperature Room Temperature or higher2-8°C (short-term), ≤ -20°C (long-term)Higher temperatures accelerate the rate of degradation.[2]
Oxygen Use of aerobic solvents/buffersUse deoxygenated solvents; keep vials sealedDissolved oxygen is a key reactant in the oxidative degradation pathway.

IV. Protocols & Best Practices

This section provides actionable protocols to maximize the stability and lifespan of your compound in solution.

Workflow: From Solid to Stable Solution

G cluster_0 Preparation cluster_1 Storage cluster_2 Usage A Weigh Solid Compound in a low-light environment B Use High-Purity, Deoxygenated Solvent (e.g., N2-sparged DMSO or buffer) A->B C Prepare Concentrated Stock (e.g., in DMSO) B->C D Store in Amber Glass Vial with inert gas (Ar/N2) overlay C->D Seal tightly E Aliquot into single-use volumes to avoid freeze-thaw cycles D->E F Store at ≤ -20°C or -80°C for long-term E->F G Thaw aliquot immediately before use F->G H Dilute to working concentration in pre-chilled, deoxygenated buffer G->H I Use working solution promptly and discard any unused portion H->I

Caption: Recommended workflow for preparing and handling solutions.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is designed to create a stable, concentrated stock solution, typically in an organic solvent like DMSO.

  • Preparation: Work in a subdued lighting environment or a dark room.

  • Solvent Deoxygenation: Take a sufficient volume of high-purity, anhydrous DMSO. Sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid this compound.

  • Dissolution: Add the deoxygenated DMSO to the solid to achieve the desired concentration (e.g., 10-50 mM). Mix gently by vortexing or sonicating until fully dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use aliquots in amber glass vials.

    • Before sealing, overlay the solution with an inert gas (argon or nitrogen).

    • Seal the vials tightly with high-quality caps.

    • Store immediately at ≤ -20°C, with -80°C being preferable for long-term storage.

Protocol 2: Guideline for a Self-Validating Stability Assessment

Since stability is highly dependent on your specific experimental matrix (buffer components, pH, etc.), it is crucial to perform a stability test under your exact conditions.

  • Objective: To determine the degradation rate of the compound in your working buffer over a typical experiment's duration.

  • Materials:

    • Freshly prepared stock solution of this compound.

    • Your final experimental buffer.

    • HPLC system with a suitable column (e.g., C18) and detector (UV or Fluorescence).

  • Methodology:

    • Time Zero (T=0) Sample: Prepare your working solution by diluting the stock solution into your experimental buffer to the final concentration. Immediately inject a sample onto the HPLC. This serves as your 100% reference.

    • Test Samples: Place the remaining working solution under the exact conditions of your experiment (e.g., 37°C in an incubator, or room temperature on the benchtop, protected from light).

    • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and inject it onto the HPLC.

    • Analysis:

      • Monitor the peak area of the parent compound at each time point.

      • Calculate the percentage of the compound remaining relative to the T=0 sample.

      • Observe the chromatogram for the appearance and growth of new peaks, which indicate degradation products.

  • Interpretation: Based on the rate of degradation, you can determine the maximum time your working solution remains viable for your experiments (e.g., less than 10% degradation).

V. References

  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Retrieved from [Link]

  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Science Publishing. Retrieved from [Link]

  • Biernasiuk, A., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Frontiers in Microbiology, 6, 489. Retrieved from [Link]

  • SIELC Technologies. (2018). Indole-3-carboxylic acid. Retrieved from [Link]

  • Hutzinger, O. (2022). Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. ResearchGate. Retrieved from [Link]

  • Friedman, M., & Jürgens, H.S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Babbar, N., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Retrieved from [Link]

  • Rock, C. L., et al. (2014). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 19(7), 9344-9354. Retrieved from [Link]

  • Sforza, S., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9636-9647. Retrieved from [Link]

  • Rangheard, M-S., et al. (2012). Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of N-Alkoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkoxyindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. N-alkoxyindoles are crucial structural motifs in a variety of biologically active natural products and synthetic compounds, making their efficient synthesis a key goal in medicinal chemistry and materials science.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues encountered during N-alkoxyindole synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or variable. What are the primary factors to investigate?

A1: Low and irreproducible yields are a common frustration, often stemming from issues with the base, solvent, or the stability of key intermediates.[1]

  • Potential Cause 1: Ineffective Base System. The choice of base is critical for the initial deprotonation or for mediating the cyclization cascade. Using a base like potassium tert-butoxide can lead to high variability, sometimes because the base-substrate-solvent mixture solidifies at lower temperatures, hindering reaction consistency.[1]

    • Solution: Consider switching to a more soluble or consistently performing base system. For instance, sodium tert-pentoxide in toluene has been used as an alternative hindered base to improve consistency in certain cyclization reactions leading to N-alkoxyindoles.[1]

  • Potential Cause 2: Poor In Situ Alkylation. In one-pot procedures where an N-hydroxyindole intermediate is formed and then alkylated, the choice of electrophile and base must be compatible. For example, strong bases like sodium tert-pentoxide may favor the formation of the N-hydroxyindole, but subsequent alkylation with agents like methyl iodide or benzyl bromide can fail.[1][2]

    • Solution: If direct, one-pot N-alkoxylation fails, a two-step procedure is a reliable alternative. First, isolate the N-hydroxyindole intermediate. Then, subject it to alkylation under different, optimized conditions, such as using potassium carbonate as the base with an alkyl halide (e.g., methyl iodide) in a solvent like acetone.[1]

  • Potential Cause 3: Steric Hindrance. The steric bulk of your reagents can significantly impact yield. Reactions involving secondary alcohols or secondary alkyl halides often result in lower yields due to steric hindrance around the reaction centers.[3]

    • Solution: If possible, use less sterically hindered reagents. For challenging alkylations, you may need to increase the reaction temperature and extend the reaction time to achieve an acceptable yield.[3]

Q2: I am observing the formation of the N-hydroxyindole as the main product instead of my desired N-alkoxyindole. Why is this happening?

A2: This indicates that the first step of the reaction (formation of the N-hydroxyindole intermediate) is successful, but the subsequent O-alkylation step is failing.

  • Potential Cause 1: Mismatched Electrophile/Base Combination. As mentioned previously, not all electrophiles are reactive enough under the conditions used to generate the N-hydroxyindole anion. Simple alkyl halides like methyl iodide or 1-bromohexane may not react effectively if the base system (e.g., sodium tert-pentoxide) is not suitable for the alkylation step.[1][2]

    • Solution: Switch to a more reactive electrophile. Electrophiles like dimethyl sulfate, acetic anhydride, and tosyl chloride have proven successful in reacting with the in situ generated N-hydroxyindole intermediate where simpler alkyl halides failed.[1][2]

  • Potential Cause 2: Reaction Kinetics. The rate of protonation of the N-hydroxyindole intermediate by trace acidic species or the solvent may be faster than the rate of alkylation.

    • Solution: Ensure strictly anhydrous conditions to minimize proton sources. Additionally, adding the alkylating agent at a low temperature before warming the reaction can sometimes favor the desired alkylation pathway.

Q3: My starting material is not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion points to issues with reaction activation, reagent stoichiometry, or catalyst activity (if applicable).

  • Potential Cause 1: Insufficient Base Strength or Stoichiometry. The deprotonation of the indole nitrogen or a precursor is a prerequisite for the reaction. If the base is too weak or used in insufficient quantity, an equilibrium will be established that leaves a significant amount of starting material unreacted.[4]

    • Solution: For reactions requiring deprotonation, switch to a stronger base like sodium hydride (NaH) or increase the equivalents of the current base.[4] In base-mediated cyclizations, using a large excess (e.g., 11 equivalents) of a strong base like sodium tert-pentoxide or potassium tert-butoxide is often necessary to drive the reaction to completion.[1]

  • Potential Cause 2: Catalyst Deactivation (for catalyzed reactions). In copper- or palladium-catalyzed systems, the catalyst can be deactivated by impurities or side reactions.

    • Solution: Ensure all reagents and solvents are pure and degassed. The choice of ligand is also crucial; it stabilizes the metal center and modulates its reactivity.[5] If catalyst deactivation is suspected, a higher catalyst loading or the addition of a stabilizing ligand may be necessary.

  • Potential Cause 3: Low Reaction Temperature. Some N-alkoxylation reactions require significant thermal energy to overcome the activation barrier.

    • Solution: Systematically increase the reaction temperature. For one-pot syntheses involving nitro reduction and cyclization, temperatures around 40 °C are often required for the initial steps.[3]

Frequently Asked Questions (FAQs)

Q: What is the most common strategy for synthesizing N-alkoxyindoles?

A: A prevalent and robust method involves a two-step sequence:

  • Synthesis of an N-hydroxyindole intermediate. This can be achieved through various routes, such as the reductive cyclization of 2-nitrostyrenes or other nitroaryl precursors.[1]

  • O-alkylation of the N-hydroxyindole. The resulting N-hydroxyindole is then deprotonated with a mild base (e.g., K₂CO₃) and reacted with an alkylating agent (e.g., dimethyl sulfate, benzyl bromide) to furnish the final N-alkoxyindole.[1]

One-pot syntheses, which combine these steps, are also developed for efficiency but can be more challenging to optimize.[3]

Q: How do I choose the right base for my reaction?

A: The choice of base depends on the specific reaction mechanism.

  • For base-mediated cyclizations of 2-nitroaryl precursors: Strong, hindered bases like potassium tert-butoxide (t-BuOK) or sodium tert-pentoxide are required to facilitate the complex cyclization and reduction cascade.[1][2]

  • For O-alkylation of a pre-formed N-hydroxyindole: A weaker base like potassium carbonate (K₂CO₃) is often sufficient and can lead to cleaner reactions with higher yields.[1]

  • For transition-metal-catalyzed reactions: The base's role is often to deprotonate the indole N-H or act as a halide scavenger. Bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are common in these systems.[4][6]

Q: What role do ligands play in copper-catalyzed N-alkoxylation reactions?

A: In copper-catalyzed reactions, ligands are critical for stabilizing the copper catalyst, increasing its solubility, and modulating its electronic properties to facilitate the desired bond formation. While not always explicitly detailed for N-alkoxylation, in related copper-catalyzed N-alkylation reactions, ligands like tri(p-tolyl)phosphine have been shown to be effective.[6] The ligand choice can dramatically influence reaction efficiency and selectivity.

Data & Protocols

Table 1: Comparison of Reaction Conditions for N-Alkoxylation
MethodKey ReagentsBase (Equiv.)SolventTemp.Yield RangeNotes
One-Pot Cyclization/Alkylation 2-(2-nitroaryl)butenoate, Alkyl Halidet-BuOK (11)Toluene~0 °C to RT35-60%Yields can be highly variable.[1]
Two-Step: Alkylation of N-Hydroxyindole N-Hydroxyindole, Methyl IodideK₂CO₃AcetoneRTExcellentMore reliable and reproducible than one-pot methods.[1]
One-Pot Reduction/Cyclization/Alkylation Conjugate Nitro Ketoester, Alcohol, Alkyl HalideDBU (10)DME25-50 °C24-35%Multi-step one-pot process; sensitive to steric effects.[3]
Copper-Catalyzed N-Alkylation Indole, N-TosylhydrazoneKOHDioxane100 °CModerate-GoodUses a copper iodide catalyst and a phosphine ligand.[6]
General Experimental Protocol: Two-Step Synthesis of N-Methoxyindole

This protocol is a generalized procedure based on established methods.[1] Researchers should adapt it based on their specific substrate.

Step 1: Synthesis of N-Hydroxyindole Intermediate (via Base-Mediated Cyclization)

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkyl 2-(2-nitroaryl)-2-butenoate substrate (1.0 equiv).

  • Solvent: Add anhydrous toluene via syringe.

  • Base Addition: Cool the solution to ~0 °C in an ice bath. Add sodium tert-pentoxide (11.0 equiv) portion-wise. The solution will typically turn a deep color, indicating deprotonation.

  • Reaction: Stir the reaction at 0 °C for the time indicated by TLC or LC-MS analysis (typically 1-4 hours).

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to isolate the N-hydroxyindole.

Step 2: O-Methylation of N-Hydroxyindole

  • Setup: In a new flask, dissolve the purified N-hydroxyindole (1.0 equiv) in acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃, ~3.0 equiv).

  • Alkylation: Add methyl iodide (CH₃I, ~1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed as monitored by TLC.

  • Workup: Filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. If necessary, purify further by column chromatography to yield the pure N-methoxyindole.

Visual Guides: Workflows and Mechanisms

Troubleshooting Logic for Low Yield

This diagram outlines a systematic approach to diagnosing the cause of low product yield in N-alkoxyindole synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM Check_Intermediates Is N-Hydroxyindole Intermediate Formed? Check_SM->Check_Intermediates Yes Problem_Activation Problem: - Insufficient Base - Low Temperature - Catalyst Inactive Check_SM->Problem_Activation No Problem_Alkylation Problem: - Poor Electrophile - Steric Hindrance - Unsuitable Base for  Alkylation Step Check_Intermediates->Problem_Alkylation Yes Problem_Degradation Problem: - Unstable Intermediate - Harsh Conditions - Side Reactions Check_Intermediates->Problem_Degradation No Solution_Activation Solution: - Use Stronger/More Base - Increase Temperature - Check Catalyst/Ligand Problem_Activation->Solution_Activation Solution_Alkylation Solution: - Use More Reactive Electrophile - Isolate Intermediate & Re-screen - Change Alkylation Conditions Problem_Alkylation->Solution_Alkylation Solution_Degradation Solution: - Milder Conditions - Two-Step Procedure - Analyze Byproducts Problem_Degradation->Solution_Degradation

Caption: A flowchart for diagnosing low-yield issues.

General Two-Step Synthesis Workflow

This diagram illustrates the key stages of the reliable two-step synthesis of N-alkoxyindoles from a nitroaryl precursor.

Two_Step_Workflow A 1. Cyclization Setup Substrate + Anhydrous Solvent under Inert Atmosphere B 2. Base Addition Cool to 0°C Add Strong Base (e.g., Na-tert-pentoxide) A->B C 3. Reaction & Workup Stir, Quench, Extract & Purify Intermediate B->C D N-Hydroxyindole (Isolated Intermediate) C->D E 4. Alkylation Setup Intermediate + Solvent (e.g., Acetone) + Mild Base (e.g., K2CO3) D->E F 5. Add Electrophile (e.g., Methyl Iodide) E->F G 6. Reaction & Final Purification Stir, Filter, Concentrate & Chromatograph F->G H Pure N-Alkoxyindole G->H

Caption: Workflow for two-step N-alkoxyindole synthesis.

References

  • Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

  • Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. ResearchGate. [Link]

  • Kim, J., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. National Institutes of Health. [Link]

  • Soderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. ScienceDirect. [Link]

  • Gicquel, M., et al. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. [Link]

  • Kim, H., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]

  • Wang, Y., et al. (2022). Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition. ResearchGate. [Link]

  • ResearchGate. (2022). Copper-catalyzed alkylation reactions of indole: An overview. ResearchGate. [Link]

  • Sutor, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Reddy, V., et al. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]

  • Wang, L., et al. (2015). Copper-Catalyzed Alkylarylation of Unactivated Alkenes: Synthesis of 3-Alkyl Indolines from N-Allyl Anilines and Alkanes. AMiner. [Link]

  • St. John-Campbell, S., et al. (2024). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. ResearchGate. [Link]

  • Pinna, N., & Grancharov, S. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. ACS Publications. [Link]

  • Iqbal, S., et al. (2017). Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. ResearchGate. [Link]

Sources

Preventing degradation of 7-Hydroxy-1H-indole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 7-Hydroxy-1H-indole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and handling. Due to its unique chemical structure, featuring an electron-rich indole ring, a phenolic hydroxyl group, and a carboxylic acid moiety, this compound is susceptible to several degradation pathways. Understanding and mitigating these is crucial for ensuring experimental reproducibility and the integrity of your results. This guide offers a combination of theoretical explanations, practical troubleshooting advice, and detailed protocols to maintain the stability and purity of your compound.

Troubleshooting Guide: A Proactive Approach to Degradation

This section is structured in a question-and-answer format to directly address common issues and observations you may encounter during your work with this compound.

Question 1: I've noticed a color change in my solid this compound, from off-white to a pink or brownish hue. What does this signify and is the compound still usable?

Answer: A color change is a primary visual indicator of degradation, specifically oxidation. The indole nucleus is electron-rich and prone to oxidation, which can be initiated by atmospheric oxygen. The phenolic hydroxyl group at the 7-position further activates the ring system, making it more susceptible to oxidation compared to unsubstituted indoles. This process can lead to the formation of colored oligomeric or polymeric byproducts.

While a slight color change may not drastically alter the bulk purity for some preliminary experiments, it is a clear sign of instability. For sensitive applications such as quantitative assays, cell-based studies, or in vivo experiments, the use of discolored compound is highly discouraged as the degradation products could have unknown biological or chemical activities. We strongly recommend performing a purity check (e.g., by HPLC) before using a discolored sample.

Question 2: My stock solution of this compound, prepared in DMSO, seems to lose potency over a short period, even when stored at -20°C. What is causing this instability?

Answer: While freezing is a good general practice, several factors can contribute to the degradation of this compound in solution:

  • Dissolved Oxygen: Solvents like DMSO can contain dissolved oxygen, which will readily oxidize the compound. The freeze-thaw cycles can also introduce more oxygen into the solution.

  • Photodegradation: If the solution is not protected from light, photodegradation can occur. Indoles are known to be photosensitive.

  • Water Content: Even in anhydrous DMSO, atmospheric moisture can be absorbed, and the presence of water can facilitate hydrolytic degradation or other reactions.

To enhance the stability of your stock solutions, we recommend the following:

  • Use high-purity, anhydrous DMSO that has been degassed by sparging with an inert gas (argon or nitrogen) before use.

  • Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Store the aliquots in amber or opaque vials to protect them from light.

  • For maximum stability, overlay the solution with an inert gas before sealing the vial.

Question 3: I am struggling with poor solubility of this compound in aqueous buffers for my cell culture experiments. When I try to dissolve it, the solution turns cloudy and a precipitate forms over time. What is the best way to prepare aqueous solutions?

Answer: The poor aqueous solubility is expected due to the aromatic indole ring. The carboxylic acid group provides some solubility in basic conditions, but the compound is likely to precipitate in neutral or acidic media. The cloudiness and precipitation could also be due to degradation products.

For preparing aqueous solutions, we recommend the following procedure:

  • Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.

  • For the final working solution, dilute the stock solution dropwise into your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting your biological system.

  • Prepare fresh aqueous solutions for each experiment and do not store them, as the compound is much less stable in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways are oxidation, photodegradation, and potentially decarboxylation. The electron-rich indole ring and the phenolic hydroxyl group are susceptible to oxidation by atmospheric oxygen. The indole ring can also absorb UV light, leading to photodegradation. Under certain conditions, such as elevated temperatures, the carboxylic acid group might be lost through decarboxylation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial. For optimal protection, the vial should be flushed with an inert gas like argon or nitrogen before sealing.

Q3: Can I store solutions of this compound?

A3: We strongly advise against long-term storage of solutions. If you need to store a solution for a short period, use a high-purity, degassed organic solvent like DMSO, store it at -80°C in single-use aliquots, and protect it from light. Aqueous solutions should always be prepared fresh.

Q4: How can I check the purity of my this compound?

A4: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A simple isocratic or gradient method using a C18 column should be able to resolve the parent compound from its potential degradation products.

Visualizing Degradation and Workflow

Potential Degradation Pathways

cluster_0 This compound cluster_1 Degradation Products A This compound B Oxidized Products (e.g., quinones, oligomers) A->B O2, light, metal ions C Photodegradation Products A->C UV light D Decarboxylation Product (7-Hydroxyindole) A->D Heat

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution in degassed solvent B Aliquot into amber vials A->B C Blanket with inert gas B->C D Control (-80°C, dark) C->D E Thermal Stress (e.g., 40°C, 60°C) C->E F Photostability (ICH Q1B guidelines) C->F G Oxidative Stress (e.g., exposure to air) C->G H Withdraw samples at time points D->H E->H F->H G->H I Analyze by HPLC-UV H->I J Quantify remaining parent compound I->J K Identify major degradants (LC-MS) I->K

Caption: Workflow for conducting a stability study of this compound.

Recommended Storage Conditions Summary

Form Temperature Light Protection Atmosphere Duration
Solid-20°CAmber vialInert gas (recommended)Long-term
Organic Stock Solution-80°CAmber vialInert gas (recommended)Short-term (in aliquots)
Aqueous SolutionN/AN/AN/APrepare fresh, do not store

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • High-purity, anhydrous DMSO (or other suitable organic solvent)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Amber HPLC vials

  • Inert gas (argon or nitrogen)

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve in degassed DMSO to a final concentration of 1 mg/mL.

  • Aliquot the stock solution into several amber vials, leaving minimal headspace.

  • Flush the headspace of each vial with inert gas before sealing.

3. Stress Conditions:

  • Control: Store one aliquot at -80°C in the dark.

  • Thermal Stress: Place aliquots in temperature-controlled chambers at 4°C, 25°C, and 40°C.

  • Photostability: Expose an aliquot to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps). Wrap a control vial in aluminum foil and place it alongside the exposed sample.

  • Oxidative Stress: Prepare an aliquot in non-degassed DMSO and store it at 25°C with the cap slightly loosened (in a fume hood).

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each stress condition.

  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • Analyze the samples by HPLC-UV. A starting point for a method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Scan for an optimal wavelength, likely around 280 nm.

  • Calculate the percentage of the remaining parent compound relative to the time zero control sample.

References

  • ICH. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]

  • Dunn, J. P., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(25), 6428-6433. [Link]

  • Lin, S., et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 377, 131972. [Link]

Technical Support Center: NMR Analysis of 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 7-Hydroxy-1H-indole-3-carboxylic acid. This molecule, while crucial in pharmaceutical and biological research, presents unique challenges during NMR analysis due to its distinct chemical functionalities: a phenolic hydroxyl group, a carboxylic acid, an indole N-H, and an electron-rich aromatic system.[1] This guide is structured as a series of frequently asked questions to directly address the specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Sample Preparation & Solubility

This initial stage is the most critical for acquiring a high-quality NMR spectrum. Problems here will cascade through the entire analysis.

Question: My sample of this compound won't dissolve in CDCl₃. What solvent should I use?

Answer: This is a common and expected issue. This compound has multiple polar, protic functional groups (-OH, -COOH, N-H) that render it poorly soluble in non-polar solvents like chloroform-d (CDCl₃).[2]

Primary Recommendation: The preferred solvents for this compound are highly polar and capable of hydrogen bonding.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the best choice. It is an excellent solvent for polar compounds, including carboxylic acids and phenols. It will solubilize your sample effectively and its residual peak (~2.50 ppm) is typically clear of the main aromatic and vinyl-like indole signals.

  • Methanol-d₄ (CD₃OD): A good alternative, methanol is highly polar and will readily dissolve the sample. However, be aware that it will cause the rapid exchange of your labile -OH, N-H, and -COOH protons with deuterium, meaning these signals will disappear from your ¹H NMR spectrum.[2][3] This can be a useful diagnostic tool but prevents their direct observation.

  • Acetone-d₆: This solvent can also be effective and its residual peak (~2.05 ppm) is in the aliphatic region.

Causality: Solubility is governed by the "like dissolves like" principle. The hydrogen bond donor and acceptor sites on your molecule require a solvent with similar properties to overcome the intermolecular forces in the solid state. CDCl₃ lacks the ability to accept hydrogen bonds effectively from the -OH and -COOH groups.

Section 2: Spectral Quality & Artifacts

Once your sample is dissolved, the quality of the spectrum itself can present new challenges.

Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer: Peak broadening is a frequent problem that can stem from several sources. A systematic approach is best for diagnosis.[2]

Troubleshooting Workflow for Peak Broadening

Caption: A systematic workflow for diagnosing the cause of peak broadening in NMR spectra.

Expert Insights:

  • Particulate Matter: Undissolved solids disrupt the local magnetic field homogeneity, which is essential for sharp lines. Always filter your sample into the NMR tube.[4]

  • Concentration: For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[4] Overly concentrated samples can become viscous, slowing molecular tumbling and leading to broader signals.[5]

  • Paramagnetism: Trace metal impurities can cause severe line broadening and are a common issue if the compound was synthesized using metal catalysts.[6]

Question: I can't find the signals for my -OH, N-H, and -COOH protons. Where are they?

Answer: The disappearance or unusual appearance of labile (exchangeable) proton signals is a classic feature of NMR spectroscopy for molecules like this.

  • Chemical Exchange with Solvent: If you are using a protic deuterated solvent like Methanol-d₄ (CD₃OD) or D₂O, the acidic protons on your analyte will rapidly exchange with the deuterium atoms of the solvent.[2][7] This converts the -OH, -NH, and -COOH groups to -OD, -ND, and -COOD, which are not visible in ¹H NMR. The exchanged protons become part of the residual solvent peak.[8]

  • Broadening and Variable Chemical Shift: In aprotic solvents like DMSO-d₆, these peaks should be visible. However, they are often very broad and their chemical shift can vary significantly depending on concentration, temperature, and the presence of trace amounts of water.[7][9] The carboxylic acid proton is typically a very broad singlet far downfield (δ 11-13 ppm), while the phenolic -OH and indole N-H are also broad and can appear over a wide range.

  • Exchange with Water: Even in aprotic solvents, trace water can catalyze proton exchange, causing signals to broaden or even disappear into the baseline.[7][8]

Protocol: D₂O Shake for Labile Proton Identification

This is a definitive experiment to confirm the identity of exchangeable proton signals.[2]

  • Acquire Standard Spectrum: Dissolve your sample in DMSO-d₆ and acquire a standard ¹H NMR spectrum. Note the positions of any broad peaks you suspect are from exchangeable protons.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate H/D exchange.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: The signals corresponding to the -OH, N-H, and -COOH protons will have disappeared or significantly decreased in intensity. This confirms their assignment.

Section 3: Spectral Interpretation & Signal Assignment

Understanding the spectrum requires knowledge of the molecule's electronic structure.

Molecular Structure with Proton Designations

Caption: Structure of this compound with key protons labeled.

Question: How do I assign the aromatic proton signals in my spectrum?

Answer: The signals for H2, H4, H5, and H6 can be assigned based on their expected chemical shifts and coupling patterns. The indole ring system has characteristic patterns that aid in interpretation.[10][11][12]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position Proton (¹H) δ (ppm) Multiplicity Expected Coupling (J, Hz) Carbon (¹³C) δ (ppm)
H-N1 ~11.0 - 12.0 broad s - -
H-2 ~8.0 - 8.2 d or s J ≈ 2.5-3.0 (to H-N1 if visible) ~125 - 130
C-3 - - - ~108 - 112
H-4 ~7.4 - 7.6 d J ≈ 7.5-8.5 (to H-5) ~115 - 120
H-5 ~6.8 - 7.0 t J ≈ 7.5-8.5 (to H-4, H-6) ~120 - 125
H-6 ~7.0 - 7.2 d J ≈ 7.5-8.5 (to H-5) ~110 - 115
C-7 - - - ~145 - 150 (O-substituted)
OH-7 ~9.0 - 10.0 broad s - -

| COOH | ~12.0 - 13.0 | very broad s | - | ~165 - 175 |

Note: These are estimated ranges. Actual values can vary based on concentration and specific experimental conditions.[13][14][15]

Interpretation Logic:

  • H-2: This proton is adjacent to the nitrogen and part of the five-membered ring. It typically appears as a singlet or a narrow doublet and is often the most downfield of the ring C-H protons (excluding labile protons).

  • H-5: This proton is positioned between H-4 and H-6. Due to coupling with both neighbors, it will appear as a triplet (or more accurately, a doublet of doublets with similar J-values).

  • H-4 and H-6: These protons are ortho to the electron-donating hydroxyl group and will be coupled to H-5, appearing as doublets. Their relative positions can be confirmed with 2D NMR experiments (COSY, NOESY).

Section 4: Sample Stability & Degradation

7-hydroxyindoles are notoriously sensitive, and sample degradation can lead to confusing spectra.

Question: My NMR sample has changed color (e.g., to brown or dark blue), and the spectrum shows extra, unidentifiable peaks. What is happening?

Answer: You are likely observing sample degradation due to oxidation. The electron-rich phenol and indole rings of this compound are highly susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities.[16][17]

Oxidation Pathway: Hydroxyindoles can be oxidized to form highly colored quinonoid species and polymeric pigments.[16][17][18] This process is often irreversible and leads to a complex mixture of products, resulting in a confusing NMR spectrum with numerous small, broad peaks.

Caption: Simplified schematic of the oxidative degradation pathway for 7-hydroxyindoles.

Preventative Measures & Protocols:

  • Use High-Purity Solvents: Ensure your deuterated solvents are fresh and have been stored properly to minimize dissolved oxygen and peroxide impurities.

  • Minimize Air Exposure: Prepare your sample quickly. Once dissolved, cap the NMR tube immediately.

  • Protect from Light: Wrap the NMR tube in aluminum foil if it will be waiting in a queue for an extended period.

  • Work in an Inert Atmosphere: For highly sensitive experiments, prepare the sample in a glovebox under a nitrogen or argon atmosphere.

Protocol: Sample Degassing (Freeze-Pump-Thaw)

This is the most effective method for removing dissolved oxygen from your NMR sample.

  • Prepare Sample: Prepare your NMR sample in a tube with a sealable J. Young valve or a similar high-vacuum stopcock.

  • Freeze: Carefully freeze the sample by partially immersing the NMR tube in liquid nitrogen. Swirl the tube to avoid cracking.

  • Pump: Once completely frozen, connect the tube to a high-vacuum line and evacuate the headspace for 2-3 minutes.

  • Thaw: Close the valve to the vacuum line and thaw the sample at room temperature. You may see bubbles of gas being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Seal: After the final thaw, backfill the headspace with an inert gas like argon or nitrogen before sealing the tube.

By following these troubleshooting steps and understanding the chemical behavior of this compound, you can overcome common analytical hurdles and acquire high-quality, interpretable NMR data.

References

  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Blaschko, H., & Levine, W. G. (1962). A comparative study of hydroxyindole oxidases. British Journal of Pharmacology and Chemotherapy, 18(2), 346–353. Retrieved from [Link]

  • UCL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

  • Nonhebel, D. C., & Magnus, P. D. (1976). Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. Plant Physiology, 58(2), 172-176. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2016). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 18(1), 120-123. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? Retrieved from [Link]

  • MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Purification of 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities from 7-Hydroxy-1H-indole-3-carboxylic acid. Leveraging extensive field experience, this document offers practical, in-depth solutions to common challenges encountered during the purification of this valuable indole derivative.

Introduction: Understanding the Challenges

This compound is a key building block in the synthesis of various biologically active compounds. Its purity is paramount for successful downstream applications, yet its inherent chemical properties can present significant purification challenges. The indole nucleus is susceptible to oxidation, and the presence of both a hydroxyl and a carboxylic acid group can lead to a range of impurities from synthesis side-reactions and degradation. This guide provides a structured approach to identifying and eliminating these impurities, ensuring the high purity required for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your compound will largely depend on the synthetic route employed. A common method for synthesizing indole-3-carboxylic acids is the Japp-Klingemann reaction.[1][2][3][4] Potential impurities from this synthesis can include:

  • Starting Materials: Unreacted starting materials such as the corresponding aniline or diazonium salt precursor, and the β-ketoester.

  • Side-Reaction Products: Incomplete cyclization or alternative cyclization pathways can lead to various structural isomers or related indole species.

  • Decarboxylation Products: The carboxylic acid group can be labile under certain conditions, leading to the formation of 7-hydroxyindole.

  • Oxidation Products: The electron-rich indole ring is prone to oxidation, which can result in colored impurities.[5]

Q2: My purified compound has a pink or brownish hue. What does this indicate?

A2: A pinkish or brownish discoloration in indole compounds is often a sign of oxidation. The indole ring is susceptible to aerial oxidation, which can be accelerated by light and trace metal impurities. These colored impurities are typically highly conjugated species and can be challenging to remove.

Q3: How can I store this compound to minimize degradation?

A3: To ensure the long-term stability of your compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Using an amber vial will protect it from light-induced degradation. For solutions, it is advisable to prepare them fresh and use them promptly.

Troubleshooting Purification Challenges

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Impurity Identification Workflow

The first step in successful purification is the accurate identification of impurities. This workflow outlines a logical approach to characterizing your crude material.

Impurity_Identification_Workflow Crude_Sample Crude Sample of This compound TLC Thin Layer Chromatography (TLC) Analysis Crude_Sample->TLC Initial Purity Assessment HPLC High-Performance Liquid Chromatography (HPLC) Analysis TLC->HPLC Quantitative Analysis NMR NMR Spectroscopy (1H and 13C) HPLC->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or direct infusion) HPLC->MS Mass Determination Impurity_Identified Impurity Structure Hypothesized/Identified NMR->Impurity_Identified MS->Impurity_Identified

Caption: Workflow for Impurity Identification.

Analytical Methods for Impurity Profiling

Accurate assessment of purity is critical. The following are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the purity of this compound and resolving impurities. A stability-indicating method is crucial for tracking degradation products.[6]

Recommended Starting Conditions:

ParameterRecommendation
Column Reverse-phase C18 or C8, 3-5 µm particle size, 150-250 mm length, 4.6 mm internal diameter.
Mobile Phase A Water with 0.1% formic acid or phosphoric acid.[7]
Mobile Phase B Acetonitrile or Methanol.
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/min.
Detection UV detection at 226 nm and 280 nm.[8][9] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µL.
Column Temperature 30-40 °C.

Troubleshooting HPLC Analysis:

  • Peak Tailing: For acidic compounds like this, peak tailing can be an issue. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of the carboxylic acid. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.

  • Poor Resolution: If impurities are not well-resolved, try adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different stationary phase.

  • Ghost Peaks: These can arise from impurities in the mobile phase or from the sample solvent. Use high-purity solvents and ensure the sample is fully dissolved in the mobile phase.

Thin-Layer Chromatography (TLC)

TLC is an invaluable technique for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

Recommended Solvent Systems:

  • For general screening: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

  • To improve separation of acidic compounds: Adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase can significantly reduce tailing and improve spot shape.[10]

Visualization:

  • UV Light: The indole ring is UV active, so spots can be visualized under short-wave (254 nm) UV light.

  • Staining: A ceric ammonium molybdate (CAM) or potassium permanganate stain can be used for visualization, which is particularly useful for detecting non-UV active impurities.

Purification Protocols

Based on the impurity profile, one or a combination of the following purification techniques can be employed.

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and for obtaining highly pure crystalline material.

Solvent Selection Strategy:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recrystallization_Strategy Start Crude this compound Solvent_Screening Solvent Screening (Small Scale) Start->Solvent_Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Select Optimal Solvent Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: A systematic approach to recrystallization.

Recommended Recrystallization Solvents to Screen:

  • Aqueous Ethanol: A mixture of ethanol and water can be effective. The compound's solubility in ethanol is likely good, while it is less soluble in water.

  • Aqueous Acetic Acid: Similar to aqueous ethanol, this can be a good choice for acidic compounds.

  • Ethyl Acetate/Hexane: A polar/non-polar solvent mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid.

  • Chloroform/Petroleum Ether: Another polar/non-polar combination that has been used for related indole derivatives.

Experimental Protocol: Recrystallization from Aqueous Ethanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: Slowly add hot water to the ethanol solution until a faint, persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this process.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

For complex mixtures with multiple impurities, column chromatography is the preferred purification method.

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh).
Mobile Phase A gradient of hexane and ethyl acetate is a good starting point. For more polar impurities, a gradient of dichloromethane and methanol may be necessary. Adding 0.5% acetic acid to the mobile phase can improve separation and reduce tailing.
Loading Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This often leads to better separation.

Structural Verification

After purification, it is essential to confirm the structure and purity of this compound.

NMR Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Indole N-H> 11.0broad singletThe acidic proton of the indole nitrogen.
Carboxylic Acid O-H> 12.0broad singletThe acidic proton of the carboxylic acid.
H2~8.1singletThe proton at the 2-position of the indole ring.
Aromatic Protons6.5 - 7.5multipletsThe protons on the benzene ring will appear in this region. The specific splitting patterns will depend on the substitution, but for the 7-hydroxy derivative, an ABC system would be expected.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
C=O> 165
Aromatic/Indole Carbons100 - 155

By comparing the spectra of your purified sample to the known spectra of Indole-3-carboxylic acid and considering the electronic effects of the 7-hydroxy group, you can confirm the structure and identify any remaining impurities.[12]

References

  • 7-Iodo-1H-indole-3-carbonitrile. MDPI. Available at: [Link]

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. Greener Education Materials for Chemists. Available at: [Link]

  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. Available at: [Link]

  • Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. RSC Publishing. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]

  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. Available at: [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. MDPI. Available at: [Link]

  • One-Pot Synthesis of 7Hydroxy3-carboxycoumarin in Water. ResearchGate. Available at: [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. Available at: [Link]

  • Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Semantic Scholar. Available at: [Link]

  • 3-Substituted indole: A review. International Journal of Chemical Studies. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Japp-Klingemann hydrazone synthesis. ResearchGate. Available at: [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Methyl (Z)-2-hydroxy-3-phenylacrylate. Organic Syntheses. Available at: [Link]

  • The Japp-Klingemann Reaction. Organic Reactions. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Table S1: NMR Spectroscopic Data (500 MHz, MeOD for "TCM"). Oregon State University. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • 4-Hydroxy-1H-indole-2-carboxylicacid | C9H7NO3 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • Japp-Klingemann reaction. chemeurope.com. Available at: [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Hydroxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, from bench-scale experiments to larger-scale production, with scientific rigor and practical insights.

Introduction: Navigating the Synthesis of a Key Indole Intermediate

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, particularly on a larger scale, presents a unique set of challenges stemming from the inherent reactivity of the hydroxyindole core and the potential for side reactions. This guide will focus on a robust and scalable synthetic approach, highlighting critical control points and offering solutions to common issues.

Proposed Scalable Synthetic Route: A Modified Reissert Approach

While several methods exist for indole synthesis, a modified Reissert synthesis offers a logical and controllable pathway to this compound. This approach involves the condensation of a suitably substituted o-nitrotoluene derivative with an oxalate ester, followed by reductive cyclization.

Here is a proposed workflow for the synthesis:

Synthetic_Workflow A Step 1: Nitration of m-Cresol B Step 2: Protection of Phenolic Hydroxyl Group A->B Protection C Step 3: Condensation with Diethyl Oxalate B->C Claisen Condensation D Step 4: Selective Nitro Group Reduction & Cyclization C->D Reductive Cyclization E Step 5: Hydrolysis of Ester D->E Saponification F Step 6: C3-Carboxylation E->F e.g., Kolbe-Schmitt Reaction G Step 7: Deprotection F->G Removal of PG H Final Product: this compound G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Starting Material Synthesis and Protection

Question 1: My nitration of m-cresol (Step 1) is giving a mixture of isomers and low yield of the desired 2-nitro-3-methylphenol. How can I improve the regioselectivity?

Answer: This is a common challenge due to the activating and ortho-, para-directing nature of both the hydroxyl and methyl groups.

  • Underlying Cause: Standard nitrating conditions (e.g., nitric acid/sulfuric acid) are often too harsh and unselective.

  • Troubleshooting Strategies:

    • Milder Nitrating Agents: Employ milder and more regioselective nitrating agents. Ceric ammonium nitrate (CAN) in the presence of sodium bicarbonate has been shown to favor ortho-nitration of phenols.[1]

    • Temperature Control: Maintain strict temperature control, typically at or below 0°C, to minimize over-nitration and side product formation.

    • Order of Steps: Consider protecting the hydroxyl group of m-cresol first. An ether protecting group can modulate the directing effect and may lead to a different isomeric ratio upon nitration.

Question 2: I'm observing degradation of my phenolic starting material during the protection step (Step 2). What are the best practices for protecting the hydroxyl group?

Answer: The choice of protecting group is critical for the success of the subsequent steps. The ideal protecting group should be robust enough to withstand the condensation and cyclization conditions but readily cleavable at the final stage.

  • Recommended Protecting Groups for Phenols:

    • Benzyl (Bn): Introduced using benzyl bromide or chloride with a mild base (e.g., K₂CO₃). It is stable to a wide range of conditions and can be removed by catalytic hydrogenation (H₂/Pd-C), which can sometimes be combined with the nitro group reduction step.

    • Silyl Ethers (e.g., TBDMS, TIPS): These are introduced using the corresponding silyl chloride and an amine base (e.g., imidazole). They are generally stable to the reaction conditions but can be cleaved with fluoride sources (e.g., TBAF).

  • Key Considerations for Scale-up:

    • Atom Economy: Choose a protecting group that is efficient to introduce and remove.

    • Cost: For large-scale synthesis, the cost of the protecting group and the reagents for its introduction and removal are significant factors.

    • Safety: Avoid protecting groups that require hazardous reagents for cleavage on a large scale.

Protecting GroupIntroduction ConditionsDeprotection ConditionsScale-up Considerations
Benzyl (Bn) Benzyl halide, K₂CO₃, AcetoneH₂, Pd/CFlammable solvent and catalyst handling.
TBDMS TBDMSCl, Imidazole, DMFTBAF, THFCost of silylating agent and fluoride source.
Part 2: Indole Core Formation

Question 3: The Claisen condensation (Step 3) between my protected 2-nitro-3-methylphenol and diethyl oxalate is sluggish and gives low yields. What can I do?

Answer: This condensation is a base-catalyzed reaction and its efficiency is highly dependent on the choice of base and reaction conditions.

  • Causality: The acidity of the methyl protons is crucial for the initial deprotonation. The electron-withdrawing nitro group enhances this acidity.

  • Troubleshooting & Optimization:

    • Base Selection: A strong, non-nucleophilic base is required. Potassium ethoxide has been shown to give better results than sodium ethoxide in Reissert syntheses.[2]

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are thoroughly dried.

    • Solvent: A polar aprotic solvent like THF or DME is typically used.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to avoid decomposition at elevated temperatures.

Question 4: During the reductive cyclization (Step 4), I'm getting a complex mixture of products instead of the desired indole. How can I improve the selectivity?

Answer: The selective reduction of the nitro group in the presence of the keto-ester functionality, followed by spontaneous cyclization, is the most critical step.

  • The Challenge of Selectivity: Many reducing agents can also reduce the carbonyl groups of the pyruvic ester side chain.

  • Recommended Reducing Agents for Selective Nitro Group Reduction:

    • Tin(II) Chloride (SnCl₂·2H₂O): A mild and highly chemoselective reagent for the reduction of aromatic nitro groups in the presence of carbonyls.[3]

    • Iron powder in acidic medium (e.g., Fe/HCl or Fe/acetic acid): A classic and cost-effective method for large-scale nitro group reductions.[3]

    • Catalytic Hydrogenation (H₂/Pd-C): This can be a very clean and efficient method. However, it may also cleave certain protecting groups (like benzyl ethers). Careful selection of catalyst and conditions is necessary.

  • Troubleshooting Workflow:

Reductive_Cyclization_Troubleshooting Start Low Yield or Complex Mixture in Reductive Cyclization Q1 Which reducing agent are you using? Start->Q1 A1 H2/Pd-C Q1->A1 Catalytic Hydrogenation A2 SnCl2 or Fe/Acid Q1->A2 Chemical Reductants Q2 Is your protecting group labile to hydrogenation? A1->Q2 Q3 Are you observing over-reduction of the side chain? A2->Q3 Sol1 Consider a different protecting group or a milder reduction method. Q2->Sol1 Yes Sol2 Optimize reaction temperature and time. Use a more selective reagent like SnCl2. Q3->Sol2 Yes Sol3 Ensure complete reduction of the nitro group before cyclization. Monitor by TLC/HPLC. Q3->Sol3 No

Caption: Troubleshooting decision tree for the reductive cyclization step.

Part 3: Final Steps and Purification

Question 5: I'm struggling with the C3-carboxylation step (Step 6). Are there reliable methods for this transformation?

Answer: Direct carboxylation at the C3 position of an indole can be challenging. A common strategy is to first introduce a formyl group and then oxidize it.

  • Vilsmeier-Haack Formylation: This is a classic and reliable method for introducing a formyl group at the C3 position of indoles using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Oxidation of the Aldehyde: The resulting indole-3-carboxaldehyde can be oxidized to the carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Question 6: My final product, this compound, is difficult to purify on a large scale due to its high polarity. What purification strategies do you recommend?

Answer: The high polarity of the final product, due to the presence of both a hydroxyl and a carboxylic acid group, makes standard silica gel chromatography challenging.

  • Purification Techniques for Polar Compounds:

    • Recrystallization: If a suitable solvent system can be found, recrystallization is the most scalable and cost-effective purification method. Experiment with polar solvents like water, ethanol, or mixtures with ethyl acetate.

    • Reversed-Phase Chromatography: For highly polar compounds that do not retain well on normal-phase silica, reversed-phase chromatography (using C18-functionalized silica) is a powerful alternative.

    • Aqueous Normal-Phase Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It can be very effective for purifying polar compounds.[4][5]

Purification MethodAdvantagesDisadvantages
Recrystallization Highly scalable, cost-effective, high purity achievable.Finding a suitable solvent can be challenging.
Reversed-Phase Chromatography Excellent for polar compounds.Higher cost of stationary phase, large solvent volumes.
HILIC Good for very polar compounds, can use silica gel.Requires careful method development.

Question 7: I'm observing decarboxylation of my final product. How can I minimize this?

Answer: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under acidic or basic conditions.[6][7]

  • Minimization Strategies:

    • Avoid High Temperatures: During workup and purification, avoid prolonged heating. Use rotary evaporation at reduced pressure and moderate temperatures.

    • pH Control: Maintain a neutral or slightly acidic pH during workup and storage. Strong acids or bases can promote decarboxylation.

    • Storage: Store the final product in a cool, dark, and dry place.

Scale-up Considerations: Batch vs. Continuous Flow

For the large-scale synthesis of this compound, transitioning from batch to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and product consistency.

Batch_vs_Flow cluster_0 Batch Processing cluster_1 Continuous Flow Chemistry A Large reaction vessels B Challenges in heat and mass transfer C Potential for thermal runaways D Batch-to-batch variability E Small reactor volumes F Superior heat and mass transfer G Enhanced safety H Consistent product quality

Caption: Comparison of batch processing and continuous flow chemistry for scale-up.

References

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. MDPI. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Synthetic scheme of the nitration of m- and p-substituted phenol... ResearchGate. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • Reissert Indole Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Japp–Klingemann reaction. Wikiwand. Available at: [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]

  • Reissert indole synthesis. Wikipedia. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Sciencepaper Online. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. Available at: [Link]

  • Protecting Groups. Organic Synthesis. Available at: [Link]

  • Reacción de Japp-Klingemann. Wikipedia, la enciclopedia libre. Available at: [Link]

  • Reissert reaction. Grokipedia. Available at: [Link]

  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Thieme. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Available at: [Link]

  • Japp-Klingemann reaction. chemeurope.com. Available at: [Link]

  • Reissert-Indole-Synthesis.pdf. ResearchGate. Available at: [Link]

  • Reissert Indole Synthesis. YouTube. Available at: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKAT USA. Available at: [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. Available at: [Link]

  • Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. CoLab.
  • polar aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]

  • The Fischer Indole Synthesis and the New Variant. PG=protective group. ResearchGate. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. OUCI. Available at: [Link]

  • (PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

  • Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Reissert reaction. Wikipedia. Available at: [Link]

  • 4-Aminophenol. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Managing pH-Dependent Solubility of Carboxylic Acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with carboxylic acid-containing active pharmaceutical ingredients (APIs). Carboxylic acids are a cornerstone of modern therapeutics, but their pH-dependent solubility presents significant formulation challenges that can impact stability, bioavailability, and therapeutic efficacy.[1]

This resource provides in-depth, practical solutions to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Principles - Why pH is Critical for Carboxylic Acids

The solubility of a carboxylic acid is fundamentally governed by its ionization state, which is dictated by the environmental pH relative to its pKa (the acid dissociation constant). The Henderson-Hasselbalch equation is the key to understanding this relationship.[2][3][4][5][6]

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized, more soluble carboxylate form.

  • [HA] is the concentration of the un-ionized, less soluble carboxylic acid form.

Key Takeaway:

  • When pH < pKa: The un-ionized form ([HA]) dominates. This form is typically less water-soluble but may have better membrane permeability.[1]

  • When pH > pKa: The ionized form ([A⁻]) dominates. This form is significantly more water-soluble due to its charge but often exhibits poor membrane permeability.[1][2]

This dichotomy is the core of many formulation challenges. Achieving sufficient dissolution for absorption without causing precipitation in different physiological environments is paramount.[7][8]

Part 2: Troubleshooting Guide - Common Problems & Actionable Solutions

This section is structured in a question-and-answer format to directly address the pressing issues you may face during development.

Question 1: "My carboxylic acid compound precipitates out of solution when I try to create an aqueous formulation or when I shift the pH. Why is this happening and how can I fix it?"

The Scientific Reason:

Precipitation is a direct consequence of the principles described by the Henderson-Hasselbalch equation.[3][4] When you lower the pH of a solution containing a dissolved carboxylic acid salt (the A⁻ form), you are adding protons (H⁺). The equilibrium shifts away from the soluble ionized form towards the un-ionized, and often poorly soluble, free acid form (HA), causing it to crash out of solution. This is a common issue when moving from a high-pH stock solution to a lower-pH physiological buffer or during oral administration as the drug transits from the stomach (low pH) to the intestine (higher pH).[8]

Troubleshooting Workflow:

// Nodes start [label="Problem:\nPrecipitation on pH Shift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pka [label="1. Determine pKa & Intrinsic\nSolubility (S₀)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; strategy [label="2. Select Formulation Strategy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ph_mod [label="pH Modification\n(Buffering)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt_form [label="Salt Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enable_tech [label="Enabling Technologies\n(e.g., ASDs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ph_mod_details [label="Incorporate buffering agents\n(citrate, phosphate) to create\na stable microenvironment pH.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; salt_form_details [label="Screen for stable salt forms\nwith suitable counterions to\nincrease solubility at target pH.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; enable_tech_details [label="Use amorphous solid dispersions\n(ASDs) to maintain the drug in a\nhigh-energy, soluble state.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_pka; check_pka -> strategy; strategy -> ph_mod [label="Sufficiently\nSoluble?"]; strategy -> salt_form [label="Moderately\nInsoluble?"]; strategy -> enable_tech [label="Very\nInsoluble?"];

ph_mod -> ph_mod_details [style=dashed]; salt_form -> salt_form_details [style=dashed]; enable_tech -> enable_tech_details [style=dashed]; } .dot Caption: Troubleshooting workflow for precipitation issues.

Solutions & Protocols:

  • pH Modification & Buffering: The most direct approach is to control the pH of the formulation itself. By incorporating pH-modifying excipients or buffering agents (e.g., citrate, phosphate buffers), you can create a "microenvironment" where the pH remains in a range that maintains the drug's solubility.[9][10][11][12] This is particularly effective for liquid formulations.

    • Action: Add basic excipients like sodium carbonate or magnesium oxide to formulations of weakly acidic drugs to raise the microenvironment pH and promote ionization and dissolution.[10]

  • Salt Formation: Converting the carboxylic acid into a salt form with a suitable counterion (e.g., sodium, potassium, or an amine) is a widely used and effective strategy to enhance solubility.[13][14][15][16] The salt form readily dissociates in aqueous media, releasing the soluble ionized form of the drug.

    • Expert Insight: The choice of counterion is critical. It not only affects solubility but also stability, hygroscopicity, and manufacturability.[13][17] A systematic salt screening process is essential. (See Protocol 2).

  • Amorphous Solid Dispersions (ASDs): For very poorly soluble compounds, converting the crystalline drug into a high-energy amorphous state can dramatically increase apparent solubility.[18][19][20] In an ASD, the drug is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP), which prevents recrystallization and helps maintain a supersaturated state upon dissolution.[20][21][22]

    • Causality: ASDs work by eliminating the crystal lattice energy barrier that must be overcome for dissolution to occur.[18][20] The polymer carrier is crucial for stabilizing this thermodynamically unstable amorphous form.[21][22]

Question 2: "My formulation shows poor or inconsistent bioavailability in animal studies. Could this be related to its pH-dependent solubility?"

The Scientific Reason:

Absolutely. This is a classic problem explained by the pH-partition hypothesis .[1][8] For oral absorption, a drug must first dissolve in the gastrointestinal fluids (favoring the ionized, soluble form) and then permeate the lipid membranes of the intestinal epithelium (favoring the un-ionized, more lipophilic form).

  • In the Stomach (pH 1-2.5): Your carboxylic acid drug will be almost entirely in its un-ionized, poorly soluble form. If it doesn't dissolve, it can't be absorbed.

  • In the Small Intestine (pH 6-7.5): The pH rises, shifting the equilibrium towards the ionized, soluble form. Dissolution increases, but permeability may decrease.

Poor bioavailability can result if the drug precipitates in the stomach and doesn't redissolve quickly enough in the intestine, or if it remains too ionized in the intestine to permeate the gut wall effectively.[7]

Solutions & Protocols:

  • Microenvironmental pH Modulation: Incorporating pH-modifying excipients directly into the solid dosage form (e.g., a tablet) can create a localized environment around the dissolving drug particle that favors solubility, regardless of the bulk GI fluid pH.[12]

    • Example: Including an alkalizing agent like sodium bicarbonate can raise the pH in the immediate vicinity of the drug particle, accelerating dissolution even in an acidic stomach environment.[12]

  • Lipid-Based Formulations: Formulating the carboxylic acid in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can bypass the dissolution step altogether. The drug is dissolved in oils and surfactants, which form a fine emulsion in the GI tract, presenting the drug in a solubilized state ready for absorption.[23][24]

  • Particle Size Reduction: Decreasing the particle size of the API (micronization or nanonization) increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[23] This can lead to a faster dissolution rate, which may be sufficient to allow the drug to dissolve and be absorbed before it is swept past its absorption window.

Question 3: "I've successfully made a salt form of my drug, but it seems unstable. The solubility decreases over time, or it converts back to the free acid during storage. What's going on?"

The Scientific Reason:

This issue often points to two potential problems: disproportionation or the common ion effect.

  • Disproportionation: This occurs when the salt converts back to its less soluble free acid form. This can be triggered by atmospheric moisture and carbon dioxide (which forms carbonic acid), effectively lowering the microenvironmental pH and causing the conversion. It can also happen in the presence of acidic excipients in the formulation.

  • Common Ion Effect: If your formulation buffer or the in-vivo environment contains an ion that is common to your drug salt (e.g., using a sodium salt in a high sodium chloride concentration buffer), it can suppress the dissolution of the salt and decrease its apparent solubility.[13][25][26] The equilibrium shifts to the left (favoring the solid salt), reducing the amount of drug that can dissolve.[26]

Solutions & Protocols:

  • Careful Counterion and Excipient Selection:

    • Perform a thorough salt screening to select a salt with optimal stability, not just solubility.[16][27] The properties of the salt are highly dependent on the counterion.[13][17]

    • Ensure all excipients in the formulation are compatible. Avoid acidic excipients that could promote disproportionation.

  • Control Moisture:

    • Process and store the salt form under controlled humidity conditions.

    • Use appropriate packaging with desiccants to protect the final drug product from moisture.

  • Understand the In Vivo Environment:

    • When designing dissolution studies, use biorelevant media that mimic the ionic composition of the GI tract to uncover any potential common ion effects early.[28] Be mindful of buffers used in experiments; for a sodium salt, a phosphate or Tris buffer might be more appropriate than a high-concentration sodium chloride buffer.[25]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: How do I accurately determine the pKa and intrinsic solubility (S₀) of my compound?

    • A1: These are critical preformulation parameters. Potentiometric titration is a gold-standard method for pKa determination.[29] For intrinsic solubility (the solubility of the un-ionized form), the shake-flask method at a pH at least 2 units below the pKa is standard.[30] It is crucial to ensure the system reaches equilibrium, which can take 24-48 hours.[31]

  • Q2: When should I choose an enabling technology like an ASD over a simpler approach like salt formation?

    • A2: A decision tree can guide this choice. Salt formation is often preferred for ionizable APIs with a pKa ≥ 5.0 due to its cost-effectiveness and regulatory acceptance.[15] For compounds with very low intrinsic solubility (BCS Class II/IV) or a pKa < 3.0 where stable salts are difficult to form, more advanced strategies like ASDs or cocrystals become necessary to achieve the desired bioavailability.[15][27]

  • Q3: Can excipients other than buffers affect my formulation's pH?

    • A3: Yes, many excipients are not inert from a pH perspective. For example, polymers like HPMCAS have acidic succinate groups that can influence the local pH.[22][32] It is essential to characterize the pH of excipient slurries and test for compatibility with your API early in the development process.

Part 4: Key Experimental Protocols

Protocol 1: pH-Solubility Profiling

This experiment is fundamental to understanding your compound's behavior.

Objective: To determine the solubility of the carboxylic acid API across a physiologically relevant pH range (typically pH 1.2 to 7.4).[28]

Methodology (Shake-Flask Method):

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) using pharmacopeial recipes (e.g., HCl for 1.2, acetate for 4.5, phosphate for 6.8).[28] Verify the final pH of each buffer at the study temperature (typically 37 °C).[28][33]

  • Add Excess API: Add an excess amount of the solid API to vials containing each buffer solution. The solid should be clearly visible to ensure saturation.

  • Equilibrate: Place the vials in a shaking incubator set to 37 °C. Allow them to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[31]

  • Sample & Separate: After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw a sample from the supernatant using a syringe and immediately filter it through a suitable low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Dilute & Quantify: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation. Quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (often on a log scale) against the final measured pH of each sample.

// Nodes prep [label="1. Prepare Buffers\n(pH 1.2 - 7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_api [label="2. Add Excess API\nto each buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; equil [label="3. Equilibrate\n(37°C, 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="4. Filter Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Quantify by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="6. Plot log(Solubility)\nvs. pH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> add_api; add_api -> equil; equil -> sample; sample -> analyze; analyze -> plot; } .dot Caption: Workflow for pH-Solubility Profiling.

Protocol 2: Salt Screening

Objective: To identify a stable, crystalline salt form of the carboxylic acid API with improved physicochemical properties.[16]

Methodology (Slurry Conversion):

  • Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions (bases).[27] This should include alkali metals (NaOH, KOH) and a range of amines with varying pKa and structural properties.[14]

  • Solvent Selection: Select a range of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate).

  • Experiment Setup: In separate vials, add the free acid API to each solvent. Then, add a stoichiometric amount (e.g., 1.05 equivalents) of the selected counterion base.

  • Equilibrate: Slurry the mixtures at ambient temperature and/or with temperature cycling for several days to facilitate conversion to the most stable salt form.

  • Isolate & Dry: Isolate any resulting solids by filtration and dry them under vacuum.

  • Characterization: This is the critical step. Characterize the isolated solids using techniques like:

    • X-Ray Powder Diffraction (XRPD): To confirm if a new, crystalline salt has formed.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

    • Thermogravimetric Analysis (TGA): To assess hydration state and desolvation.

    • Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity.

  • Solubility Assessment: Perform solubility checks on the most promising new salt forms to confirm improvement over the free acid.

Data Summary Table for Salt Screening:

CounterionFormed Salt? (XRPD)Melting Point (°C)Aqueous Solubility (mg/mL) at pH 7Hygroscopicity (DVS)
Free AcidN/A1500.01Non-hygroscopic
SodiumYes2855.2Slightly hygroscopic
TromethamineYes18815.8Non-hygroscopic
L-ArginineYes21012.1Very hygroscopic
DiethanolamineNo (Oil)N/AN/AN/A

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • pH Modifier Excipients. (n.d.). American Pharmaceutical Review.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. (n.d.).
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025).
  • pH Modifier Excipients. (n.d.).
  • SOP for pH-Solubility Profiling of Drug Candid
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025).
  • Annex 4. (n.d.).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011). Taylor & Francis Online.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). Aston Research Explorer.
  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. (n.d.). ScienceDirect.
  • pH Modifier Excipients. (n.d.). Protheragen.
  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. (1987). Journal of Pharmacy and Pharmacology.
  • Future Pathways for Growth in Pharmaceutical pH Modifier Excipients. (2026). Feeddit.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020).
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Form
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007).
  • Biological Acids and the Henderson-Hasselbalch Equ
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharma.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Solubility-pH profile of drugs. Experiences and surprises in logS measurements. (2010). PhysChem Forum.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.).
  • 20.
  • Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova.
  • Common Ion Effect. (2025). Chemistry LibreTexts.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • pH-Metric Solubility. 1. Solubility-pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State. (2025).
  • A Troubleshooting Guide for Topical Drug Manufacturing. (n.d.). Pharmaceutical Technology.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. (n.d.). Roskilde University.
  • pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). (2019). Lecturio.
  • pH Adjustment and Co-Solvent Optimiz
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023).
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023).
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023).
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. (2014).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Figshare.

Sources

Validation & Comparative

A Comparative Guide for Researchers: 7-Hydroxy-1H-indole-3-carboxylic acid vs. 5-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Positional Isomers for Drug Discovery and Development

In the landscape of drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous bioactive compounds. Subtle changes in the substitution pattern on this bicyclic structure can lead to profound differences in physicochemical properties and biological activities. This guide provides a detailed comparative analysis of two closely related positional isomers: 7-Hydroxy-1H-indole-3-carboxylic acid and 5-Hydroxy-1H-indole-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this document delves into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and established protocols.

At a Glance: Key Physicochemical and Biological Distinctions

PropertyThis compound5-Hydroxy-1H-indole-3-carboxylic acid
Molecular Formula C₉H₇NO₃C₉H₇NO₃
Molecular Weight 177.16 g/mol 177.16 g/mol [1]
Appearance Off-white to light brown powderLight beige crystalline powder
Melting Point >260 °C (decomposes)219 °C (decomposes)[1]
Solubility Soluble in water[2]Soluble in ethanol, methanol, ether, and acetate; insoluble in boiling water[3]
pKa Data not readily available~3.9 (estimated for the carboxylic acid)
Key Biological Activities Antimicrobial, Antiferroptotic (Radical Scavenging)Anticancer (Survivin and STAT3 inhibitor), Anti-HBV

Introduction to the Isomers

This compound and 5-Hydroxy-1H-indole-3-carboxylic acid are structural isomers, differing only in the position of the hydroxyl group on the benzene ring of the indole scaffold. This seemingly minor structural variance significantly influences their electronic distribution, hydrogen bonding capabilities, and overall molecular conformation, which in turn dictates their interactions with biological targets.

5-Hydroxy-1H-indole-3-carboxylic acid is a well-characterized compound, recognized as a key intermediate in the synthesis of various pharmaceuticals.[4] Its biological activities, particularly in oncology, have been the subject of considerable research.

This compound , in contrast, is less extensively studied. However, emerging research suggests its potential in different therapeutic areas, highlighting the importance of a thorough comparative understanding of these two isomers.

Synthesis and Experimental Protocols

A classical and versatile method for the synthesis of both 5- and this compound involves a multi-step process starting from the corresponding benzyloxyindoles. This approach, detailed by Marchelli et al. (1969), provides a reliable route to these compounds.

General Synthesis Pathway

The overall synthetic strategy can be visualized as a three-step process:

Synthesis_Pathway Start Benzyloxyindole Precursor Step1 Grignard Reagent Formation & Carboxylation Start->Step1 1. EtMgBr 2. ClCOOEt Step2 Alkaline Hydrolysis Step1->Step2 KOH or NaOH Step3 Debenzylation (Hydrogenolysis) Step2->Step3 H₂, Pd/C End Hydroxy-1H-indole-3-carboxylic acid Step3->End

Caption: General synthesis pathway for hydroxy-1H-indole-3-carboxylic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method described by Marchelli et al. (1969).

Step 1: Synthesis of 7-Benzyloxyindole

The synthesis of the 7-benzyloxyindole precursor can be achieved through various methods, including the Bartoli indole synthesis from a protected 2-nitrophenol.[3] A common approach involves the reaction of 2-nitrophenol with benzyl bromide to form 2-(benzyloxy)nitrobenzene, which is then reacted with vinylmagnesium bromide to yield 7-benzyloxyindole.

Step 2: Grignard Reaction and Carboxylation of 7-Benzyloxyindole

  • Rationale: The indole nitrogen is acidic and reacts with a Grignard reagent to form an indolylmagnesium halide. This "indole Grignard reagent" can then undergo nucleophilic attack on an electrophile. Ethyl chloroformate serves as the electrophile to introduce the carboxyl group at the C3 position. The reaction temperature is a critical parameter, as lower temperatures can favor N-acylation while higher temperatures favor C3-acylation.[5][6]

  • Procedure:

    • Prepare a solution of ethylmagnesium bromide (Grignard reagent) in anhydrous diethyl ether under a nitrogen atmosphere.

    • To the Grignard reagent, add a solution of 7-benzyloxyindole in anhydrous diethyl ether dropwise at a controlled temperature (e.g., 10 °C).

    • After the addition is complete, stir the reaction mixture for 1-2 hours.

    • Cool the reaction mixture to 0 °C and add a solution of ethyl chloroformate in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-carbethoxy-7-benzyloxyindole.

Step 3: Alkaline Hydrolysis and Debenzylation

  • Rationale: The ester group is hydrolyzed to a carboxylic acid under basic conditions. The benzyl protecting group is then removed via catalytic hydrogenolysis, which is a mild and efficient method for cleaving benzyl ethers without affecting other functional groups.[7]

  • Procedure:

    • Dissolve the crude ethyl 3-carbethoxy-7-benzyloxyindole in a mixture of ethanol and an aqueous solution of potassium hydroxide.

    • Reflux the mixture for several hours to ensure complete hydrolysis of the ester.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain 3-carboxy-7-benzyloxyindole.

    • Dissolve the 3-carboxy-7-benzyloxyindole in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of palladium on charcoal (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound.

The synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid follows a similar protocol, starting with 5-benzyloxyindole.

Comparative Physicochemical Properties

The position of the hydroxyl group has a marked effect on the physicochemical properties of these isomers, which in turn influences their solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound5-Hydroxy-1H-indole-3-carboxylic acidRationale for Differences
Melting Point >260 °C (decomposes)219 °C (decomposes)[1]The 7-hydroxy isomer can form a strong intramolecular hydrogen bond between the 7-hydroxyl group and the indole nitrogen, leading to a more planar and stable crystal lattice, thus requiring higher energy to melt.
Solubility Soluble in water[2]Insoluble in boiling water, soluble in organic solvents[3]The intramolecular hydrogen bonding in the 7-hydroxy isomer may reduce its interaction with other molecules of the same kind, making it more available to interact with water molecules. The 5-hydroxy isomer, lacking this intramolecular interaction, likely forms stronger intermolecular hydrogen bonds, favoring solubility in less polar organic solvents.
pKa Data not readily available~3.9 (estimated)The pKa of the carboxylic acid group is influenced by the electron-donating or -withdrawing nature of the substituents on the indole ring. The precise effect of the hydroxyl group at the 7-position on the acidity of the carboxylic acid has not been extensively reported.

Biological Activities and Mechanisms of Action

The distinct biological profiles of these two isomers underscore the importance of positional isomerism in drug design.

5-Hydroxy-1H-indole-3-carboxylic acid: A Focus on Anticancer Activity

Derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor cell survival and proliferation.

  • Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy and poor prognosis.[8] Several studies have shown that derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid can act as potent inhibitors of survivin.[9][10] By inhibiting survivin, these compounds can promote apoptosis in cancer cells.

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer, leading to the expression of genes involved in cell proliferation, survival, and angiogenesis.[11][12] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Some indole-3-carboxylic acid derivatives have been shown to inhibit the STAT3 pathway, leading to reduced tumor growth.[13]

5HICA_Pathway cluster_0 Cancer Cell GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Genes (e.g., Survivin, Cyclin D1) Nucleus->TargetGenes Transcription Proliferation Proliferation, Survival, Angiogenesis TargetGenes->Proliferation HICA5 5-Hydroxy-1H-indole- 3-carboxylic acid Derivatives HICA5->STAT3 Inhibition HICA5->TargetGenes Downregulation of Survivin

Caption: Proposed mechanism of action for 5-Hydroxy-1H-indole-3-carboxylic acid derivatives via STAT3 and Survivin inhibition.

This compound: Emerging Antimicrobial and Cytoprotective Roles

While less explored in the context of cancer, this compound and its simpler analog, 7-hydroxyindole, have shown promise in other therapeutic areas.

  • Antimicrobial Activity: A comparative study demonstrated that 7-hydroxyindole exhibits potent activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a challenging nosocomial pathogen. Notably, it displayed strong synergistic antimicrobial activities with conventional antibiotics like carbapenems.[14] This suggests that the 7-hydroxyindole scaffold could be a valuable starting point for the development of new antibacterial agents or adjuvants.

  • Antiferroptotic Activity: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders. A recent study demonstrated that several hydroxyindoles, including 7-hydroxyindole, can protect neuronal cells from ferroptotic toxicity.[15] This protective effect is likely due to their radical-scavenging capabilities, suggesting a potential role for this compound in conditions associated with oxidative stress.

7HICA_Workflow cluster_1 Antimicrobial Assay Workflow cluster_2 Antiferroptosis Assay Workflow Bacteria Bacterial Culture (e.g., XDRAB) MIC MIC Determination (Broth Microdilution) Bacteria->MIC Biofilm Biofilm Formation & Eradication Assay Bacteria->Biofilm Synergy Synergy Testing with Conventional Antibiotics MIC->Synergy Cells Neuronal Cells Inducer Ferroptosis Inducer (e.g., Erastin, RSL3) Cells->Inducer Treatment 7-Hydroxy-1H-indole- 3-carboxylic acid Viability Cell Viability Assay (e.g., Calcein AM) Treatment->Viability LipidPO Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->LipidPO

Caption: Experimental workflows for evaluating the biological activities of this compound.

Conclusion and Future Directions

The comparative analysis of this compound and 5-Hydroxy-1H-indole-3-carboxylic acid reveals a fascinating interplay between structure and function. While the 5-hydroxy isomer has a more established profile as an anticancer agent through well-defined mechanisms, the 7-hydroxy isomer presents exciting opportunities in the fields of infectious diseases and neuroprotection.

For researchers in drug development, this guide highlights several key takeaways:

  • Positional Isomerism Matters: A simple shift in a functional group can drastically alter the therapeutic potential of a molecule.

  • 5-Hydroxy-1H-indole-3-carboxylic acid and its derivatives are promising candidates for further development as inhibitors of the Survivin and STAT3 pathways in oncology.

  • This compound warrants further investigation, particularly for its antimicrobial and cytoprotective properties. Elucidating its specific molecular targets and mechanisms of action will be crucial for its future development.

  • Further Research: Direct, head-to-head comparative studies of these two isomers in various biological assays are needed to fully understand their relative potencies and selectivities. Additionally, a thorough investigation into the physicochemical properties of the 7-hydroxy isomer is required to facilitate its formulation and pharmacokinetic profiling.

By understanding the distinct characteristics of these two indole-based compounds, researchers can make more informed decisions in the design and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Jaiswal, M., et al. (2017). Survivin: A molecular target for therapeutic interventions in cancer. International Journal of Biological Macromolecules, 96, 396-407.
  • Huynh, J., et al. (2017).
  • Kim, B. H., et al. (2019).
  • BenchChem. (2025). A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents.
  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381.
  • Kaspare, S., & Heacock, R. A. (1966). THE CHEMISTRY OF THE INDOLE GRIGNARD REAGENT: I. THE REACTION OF INDOLE MAGNESIUM IODIDE WITH ETHYL CHLOROFORMATE. Canadian Journal of Chemistry, 44(23), 2805-2811.
  • Studer, M., & Blaser, H. U. (1996). Selective debenzylation versus dehalogenation in the hydrogenolysis of benzyl ethers containing an aromatic halogen.
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biochemistry, 11(1), 58-69.
  • PubChem. (n.d.). 5-hydroxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Dobson, D., Todd, A., & Gilmore, J. (1991). THE SYNTHESIS OF 7-ALKOXYINDOLES.
  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. (2023). Chem Res Toxicol.

Sources

A Comparative Guide to the Biological Activity of Hydroxyindole-3-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hydroxylated Indole Scaffold

The indole-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry and chemical biology. As a key metabolite of the essential amino acid tryptophan, it is deeply integrated into physiological processes.[1][2] The introduction of a hydroxyl group onto the benzene ring of this scaffold generates four distinct positional isomers: 4-hydroxyindole-3-carboxylic acid, 5-hydroxyindole-3-carboxylic acid, 6-hydroxyindole-3-carboxylic acid, and 7-hydroxyindole-3-carboxylic acid.

The position of this single hydroxyl group dramatically alters the molecule's electronic distribution, hydrogen bonding potential, and steric profile. These subtle changes can lead to profound differences in biological activity, dictating how each isomer interacts with protein targets, modulates signaling pathways, and exerts therapeutic or toxic effects. This guide provides a comparative analysis of these isomers, synthesizing available data to illuminate their structure-activity relationships and offering field-proven experimental protocols for their evaluation.

Structural and Electronic Profile of the Isomers

The fundamental difference among the four isomers lies in the electronic effect of the hydroxyl group relative to the indole's bicyclic system. The -OH group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. The net effect at any given position on the ring is a complex interplay of these forces, influencing the molecule's nucleophilicity, antioxidant potential, and ability to form specific hydrogen bonds with enzyme active sites or receptors. For instance, the proximity of the hydroxyl group to the pyrrole ring in the 4- and 7-isomers can lead to intramolecular hydrogen bonding, affecting their conformation and interaction with biological targets differently than the 5- and 6-isomers.[3]

Comparative Analysis of Biological Activities

While comprehensive studies directly comparing all four isomers across multiple assays are scarce, we can synthesize data from various sources to build a comparative picture. The primary activities reported for this class of molecules include anticancer, antioxidant, and enzyme inhibitory effects.

Anticancer and Cytotoxic Activity

Research has particularly highlighted the potential of the 5-hydroxy isomer in oncology. Studies have demonstrated that derivatives of 5-hydroxyindole-3-carboxylic acid exhibit significant cytotoxic effects against breast cancer cell lines, such as MCF-7, while showing lower toxicity to normal cells.[4] This selective activity suggests a specific mechanism of action, potentially linked to the inhibition of critical cell survival proteins like survivin.[4]

In contrast, detailed cytotoxic profiles for the 4-, 6-, and 7-hydroxy isomers are less developed in publicly accessible literature, representing a significant knowledge gap and an opportunity for further investigation. The superior activity of the 5-hydroxy isomer may be attributed to its specific topology, allowing for optimal binding to the active site of its molecular target.

Antioxidant Potential

The phenolic hydroxyl group endows these molecules with inherent antioxidant properties. They can act as radical scavengers by donating their phenolic hydrogen atom to neutralize reactive oxygen species (ROS). The efficiency of this process is highly dependent on the stability of the resulting phenoxyl radical, which is influenced by the hydroxyl group's position.

While direct comparative IC50 values for all four isomers are not available in the reviewed literature, related compounds like 6-isoprenylindole-3-carboxylic acid have demonstrated potent ROS scavenging activity in both ABTS and DPPH assays.[5] It is hypothesized that the 5- and 7-hydroxy isomers may exhibit superior antioxidant activity due to greater stabilization of the resulting radical through resonance with the indole ring system. This is a prime area for comparative experimental validation.

Enzyme Inhibition

The hydroxyindole-3-carboxylic acid scaffold has been successfully employed as a core structure for developing potent and selective enzyme inhibitors. For example, a library based on this scaffold yielded a highly potent inhibitor (Ki = 50 nM) of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential virulence factor.[6] The carboxylic acid group typically serves as a crucial anchor, forming salt bridges or hydrogen bonds with cationic residues (like arginine or lysine) in the enzyme's active site, while the hydroxylated indole ring explores adjacent pockets to confer potency and selectivity. The positional differences between the isomers would be critical in this context, determining the optimal geometry for binding.

Data Summary

The following table summarizes the key biological activities associated with hydroxyindole-3-carboxylic acid isomers based on available literature.

IsomerBiological Activity InvestigatedKey FindingsRepresentative IC50/KiCitations
4-Hydroxyindole-3-carboxylic acid Not extensively studiedData on specific biological activities is limited, representing a research gap. Synthesis has been reported.Not Available[3]
5-Hydroxyindole-3-carboxylic acid Anticancer (Breast Cancer)Derivatives show potent and selective cytotoxicity against MCF-7 cells, possibly by inhibiting survivin.~4.7 µM (for a potent derivative)[4]
6-Hydroxyindole-3-carboxylic acid Metabolism, AntioxidantIdentified as a metabolite of indole-3-carboxylic acid.[3] Derivatives show antioxidant and anti-melanogenic activity.Not Available[3][5]
7-Hydroxyindole-3-carboxylic acid Bioactive ScaffoldRecognized as a key structural component in various pharmaceuticals and bioactive natural products.[7]Not Available[7]

Experimental Workflows & Protocols

To ensure trustworthy and reproducible comparative data, standardized and self-validating experimental protocols are essential. The following section details the methodologies for assessing the key biological activities discussed.

Workflow for Comparative Bioactivity Screening

The logical flow for a head-to-head comparison of the isomers is critical. This involves sourcing the compounds, performing primary screening across multiple assays, validating hits with dose-response curves, and conducting mechanistic follow-up studies.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening (Single High Concentration) cluster_2 Phase 3: Potency Determination cluster_3 Phase 4: Mechanistic Studies a Compound Acquisition (4-, 5-, 6-, 7-isomers) b Purity & Identity Check (LC-MS, NMR) a->b c Antioxidant Assay (DPPH) b->c Screening d Cytotoxicity Assay (MTT on Cancer & Normal Cells) b->d Screening e Enzyme Inhibition Assay (e.g., PTPB) b->e Screening f Dose-Response Curves c->f Active Isomers ('Hits') d->f Active Isomers ('Hits') e->f Active Isomers ('Hits') g Calculate IC50 / Ki Values f->g h Cellular ROS Measurement g->h Potent Isomers i Apoptosis / Cell Cycle Analysis g->i Potent Isomers j Binding Kinetics (SPR) g->j Potent Isomers

Caption: A logical workflow for the comparative biological evaluation of hydroxyindole-3-carboxylic acid isomers.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[8][9]

Principle: The deep violet DPPH radical becomes colorless or pale yellow upon reduction. The degree of discoloration is proportional to the scavenging potential of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions (e.g., 10 mM) of each hydroxyindole-3-carboxylic acid isomer in DMSO or methanol.

    • Prepare serial dilutions from the stock solutions to create a range of test concentrations (e.g., 1, 10, 50, 100, 500 µM). Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of the test compound dilutions (or control/blank) to the corresponding wells. For the blank, add 100 µL of the solvent (methanol).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of each isomer and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hydroxyindole-3-carboxylic acid isomers in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against compound concentration to determine the IC50 value for each isomer.

Potential Signaling Pathway Modulation

The anticancer activity of 5-hydroxyindole-3-carboxylic acid derivatives has been linked to the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) family.[4] Inhibiting survivin disrupts cell division and promotes apoptosis, making it an attractive therapeutic target.

G Isomer 5-Hydroxyindole-3- Carboxylic Acid Derivative Survivin Survivin Protein Isomer->Survivin Inhibits Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Proliferation Cell Proliferation Survivin->Proliferation Promotes Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: Hypothesized mechanism of action for a 5-hydroxyindole-3-carboxylic acid derivative via survivin inhibition.

Conclusion and Future Directions

The positional isomerism of hydroxyindole-3-carboxylic acid is a critical determinant of biological activity. Current evidence points to 5-hydroxyindole-3-carboxylic acid as a promising scaffold for anticancer drug development, while the antioxidant and enzyme inhibitory potential of all isomers warrants further systematic investigation.[4] There is a clear need for direct, head-to-head comparative studies to fully elucidate the structure-activity relationships. Future research should focus on:

  • Systematic Screening: Evaluating all four isomers in a broad panel of standardized bioassays.

  • Mechanistic Elucidation: Identifying the specific molecular targets for the most active isomers.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of each isomer to determine their drug-likeness.

By pursuing these avenues, the research community can unlock the full therapeutic potential of these structurally simple yet biologically potent molecules.

References

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (Source: MDPI, URL: [Link])

  • Preparation and properties of the hydroxyindole-3-carboxylic acids. (Source: Canadian Science Publishing, URL: [Link])

  • Tryptophan. (Source: Wikipedia, URL: [Link])

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (Source: PMC - PubMed Central, URL: [Link])

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (Source: ResearchGate, URL: [Link])

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (Source: Frontiers, URL: [Link])

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (Source: Beilstein Journal of Organic Chemistry, URL: [Link])

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (Source: PubMed, URL: [Link])

  • A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B. (Source: PMC - NIH, URL: [Link])

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (Source: Organic Letters, URL: [Link])

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (Source: PMC, URL: [Link])

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. (Source: MDPI, URL: [Link])

  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (Source: Frontiers, URL: [Link])

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (Source: MDPI, URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (Source: PMC, URL: [Link])

  • Preparation and properties of the hydroxyindole-3-carboxylic acids. (Source: Sci-Hub, URL: [Link])

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (Source: PubMed Central, URL: [Link])

  • 6.4: Enzyme Inhibition. (Source: Biology LibreTexts, URL: [Link])

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (Source: Analyst (RSC Publishing), URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating HPLC Methods for Indole Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of indole carboxylic acids is critical. These molecules are not only key intermediates in pharmaceutical synthesis but also significant endogenous metabolites in biological systems.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and reproducible results.[3] However, an HPLC method is only as reliable as its validation.

This guide provides an in-depth, experience-driven approach to validating an HPLC method for indole carboxylic acid analysis. We will move beyond a simple checklist of parameters, focusing instead on the scientific rationale behind each step and providing a framework for creating a self-validating, robust analytical procedure. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a global standard for analytical method validation.[4][5][6]

The "Why": The Criticality of a Stability-Indicating Method

The core objective of this validation process is to establish a stability-indicating method . This means the method must be able to accurately measure the analyte of interest, unequivocally, in the presence of its potential degradation products, impurities, or matrix components.[5][7] Indole structures, for instance, can be susceptible to oxidation.[8][9] A validated, stability-indicating method ensures that you are quantifying the intact active pharmaceutical ingredient (API) and not a combination of the API and its degradants, which is fundamental to ensuring the safety and efficacy of a drug product.[10][11]

Foundational Elements: System & Method Selection

Before validation can begin, a suitable HPLC system and method must be developed. For indole carboxylic acids, a Reverse-Phase (RP-HPLC) method is typically the most effective choice.

  • Alternative 1: Reverse-Phase HPLC (RP-HPLC): This is the most common and recommended approach. Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (like C8 or C18) and a polar mobile phase.[12] This works well for the moderately polar nature of indole carboxylic acids. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol.[13][14][15]

  • Alternative 2: Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-performance variant of HPLC that uses columns with smaller particle sizes (<2 µm). This results in faster analysis times, higher resolution, and increased sensitivity, making it an excellent alternative where available.[12]

  • Alternative 3: Gas Chromatography-Mass Spectrometry (GC-MS): While powerful, GC-MS is less suitable for non-volatile and thermally labile compounds like indole carboxylic acids unless derivatization is performed, which adds complexity to the sample preparation process.[12]

For this guide, we will focus on validating a gold-standard RP-HPLC method with UV detection , as it represents the most common and accessible setup in pharmaceutical and research laboratories.

The Validation Workflow: A Symbiotic Relationship

The validation parameters outlined by the ICH are not isolated tests but an interconnected system of experiments designed to build a complete picture of a method's performance.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Performance Limit Parameters cluster_3 Reliability & Transferability Dev Initial HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->Robustness Precision->Robustness LOD->Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interconnected workflow of HPLC method validation parameters.

Part 1: Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the cornerstone of a stability-indicating assay.[7] It is the demonstrated ability of the method to distinguish and quantify the analyte in the presence of other components, including impurities, degradants, and matrix components. For indole carboxylic acids, this is particularly vital as they can exist in complex biological matrices or degrade into structurally similar compounds. The most rigorous way to prove specificity is through forced degradation studies.

Trustworthiness: By intentionally stressing the analyte under various conditions, we generate the very impurities and degradants the method will likely encounter. If the method can resolve the parent analyte peak from these newly formed peaks, we have high confidence in its specificity.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of the indole carboxylic acid reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Subject to Stress Conditions: Expose the analyte to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active ingredient.[11]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours).[10][16]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.[10][16]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[10][16]

    • Thermal Stress: Store the solid drug substance at an elevated temperature (e.g., 60°C).[16]

    • Photolytic Stress: Expose the solution to UV/Vis light.[16]

  • Analysis: Analyze a control (unstressed) sample and each stressed sample by the proposed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak purity angle should be less than the peak purity threshold, confirming that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.[11]

Caption: Experimental workflow for forced degradation studies.[16]

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main indole carboxylic acid peak and all degradation product peaks.

  • The peak purity analysis must confirm the spectral purity of the analyte peak in the presence of its degradants.

Part 2: Linearity, Range, Accuracy, and Precision

These parameters collectively establish the quantitative reliability of the method.

Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3][17] For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[18]

Experimental Protocol: Linearity
  • Prepare Standards: From a stock solution, prepare a series of at least five working standard solutions covering the expected range (e.g., 80%, 90%, 100%, 110%, 120% of the target assay concentration).

  • Inject and Record: Inject each standard solution in triplicate.

  • Construct Calibration Curve: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[12] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a placebo or sample matrix. This is crucial to demonstrate that the sample matrix does not interfere with the quantification of the analyte.

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the indole carboxylic acid reference standard into a placebo formulation.

  • Analyze Samples: Analyze the spiked samples using the HPLC method.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[3]

  • Intermediate Precision: The precision within the same laboratory but with variations such as different days, different analysts, or different equipment.[4]

Experimental Protocol: Precision
  • Repeatability: Prepare six separate samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six samples at 100% concentration on a different day, with a different analyst, or on a different HPLC system.

  • Calculate RSD: For both studies, calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

Data Summary & Acceptance Criteria
Validation ParameterSpecificationAcceptance Criteria
Linearity 5 concentrations (80-120% range), n=3Correlation Coefficient (r²) ≥ 0.999[12]
Range 80% to 120% of test concentrationMethod is linear, accurate, and precise within this range.[18]
Accuracy 3 levels (80%, 100%, 120%), n=3Mean recovery between 98.0% and 102.0% at each level.[12]
Precision Repeatability (n=6) & Intermediate (n=6)%RSD ≤ 2.0%[4][12]

Part 3: Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience: LOD and LOQ are important for the analysis of impurities or low-level analytes.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.[17]

These are often determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[19]

Calculation:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line

    • Where S = the slope of the calibration curve

Acceptance Criteria:

  • The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Part 4: Robustness & System Suitability

Expertise & Experience: Robustness demonstrates the method's reliability with respect to deliberate, minor variations in method parameters.[12] This provides confidence that the method will perform consistently during routine use. System suitability testing is an integral part of the overall system that verifies the HPLC system and procedure are capable of providing data of acceptable quality.[18]

Experimental Protocol: Robustness
  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze Samples: Analyze a standard solution while making these small, deliberate changes to the method parameters.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all tested variations.

  • The %RSD of the results should not exceed 2.0%.[12]

System Suitability

This is not a validation parameter in isolation but a test performed before and during each analytical run to ensure the system is performing correctly.

Typical System Suitability Parameters:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of replicate injections ≤ 2.0% (for n=5 or 6)

| Resolution (Rs) | > 2.0 (between analyte and closest eluting peak) |

Conclusion: A Foundation of Trust

Validating an HPLC method for indole carboxylic acid analysis is a systematic process of building trust in your analytical data.[3] By moving beyond a simple checklist and understanding the scientific causality behind each validation parameter, you can develop a robust, reliable, and stability-indicating method. This rigorous approach ensures that the data generated is accurate and reproducible, forming a solid foundation for research, development, and quality control activities.

References

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmapproach.com. Available from: [Link]

  • analytical method validation and validation of hplc . SlideShare. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . National Institutes of Health. Available from: [Link]

  • Method validation parameters of the HPLC method . ResearchGate. Available from: [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) . PubMed. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete . Longdom Publishing. Available from: [Link]

  • Indole-3-carboxylic acid (99%) . Amerigo Scientific. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis . National Institutes of Health. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • Forced Degradation Studies . MedCrave online. Available from: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole . Oxford Academic. Available from: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval . Chemical Engineering Transactions. Available from: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole . Oxford Academic. Available from: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole . Oxford Academic. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . PubMed. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. Available from: [Link]

  • Forced Degradation Studies . ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals . BioPharm International. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid . ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive comparison and cross-validation framework for two prevalent analytical techniques used in the quantification of 7-Hydroxy-1H-indole-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a critical metabolite and potential biomarker, the accurate measurement of this indole derivative is paramount in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.

Introduction: The Analytical Imperative for this compound

This compound is a member of the indole family, a class of compounds with significant biological activity and relevance as metabolic indicators. Accurate quantification is essential for understanding its role in physiological and pathological processes, as well as for monitoring its formation as a metabolite or impurity in drug substance and product development. The choice of analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations of cost and accessibility.

This guide moves beyond a simple recitation of methods. It explains the causality behind experimental choices and provides a framework for cross-validating two distinct but powerful techniques, ensuring data integrity and inter-method reliability, a cornerstone of regulatory compliance and sound science.

Foundational Principles: Selecting the Right Tool for the Job

The selection of an analytical method is predicated on its fitness for the intended purpose[1][2]. For this compound, the indole ring structure provides a UV chromophore, making HPLC-UV a viable option. However, in complex matrices like plasma or tissue homogenates, co-eluting interferences can compromise specificity. In these scenarios, the superior selectivity and sensitivity of LC-MS/MS become indispensable.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse of analytical chemistry. It separates the analyte from other components in a mixture using a chromatographic column, and quantification is achieved by measuring the analyte's absorption of UV light at a specific wavelength. Its robustness and cost-effectiveness make it ideal for routine analysis of relatively clean samples where analyte concentrations are within the micromolar range or higher.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The instrument isolates the analyte's parent ion, fragments it, and detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of certainty and can achieve quantification at nanomolar or even picomolar levels, making it the gold standard for bioanalysis[3][4].

Method Validation: Building a Self-Validating System

Before any cross-comparison, each method must be individually validated to demonstrate its suitability. The validation process must be documented in a protocol and the results summarized in a validation report[2]. The core performance characteristics are defined by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][5][6].

Experimental Protocol: Validation of the HPLC-UV Method

Objective: To validate an HPLC-UV method for the quantification of this compound in a defined matrix (e.g., process intermediate solution).

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[7]. The exact ratio is optimized to achieve a symmetric peak shape and a retention time of approximately 5-10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Determined by scanning a standard solution of the analyte to find its absorbance maximum (λmax), typically around 280-290 nm for indole compounds[8].
  • Injection Volume: 10 µL.

2. Validation Parameters & Procedures:

  • Specificity: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with known potential impurities or degradants. The analyte peak should be well-resolved from any other peaks, demonstrating that the method can unequivocally assess the analyte in the presence of other components[1].
  • Linearity: Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1-100 µg/mL). Perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998[9].
  • Accuracy: Analyze samples at three concentration levels (low, medium, high) in triplicate. Accuracy is reported as the percentage recovery of the known spiked amount. Acceptance criteria are typically 98.0% to 102.0% for drug substance analysis[10].
  • Precision (Repeatability & Intermediate Precision):
  • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
  • The Relative Standard Deviation (RSD) for both should typically be ≤ 2%.
  • Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision (typically with an RSD ≤ 10%).
  • Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Experimental Protocol: Validation of the LC-MS/MS Method

Objective: To validate an LC-MS/MS method for the quantification of this compound in a complex biological matrix (e.g., human plasma).

1. Sample Preparation:

  • Protein Precipitation: A simple and effective method for plasma samples. Add a volume of cold acetonitrile (e.g., 3x the plasma volume) to precipitate proteins[4][11].
  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
  • Supernatant Transfer: Transfer the clear supernatant containing the analyte to a clean vial for injection.

2. LC-MS/MS Conditions:

  • LC System: Utilize a UHPLC system for faster analysis and better resolution.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common for good ionization and chromatography of indole metabolites[3].
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative mode. This must be optimized by infusing a standard solution of the analyte. For indole, APCI in positive mode is often effective[3].
  • MRM Transition: The precursor ion (Q1) will be the protonated molecule [M+H]⁺. The collision energy is optimized to produce a stable and abundant product ion (Q3). For a similar compound, indole, a transition of m/z 118.1 > 91.1 has been reported[3][4]. This would need to be determined experimentally for this compound.
  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is strongly recommended to correct for matrix effects and variability in extraction and ionization.

3. Validation Parameters & Procedures:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.
  • Linearity: Prepare a calibration curve in the matrix over the desired range (e.g., 0.5-500 ng/mL). A weighting factor (e.g., 1/x or 1/x²) is often required for heteroscedastic data common in bioanalysis. The correlation coefficient (r²) should be ≥ 0.99.
  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, low, mid, high) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (RSD) should not exceed 15% (20% at LLOQ), as per FDA guidance on bioanalytical method validation[12].
  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked matrix samples to that in a clean solution.
  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Cross-Validation: Bridging the Methodological Divide

Once both methods are independently validated, a cross-validation study is performed to demonstrate their interchangeability. This is critical when data from different studies or laboratories need to be compared[12].

Experimental Workflow for Cross-Validation

The workflow ensures a direct and unbiased comparison of the analytical results obtained from the two validated methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion SamplePool Prepare a Pool of ≥ 20 Real-World or Spiked Samples (Covering the Analytical Range) Split Split Each Sample into Two Aliquots SamplePool->Split HPLC Analyze Aliquot Set A using Validated HPLC-UV Method Split->HPLC LCMS Analyze Aliquot Set B using Validated LC-MS/MS Method Split->LCMS Tabulate Tabulate Concentration Results for Each Sample (HPLC-UV vs. LC-MS/MS) HPLC->Tabulate LCMS->Tabulate Stats Perform Statistical Comparison: - Correlation Plot (r²) - Bland-Altman Analysis - Paired t-test Tabulate->Stats Criteria Compare Results to Pre-defined Acceptance Criteria (e.g., r² > 0.95, % Difference < 20%) Stats->Criteria Equiv Methods are Equivalent and Interchangeable Criteria->Equiv Pass NotEquiv Investigate Discrepancy (Bias Identified) Criteria->NotEquiv Fail

Caption: Workflow for the cross-validation of two analytical methods.

Performance Data Summary

The following table summarizes hypothetical but realistic validation data for the two methods, providing a clear quantitative comparison.

Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Specificity / Selectivity Passed (Baseline resolved from impurities)Passed (No interference in 6 matrix lots)LC-MS/MS offers superior selectivity due to MRM detection.
Linearity (r²) 0.99920.9985 (weighted 1/x²)Both methods show excellent linearity.
Range 1.0 – 250 µg/mL0.5 – 500 ng/mLLC-MS/MS is ~2000x more sensitive at the lower end.
Accuracy (% Recovery) 99.1% – 101.5%96.5% – 104.8%Both are well within acceptable limits for their respective applications.
Precision (RSD) < 1.5%< 6.8%Both show excellent precision.
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mLDemonstrates the high sensitivity of the LC-MS/MS method.
Robustness Robust to minor changesNot typically required for bioanalytical methodsHPLC-UV method is reliable for routine QC environments.
Throughput ~15 min / sample~8 min / sampleUHPLC front-end for MS allows for faster run times.

In-Depth Look: The LC-MS/MS Workflow

To better understand the power of the LC-MS/MS technique, the following diagram illustrates the journey of the analyte from injection to detection.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Inject Sample Injection Column UHPLC Column (Analyte Separation) Inject->Column IonSource Ion Source (ESI/APCI) (Molecule Ionization) Column->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Isolation [M+H]⁺) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) (Ion Fragmentation) Q1->Q2 m/z selected Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Fragments Detector Detector (Signal Amplification & Quantification) Q3->Detector m/z selected

Caption: The analytical pathway within an LC-MS/MS system.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different purposes. HPLC-UV is a robust, reliable, and cost-effective method suitable for high-concentration samples in simple matrices, making it ideal for process chemistry and quality control. LC-MS/MS provides unparalleled sensitivity and selectivity, establishing it as the definitive method for bioanalytical applications in complex matrices where trace-level quantification is required.

A successful cross-validation demonstrates that, within the overlapping range of the two methods, the data are equivalent and interchangeable. This provides a high degree of confidence in the analytical results, regardless of the platform used, and ensures data integrity across the entire lifecycle of drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • What are the spectroscopic analysis methods for 98% Indole?. Jinjing Chemical Blog. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of the Indian Chemical Society. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]

  • Photometric determination of indole compounds in the form of charge transfer complex. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health (NIH). [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. GMP Compliance. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. ACS Omega. [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). [Link]

  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry. [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 7-Hydroxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Hydroxy-1H-indole-3-carboxylic acid is a pivotal structural motif found in numerous biologically active compounds and serves as a critical building block in medicinal chemistry. Its synthesis, therefore, is a subject of considerable interest for researchers and drug development professionals. This guide provides an in-depth comparative analysis of various synthetic routes to this target molecule. We will move beyond simple procedural lists to dissect the underlying chemical logic, benchmark performance with experimental data, and provide detailed, field-proven protocols. Classical methods, including the Fischer and Nenitzescu syntheses, are benchmarked against modern palladium-catalyzed cross-coupling strategies such as the Sonogashira, Heck, and Buchwald-Hartwig reactions. The evaluation focuses on key performance indicators including chemical yield, scalability, functional group tolerance, and alignment with green chemistry principles. This document is intended to serve as a practical and authoritative resource for selecting and optimizing the synthesis of this valuable indole derivative.

Introduction: The Significance of the 7-Hydroxyindole Scaffold

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific substitution pattern of this compound imparts unique physicochemical properties, making it a highly sought-after precursor for complex pharmaceutical agents. The 7-hydroxy group provides a site for further functionalization or can participate in crucial hydrogen-bonding interactions with biological targets, while the 3-carboxylic acid moiety offers a handle for peptide coupling or other modifications.

The challenge for the synthetic chemist lies in constructing this polysubstituted indole in a manner that is efficient, regioselective, and scalable. Traditional methods, while foundational, often require harsh conditions that are incompatible with sensitive functional groups.[1] Conversely, modern transition-metal-catalyzed reactions offer milder conditions and broader substrate scope but can introduce challenges related to catalyst cost, removal, and air sensitivity.[2][3] This guide aims to provide clarity by comparing these divergent strategies through the lens of practical application and scientific integrity.

Strategic Overview: Selecting a Synthetic Pathway

The choice of a synthetic route is a multi-factorial decision. Key considerations include the availability of starting materials, the desired scale of the reaction, tolerance for specific functional groups, and environmental impact. The following diagram illustrates a logical workflow for selecting an appropriate method.

synthesis_choice_workflow start Define Synthesis Goals (Scale, Purity, Cost) is_start_material_available Are Key Starting Materials Readily Available? start->is_start_material_available is_scale_large Large Scale? (>10g) is_start_material_available->is_scale_large Yes modern Consider Modern Pd-Catalyzed Routes (Sonogashira, Heck, etc.) is_start_material_available->modern No (Requires modular assembly) is_fg_sensitive Sensitive Functional Groups Present? is_scale_large->is_fg_sensitive No classical Consider Classical Routes (Fischer, Nenitzescu) is_scale_large->classical Yes (Often cheaper reagents) is_fg_sensitive->classical No (Harsh acid/heat) is_fg_sensitive->modern Yes (Milder conditions) green Evaluate Green Chemistry Options (Microwave, Aqueous Conditions) classical->green modern->green

Caption: Decision workflow for selecting a synthetic strategy.

Classical Synthetic Approaches

The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for forming the indole ring by heating an arylhydrazone with an acid catalyst.[4] The reaction proceeds via a[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[5]

Mechanistic Rationale: For the synthesis of this compound, the logical starting materials are 2-hydroxyphenylhydrazine and pyruvic acid. The acid catalyst (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid) protonates the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate, which then undergoes the sigmatropic rearrangement.[5][6] A challenge with ortho-substituted phenylhydrazones is the potential for mixture of regioisomers; however, constraining the hydrazine can force the electrocyclization to proceed in the desired manner.[7]

Fischer_Indole_Synthesis cluster_start Starting Materials start_A 2-Hydroxyphenylhydrazine hydrazone Hydrazone Formation (Condensation) start_A->hydrazone start_B Pyruvic Acid start_B->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) hydrazone->rearrangement cyclization Cyclization & Aromatization (NH₃ Elimination) rearrangement->cyclization product 7-Hydroxy-1H-indole- 3-carboxylic acid cyclization->product

Caption: General mechanism of the Fischer Indole Synthesis.

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • A one-pot procedure is often feasible.[6]

Disadvantages:

  • Requires harsh acidic conditions and high temperatures, limiting functional group tolerance.

  • Can produce undesired regioisomers, especially with substituted phenylhydrazines.[7]

  • Yields can be low for certain substrates.[6]

The Nenitzescu Indole Synthesis

The Nenitzescu synthesis is particularly well-suited for producing 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester.[8] While our target is a 7-hydroxyindole, this method is included for its foundational importance in hydroxyindole synthesis.

Mechanistic Rationale: The reaction begins with a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond and subsequent elimination to form the indole ring.[8][9] The choice of a highly polar solvent is known to improve reaction performance.[10] Adapting this for a 7-hydroxyindole would require a specifically substituted quinone, which is not trivial.

Advantages:

  • Direct route to hydroxyindoles.

  • Can be catalyzed by Lewis acids to improve efficiency.[8]

Disadvantages:

  • Primarily yields 5-hydroxyindoles, making it unsuitable for the direct synthesis of the 7-hydroxy regioisomer without highly specialized starting materials.

  • Can suffer from polymerization of the quinone under reaction conditions.[8]

Modern Palladium-Catalyzed Approaches

Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis by enabling the formation of C-N and C-C bonds under significantly milder conditions than classical methods.[2]

Sonogashira/Cacchi-Type Domino Cyclization

This powerful one-pot strategy involves a Sonogashira coupling of a terminal alkyne with an ortho-haloaniline derivative, followed by a palladium-catalyzed intramolecular cyclization (amidopalladation) to form the indole ring.[11][12]

Mechanistic Rationale: To synthesize our target, one could start with a protected 2-amino-3-iodophenol and propargyl alcohol. The first step is a Sonogashira coupling to form a 2-alkynyl aniline intermediate.[2] In the same pot, under the influence of a base, the aniline nitrogen attacks the alkyne in a 5-endo-dig cyclization, facilitated by the palladium catalyst, to construct the indole core.[2][11]

Sonogashira_Workflow start Combine: - 2-Amino-3-iodophenol (protected) - Propargyl alcohol - Pd Catalyst (e.g., Pd(OAc)₂) - Base (e.g., K₂CO₃) sonogashira Step 1: Sonogashira Coupling (C-C Bond Formation) start->sonogashira cyclization Step 2: Intramolecular Aminopalladation (C-N Bond Formation / Cyclization) sonogashira->cyclization Forms 2-alkynyl aniline intermediate reductive_elim Step 3: Reductive Elimination & Deprotection/Oxidation cyclization->reductive_elim product Final Product: This compound reductive_elim->product

Caption: Workflow for a Sonogashira-based indole synthesis.

Advantages:

  • Excellent functional group tolerance due to mild reaction conditions.[13]

  • High degree of modularity, allowing for diverse substitutions.

  • One-pot procedures enhance operational efficiency.[11]

Disadvantages:

  • Requires potentially expensive palladium catalysts and ligands.

  • Starting materials (ortho-iodoanilines) can be more expensive than those for classical syntheses.

Intramolecular Heck Reaction

The Heck reaction can be employed intramolecularly to form the indole scaffold from an N-allyl-2-haloaniline.[14][15]

Mechanistic Rationale: The cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I or C-Br bond of the aniline derivative.[16] This is followed by an intramolecular migratory insertion of the tethered alkene (5-exo-trig cyclization). A subsequent β-hydride elimination and isomerization sequence yields the final indole product.[17] To obtain the 3-carboxylic acid functionality, an acrylate derivative would be used as the alkene partner.

Advantages:

  • Good yields and tolerance for various functional groups.[17]

  • Can be performed under aqueous conditions, improving the green profile of the synthesis.[18]

Disadvantages:

  • Requires the pre-formation of the N-functionalized aniline precursor.

  • Potential for competing 6-endo cyclization or other side reactions.[16]

Buchwald-Hartwig Amination

While primarily a method for forming C-N bonds between an amine and an aryl halide, the Buchwald-Hartwig amination can be a key step in a multi-step synthesis of the indole core.[19] For example, it could be used to couple a suitably substituted aniline with a brominated aromatic that contains the rest of the necessary carbon framework, followed by a separate cyclization step. It is particularly useful for synthesizing N-arylindoles.[3]

Advantages:

  • Extremely broad substrate scope and functional group tolerance.[19]

  • Operates under mild, base-mediated conditions.

  • Can be performed in aqueous media.[20]

Disadvantages:

  • Typically not a direct method for indole ring formation itself, but rather for creating precursors.

  • Relies on sophisticated and often air-sensitive phosphine ligands.

Comparative Performance Analysis

The following table summarizes the key performance indicators for the discussed synthetic methodologies, providing a basis for objective comparison.

Method Typical Yield Scalability Reagent Cost Reaction Conditions Functional Group Tolerance
Fischer Synthesis 40-70%[7]GoodLowHarsh (High Temp, Strong Acid)Poor
Nenitzescu Synthesis 50-80%[8]ModerateLow-ModerateModerate-HarshModerate
Sonogashira Coupling 70-95%[11]Moderate-GoodHigh (Pd Catalyst)MildExcellent
Intramolecular Heck 60-90%[14][17]Moderate-GoodHigh (Pd Catalyst)Mild-ModerateVery Good
Buchwald-Hartwig 80-98%[19][20]GoodHigh (Pd Catalyst, Ligand)MildExcellent

Green Chemistry Perspectives

Modern synthetic chemistry places a strong emphasis on sustainability.[21] Several classical and modern indole syntheses can be adapted to be more environmentally benign.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption for many indole syntheses, including classical methods and palladium-catalyzed reactions.[1][22][23]

  • Aqueous Conditions: Palladium-catalyzed reactions like the Heck and Buchwald-Hartwig couplings have been successfully demonstrated in water or water-acetonitrile mixtures, reducing the reliance on volatile organic compounds (VOCs).[18][20]

  • Catalyst Choice: The development of highly active catalysts allows for lower catalyst loadings, minimizing metal waste. The use of heterogeneous catalysts or nanoparticles can also facilitate catalyst recovery and reuse.[14]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

Causality: This protocol uses polyphosphoric acid (PPA) as the acid catalyst and solvent, as it is effective at promoting the necessary rearrangements and cyclization at elevated temperatures. The procedure is a one-pot synthesis to maximize operational simplicity.

  • Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-hydroxyphenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq).

  • Reaction Initiation: Slowly add polyphosphoric acid (10x weight of hydrazine) to the mixture. The mixture will become a thick, stirrable slurry.

  • Thermal Cyclization: Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of ethyl acetate and hexane. The product spot should be UV active.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This will precipitate the crude product.

  • Purification: Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the solid from an ethanol/water mixture to yield the pure this compound.

Protocol 2: One-Pot Sonogashira/Cacchi Synthesis of a 7-Hydroxyindole Precursor

Causality: This protocol employs a palladium(II) acetate/triphenylphosphine catalyst system, which is robust and effective for both the initial Sonogashira coupling and the subsequent cyclization. Potassium carbonate is used as a mild base, suitable for substrates with sensitive functional groups like phenols. DMF is chosen as a high-boiling polar aprotic solvent to facilitate both reaction steps.

  • Inert Atmosphere: To a Schlenk flask, add 2-amino-3-iodophenol (1.0 eq), Pd(OAc)₂ (0.05 eq), and triphenylphosphine (0.1 eq). Purge the flask with argon for 15 minutes.

  • Reagent Addition: Add anhydrous dimethylformamide (DMF), followed by potassium carbonate (3.0 eq) and ethyl propiolate (1.2 eq).

  • Sonogashira Coupling: Stir the mixture at room temperature for 1 hour to facilitate the initial C-C bond formation.

  • Cyclization: Increase the temperature to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the 2-alkynyl aniline intermediate.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain ethyl 7-hydroxy-1H-indole-3-carboxylate, which can be hydrolyzed to the target acid in a subsequent step.

Conclusion and Future Outlook

The synthesis of this compound can be approached through a variety of effective methods.

  • For large-scale, cost-sensitive syntheses where functional group tolerance is not a primary concern, the Fischer indole synthesis remains a viable, albeit often lower-yielding, option.

  • For syntheses requiring high purity, excellent yields, and broad functional group tolerance, modern palladium-catalyzed methods , particularly the Sonogashira/Cacchi domino reaction, offer a superior and more flexible platform. The modularity of these methods is a significant advantage in medicinal chemistry for the rapid generation of analogues.

Future research will likely focus on further refining these methods to align with green chemistry principles. This includes the development of more active and recyclable catalysts (both homogeneous and heterogeneous), expanding the scope of reactions in aqueous media, and designing syntheses that minimize the number of steps and purification procedures, thereby improving the overall mass intensity and environmental footprint of the process.

References

  • Martin, A. C. (2021). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals.
  • Reddy, K. S., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.
  • BenchChem. (2025).
  • Liang, Y., et al. (2022).
  • Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal.
  • Sarmah, D., et al. (2024).
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online.
  • Biu, A. (2021).
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023).
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online.
  • Moody, C. J., et al. (2014). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. PMC - PubMed Central.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Lu, B. Z., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination.
  • Al-dujaili, J. H. (2017).
  • Nenitzescu indole synthesis. (n.d.). Wikipedia.
  • Burt, L., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
  • Sohier, T., et al. (2010). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013).
  • Fischer Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Nenitzescu Indole Synthesis. (n.d.). SynArchive.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • The Nenitzescu Indole Synthesis: A Comprehensive Guide to 5-Hydroxyindoles. (2025). Benchchem.

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-hydroxy-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for designing novel therapeutic agents. Its inherent biological relevance, stemming from its structural similarity to endogenous molecules like tryptophan, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, drawing upon published experimental data to offer insights for researchers and drug development professionals. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and antimicrobial applications.

The Core Scaffold: Physicochemical Properties and Biological Significance

The this compound molecule possesses a unique combination of functional groups: a hydroxyl group at the 7-position, a carboxylic acid at the 3-position, and the indole nitrogen. These features allow for a variety of interactions with biological targets, including hydrogen bonding, ionic interactions, and π-π stacking. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition by enzymes and receptors.

While the 7-hydroxy variant itself is less explored than its 5-hydroxy counterpart, related indole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, 7-hydroxyindole has been shown to possess potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii.[1][2] This guide will synthesize findings from various studies on related indole structures to build a cohesive SAR model for the this compound framework.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of chemical modifications at key positions of the this compound scaffold on its biological activity. The insights are drawn from comparative studies on related indole derivatives, providing a predictive framework for designing novel compounds.

Modifications at the N1-Position of the Indole Ring

The indole nitrogen (N1) is a common site for derivatization to modulate the lipophilicity, steric bulk, and electronic properties of the molecule. Studies on related 5-hydroxyindole-3-carboxylic acid derivatives as potential anti-breast cancer agents have shown that substitution at the N1-position can significantly impact cytotoxicity.

  • Alkyl and Cycloalkyl Substituents: The introduction of small alkyl chains (e.g., propyl, butyl) and cycloalkyl groups (e.g., cyclohexyl) at the N1-position has been shown to enhance cytotoxic activity against MCF-7 breast cancer cells.[3] This suggests that increasing the lipophilicity at this position may improve cell membrane permeability and/or interaction with a hydrophobic binding pocket.

  • Aromatic and Substituted Aryl Groups: The presence of a phenyl or substituted phenyl group at N1 can also lead to potent cytotoxic compounds. For example, a 4-methoxyphenyl group at N1 resulted in a compound with an IC50 value of 8.9 µM against MCF-7 cells.[3] This highlights the potential for π-π stacking interactions with the target protein.

N1_SAR

Modifications of the C3-Carboxylic Acid

The carboxylic acid at the C3-position is a key pharmacophoric feature, often involved in direct interactions with the biological target. Esterification and amidation are common strategies to alter the polarity and hydrogen bonding capacity of this group.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and potentially improve cell permeability. In a study on 5-hydroxyindole derivatives, an ester derivative with a 4-methoxybenzyl group was found to be the most potent compound against MCF-7 cells, with an IC50 of 4.7 µM.[3] This suggests that the ester may act as a prodrug, being hydrolyzed intracellularly to release the active carboxylic acid, or that the ester itself has a favorable interaction with the target.

  • Amidation: The formation of amides with various amines or amino acids can introduce new interaction points and modulate the overall physicochemical properties of the molecule. For instance, indole-3-carboxylic acid derivatives of amino acids and peptides have shown significant antibacterial and anthelmintic activities.[4] This strategy allows for the exploration of a large chemical space and the potential for targeting specific protein-protein interactions.

Comparative Data: Cytotoxicity of 5-Hydroxyindole-3-carboxylic Acid Derivatives against MCF-7 Cells [3]

Compound IDN1-SubstituentC3-Functional GroupIC50 (µM)
6a ButylCarboxylic Acid> 100
6c PropylCarboxylic Acid> 100
6d 4-MethoxyphenylCarboxylic Acid8.9
6g CyclohexylCarboxylic Acid24.8
5d 4-MethoxyphenylMethyl Ester4.7
5a ButylMethyl Ester< 10
5l 4-MethoxybenzylMethyl Ester< 10
Modifications at Other Positions

While less explored for the 7-hydroxy scaffold specifically, substitutions on the benzene ring of the indole nucleus can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing groups, such as halogens, at the C5-position has been shown to enhance the antimicrobial activity of indole-3-carboxamido-polyamine conjugates.[5][6] This suggests that a similar strategy could be beneficial for optimizing the biological activity of this compound derivatives.

Experimental Protocols

General Synthesis of N1-Substituted this compound Derivatives

The synthesis of these derivatives typically involves a multi-step process, starting with the protection of the hydroxyl group, followed by N-alkylation or N-arylation, and subsequent manipulation of the C3-position, concluding with deprotection. A general synthetic route is outlined below.

synthesis_workflow

Step-by-Step Protocol (Example based on literature[7]):

  • Protection of the Hydroxyl Group: The starting material, 7-hydroxyindole, is protected as a benzyl ether to prevent unwanted side reactions.

  • Formation of the Grignard Reagent: The N-H proton of 7-benzyloxyindole is abstracted using a Grignard reagent (e.g., ethylmagnesium bromide).

  • Carboxylation at C3: The resulting indolylmagnesium bromide is reacted with ethyl chloroformate to introduce a carbethoxy group at the C3-position.

  • Hydrolysis of the Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH).

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., H2, Pd/C) to yield the final this compound.

  • N1-Substitution: The N1-position can be substituted prior to or after the C3-carboxylation, typically by reaction with an appropriate alkyl or aryl halide in the presence of a base.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

mtt_assay_workflow

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT. The plate is then incubated for another 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship analysis, synthesized from data on related indole derivatives, suggests that modifications at the N1-position and the C3-carboxylic acid are critical for optimizing biological activity. Specifically, the introduction of lipophilic and aromatic substituents at N1 and the conversion of the carboxylic acid to an ester have been shown to enhance cytotoxicity against cancer cell lines.

Future research in this area should focus on a systematic exploration of the SAR of the 7-hydroxy scaffold itself. This would involve the synthesis and biological evaluation of a focused library of derivatives with diverse substituents at all key positions. Furthermore, the identification of the specific molecular targets of these compounds will be crucial for understanding their mechanism of action and for guiding further drug design efforts. The combination of rational design, guided by the SAR principles outlined in this guide, with modern drug discovery techniques holds great promise for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. [Link]

  • Canadian Science Publishing. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids. Request PDF. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(3), 1348-1363. [Link]

  • Spectrum. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

  • Canadian Journal of Chemistry. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. [Link]

  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 196-205. [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(12), 1147-1152. [Link]

  • PubMed. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2021). Organic Letters, 23(1), 224-229. [Link]

  • Frontiers in Chemistry. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • MDPI. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

  • Comptes Rendus. Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • PubMed. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. [Link]

Sources

The Tale of Two Efficacies: A Comparative Guide to 7-Hydroxyindole In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pressing search for novel antimicrobial strategies, particularly against the rising tide of antibiotic-resistant pathogens, indole-containing compounds have emerged as a promising frontier. Among these, 7-hydroxyindole has garnered significant attention for its multifaceted biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 7-hydroxyindole, offering not just data, but a deeper understanding of the experimental rationale and the crucial bridge between laboratory assays and whole-organism responses.

The Dichotomy of Efficacy: Why Both In Vitro and In Vivo Analyses are Imperative

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous testing. In vitro assays provide a controlled environment to dissect the direct effects of a compound on a target, be it an enzyme or a bacterial cell. They are invaluable for high-throughput screening, mechanism of action studies, and establishing baseline potency. However, the sterile and simplified conditions of a 96-well plate do not replicate the complex biological milieu of a living organism.

This is where in vivo studies become indispensable. The introduction of a compound into a living system brings forth a cascade of physiological processes – absorption, distribution, metabolism, and excretion (ADME) – that can profoundly influence its efficacy.[1] An in vitro-in vivo correlation (IVIVC) is the ultimate goal, a predictive mathematical model that links the in vitro properties of a drug to its in vivo response.[2][3] While a formal IVIVC for 7-hydroxyindole is yet to be established, the comparative data presented herein underscores the importance of this dual-pronged approach in its evaluation.

Unveiling the Antimicrobial Potential of 7-Hydroxyindole: An In Vitro Perspective

In vitro studies have been instrumental in revealing the potent antimicrobial and, most notably, antibiofilm properties of 7-hydroxyindole.[4][5][6] Its efficacy has been particularly highlighted against notorious pathogens like extensively drug-resistant Acinetobacter baumannii (XDRAB) and Pseudomonas aeruginosa.[4][7][8]

Core In Vitro Activities of 7-Hydroxyindole
ActivityDescriptionKey Findings
Direct Antimicrobial Activity Inhibition of bacterial growth, typically measured as the Minimum Inhibitory Concentration (MIC).7-hydroxyindole exhibits direct antimicrobial effects, though its MIC can be higher compared to other derivatives like 5-iodoindole.[5]
Biofilm Inhibition Prevention of biofilm formation by bacterial cells.Potent inhibition of biofilm formation has been observed even at sub-inhibitory concentrations (e.g., 1/64 of MIC).[4]
Biofilm Eradication Disruption and removal of pre-formed, mature biofilms.7-hydroxyindole has demonstrated the ability to eradicate established biofilms, a critical attribute for treating persistent infections.[4][9]
Synergy with Antibiotics Enhancement of the efficacy of conventional antibiotics when used in combination.Strong synergistic effects have been noted with carbapenems and β-lactam-β-lactamase inhibitor combinations against XDRAB.[5]
Mechanism of Action: More Than Just Killing

The true strength of 7-hydroxyindole appears to lie in its ability to disarm bacteria rather than simply killing them. A key mechanism is the disruption of quorum sensing (QS) , the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[4][9] Studies have shown that 7-hydroxyindole can significantly reduce the expression of QS-related genes, such as abaI and abaR in A. baumannii.[4][9] Additionally, it has been suggested to function as an efflux pump inhibitor, which would prevent bacteria from expelling antibiotics and thus enhance their susceptibility.[10]

Experimental Protocols: The "How-To" Behind the Data

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro assays used to evaluate 7-hydroxyindole.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 7-hydroxyindole in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Culture the bacterial strain overnight on an appropriate agar plate.

  • Inoculum Preparation:

    • Suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 7-hydroxyindole stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[13]

    • The last column should contain only MHB and the inoculum to serve as a positive growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well containing only MHB).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of 7-hydroxyindole in which there is no visible bacterial growth (turbidity).

Protocol 2: Biofilm Inhibition and Eradication Assay using Crystal Violet

This assay quantifies the ability of a compound to prevent biofilm formation or destroy existing biofilms.[10][14]

Methodology:

  • Bacterial Culture and Plate Setup:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture in fresh growth medium (e.g., TSBG) to a standardized density.

  • For Biofilm Inhibition:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • Add 100 µL of 7-hydroxyindole at various sub-inhibitory concentrations (e.g., 1/8 MIC, 1/32 MIC).[4]

    • Include a positive control (bacteria without the compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • For Biofilm Eradication:

    • First, form biofilms by incubating the bacteria in the 96-well plate for 24-48 hours as described above.

    • Carefully remove the planktonic (free-floating) cells by gently aspirating the medium.

    • Wash the wells with sterile phosphate-buffered saline (PBS).

    • Add 200 µL of fresh medium containing various concentrations of 7-hydroxyindole to the wells with the established biofilms.

    • Incubate for another 24 hours.

  • Crystal Violet Staining and Quantification:

    • After the incubation period (for both inhibition and eradication), discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 5-15 minutes at room temperature.[10][15]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.

    • Dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or absolute ethanol to each well.[10]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_mic MIC Determination cluster_biofilm Biofilm Assays mic_prep Prepare Bacterial Inoculum & 7-HI Dilutions mic_plate 96-Well Plate Serial Dilution mic_prep->mic_plate mic_incubate Inoculate & Incubate (18-24h) mic_plate->mic_incubate mic_read Read MIC (Visual Turbidity) mic_incubate->mic_read bf_inhibit Biofilm Inhibition Assay mic_read->bf_inhibit Inform Sub-MIC Concentrations bf_eradicate Biofilm Eradication Assay mic_read->bf_eradicate Inform Sub-MIC Concentrations bf_stain Crystal Violet Staining bf_inhibit->bf_stain bf_eradicate->bf_stain bf_quantify Quantify (Absorbance at 595nm) bf_stain->bf_quantify

Caption: A streamlined workflow for the in vitro evaluation of 7-hydroxyindole.

From the Bench to the Organism: 7-Hydroxyindole's In Vivo Performance

The promising in vitro results of 7-hydroxyindole have been corroborated by in vivo studies, demonstrating its potential to combat infections in a living system. The use of alternative, non-mammalian models like the greater wax moth, Galleria mellonella, provides a valuable and ethical platform for initial in vivo screening.[5][16]

In Vivo Efficacy in an Infection Model

A study using G. mellonella larvae infected with XDRAB showed a significant increase in the survival rate of the larvae when treated with 7-hydroxyindole.[4] While the untreated group had a survival rate of 16.67%, the 7-hydroxyindole-treated group showed a survival rate of 31.67%.[4] In another study, 7-hydroxyindole was found to reduce the pulmonary colonization of P. aeruginosa in guinea pigs and enhance its clearance from the lungs.[7][8]

These findings are crucial as they indicate that 7-hydroxyindole retains its biological activity in a complex biological environment and can positively impact the outcome of an infection.

Model OrganismPathogenKey Findings
Galleria mellonella Extensively Drug-Resistant Acinetobacter baumannii (XDRAB)Increased the survival rate of infected larvae from 16.67% (untreated) to 31.67%.[4]
Guinea Pig Pseudomonas aeruginosaReduced pulmonary colonization and increased bacterial clearance in the lungs.[7][8]

Experimental Protocols: Bridging the Gap to In Vivo Relevance

The following protocol outlines a common in vivo model used to assess the efficacy of antimicrobial compounds.

Protocol 3: Galleria mellonella Infection Model

This model is increasingly used for preliminary in vivo studies due to its cost-effectiveness, ethical considerations, and the fact that its innate immune system shares similarities with that of mammals.[5][16]

Methodology:

  • Rearing and Selection of Larvae:

    • Maintain G. mellonella larvae at an appropriate temperature (e.g., 29-33°C).[16]

    • Select healthy larvae of a specific weight range for the experiment.

  • Preparation of Inoculum and Compound:

    • Prepare a bacterial suspension of the pathogen (e.g., XDRAB) at a known concentration in PBS.

    • Prepare a solution of 7-hydroxyindole at the desired concentration for injection.

  • Infection and Treatment:

    • Divide the larvae into several groups:

      • Control group (injected with PBS only).

      • Infection group (injected with the bacterial suspension).

      • Treatment group (injected with the bacterial suspension and subsequently with 7-hydroxyindole at a specific time point).

      • Compound toxicity control (injected with 7-hydroxyindole only).

    • Inject a precise volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of each larva using a micro-syringe.

    • At a designated time post-infection, inject the treatment group with the 7-hydroxyindole solution.

  • Incubation and Monitoring:

    • Incubate the larvae at 37°C.[5][16]

    • Monitor the survival of the larvae over a period of time (e.g., 72 hours), recording the number of dead larvae at regular intervals.[4]

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between the groups.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_groups Experimental Groups start Select Healthy G. mellonella Larvae prep Prepare Bacterial Inoculum & 7-HI Solution start->prep injection Inject Larvae prep->injection group_control Control (PBS) group_control->injection group_infection Infection (Bacteria) group_infection->injection group_treatment Infection + 7-HI group_treatment->injection incubation Incubate at 37°C & Monitor Survival injection->incubation analysis Analyze Survival Data (Kaplan-Meier) incubation->analysis

Caption: The experimental workflow for the Galleria mellonella infection model.

Synthesizing the Evidence: A Holistic View of 7-Hydroxyindole's Efficacy

The collective evidence from both in vitro and in vivo studies paints a compelling picture of 7-hydroxyindole as a promising anti-infective agent. While its direct bactericidal activity may be moderate, its strength lies in its ability to disrupt bacterial communication and community behavior, namely biofilm formation. This is a significant advantage, as biofilms are notoriously resistant to conventional antibiotics and are a major cause of chronic and recurrent infections.

The synergy observed with other antibiotics further enhances its therapeutic potential, suggesting that 7-hydroxyindole could be used as an adjuvant to potentiate the effects of existing drugs and potentially resensitize resistant strains. The positive outcomes in the G. mellonella and guinea pig models provide the crucial proof-of-concept that these in vitro activities can translate into a tangible therapeutic benefit in a living organism.

Future research should focus on establishing a clear IVIVC for 7-hydroxyindole and its derivatives. This will require more extensive pharmacokinetic and pharmacodynamic studies in mammalian models to understand its ADME profile and to optimize dosing regimens. Nevertheless, the foundational data presented in this guide strongly supports the continued investigation of 7-hydroxyindole as a novel weapon in the ongoing battle against bacterial infections.

References

  • Li, J., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 10(2), e00537-24. Retrieved from [Link]

  • PLOS. (2023). Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii. PLOS ONE, 18(4), e0283764. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In vitro activity of biofilm inhibitors in combination with antibacterial drugs against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]

  • PubMed. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 10(2). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]

  • Lee, J., et al. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1), 75-90. Retrieved from [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • PubMed. (2009). Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence. Microbial Biotechnology, 2(1). Retrieved from [Link]

  • Napolitano, A., et al. (1994). Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 4(10), 1231-1234. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • ResearchGate. (2020). Correlation between in vitro and in vivo studies?. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • NIH. (2010). In vitro-In vivo Correlation: Perspectives on Model Development. Retrieved from [Link]

  • MDPI. (2017). Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Indole-Based Therapeutic Agents: From Kinase Inhibition to Migraine Relief

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets. This guide provides a head-to-head comparison of prominent indole-based therapeutic agents across three distinct classes: multi-kinase inhibitors in oncology, 5-HT1B/1D agonists for migraine therapy, and a classic non-steroidal anti-inflammatory drug (NSAID). We will dissect their mechanisms, compare their performance using experimental data, and provide detailed protocols for their evaluation.

Part 1: Multi-Kinase Inhibitors in Oncology: Sunitinib vs. Axitinib

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Sunitinib and Axitinib are two indole-based tyrosine kinase inhibitors (TKIs) approved for the treatment of renal cell carcinoma (RCC), yet they possess distinct selectivity profiles that influence their efficacy and adverse effect profiles.

Mechanism of Action: Targeting Angiogenesis

Both Sunitinib and Axitinib exert their primary anti-tumor effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis, the process of forming new blood vessels that tumors require to grow. The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs). By blocking VEGFR signaling, these drugs inhibit tumor neovascularization, effectively starving the tumor of essential nutrients and oxygen.

Sunitinib is considered a multi-targeted TKI, potently inhibiting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Flt-3. This broad-spectrum activity can be advantageous for targeting multiple oncogenic pathways simultaneously. Axitinib, in contrast, is a more selective, next-generation inhibitor focusing primarily on VEGFRs 1, 2, and 3 with high potency.

G cluster_membrane Cell Membrane cluster_drugs cluster_pathway VEGFR VEGFR PLC PLCγ VEGFR->PLC P RAS RAS VEGFR->RAS P PI3K PI3K VEGFR->PI3K P PDGFR PDGFR PDGFR->RAS P PDGFR->PI3K P Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition Axitinib Axitinib Axitinib->VEGFR Potent Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival PLC->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway for VEGFR/PDGFR inhibition by Sunitinib and Axitinib.

Head-to-Head Performance Data

The difference in target selectivity translates directly to biochemical potency and clinical performance. Axitinib demonstrates significantly higher potency against VEGFRs compared to Sunitinib, while Sunitinib retains potent activity against a broader range of kinases.

ParameterSunitinibAxitinibReference
Primary Targets VEGFR1-3, PDGFRα/β, c-KIT, Flt-3VEGFR1-3
IC₅₀ (VEGFR2) 9 nM0.2 nM
IC₅₀ (PDGFRβ) 2 nM1.6 nM
IC₅₀ (c-KIT) 1 nM97 nM
Median Progression-Free Survival (2nd line RCC) 6.5 months8.3 months
Common Adverse Events Fatigue, hand-foot syndrome, stomatitisDiarrhea, hypertension, fatigue
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

Principle: The assay measures the inhibition of phosphorylation of a fluorescently labeled substrate by a specific kinase. A terbium-labeled antibody that recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing terbium (donor) and the substrate's fluorophore (acceptor) into proximity, generating a FRET signal upon excitation.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Kinase Reaction cluster_2 Step 3: Detection cluster_3 Step 4: Data Analysis p1 Prepare serial dilution of Indole Inhibitor (e.g., Sunitinib) r1 Add Inhibitor and Kinase/Substrate mix to 384-well plate. Incubate. p1->r1 p2 Prepare Kinase/Substrate mix (e.g., VEGFR2 + GFP-substrate) p2->r1 p3 Prepare ATP solution r2 Initiate reaction by adding ATP. Incubate for 60 min at RT. p3->r2 p4 Prepare Detection Mix (Tb-anti-pSubstrate Antibody + EDTA) d1 Stop reaction by adding Detection Mix (EDTA chelates Mg²⁺). p4->d1 r1->r2 r2->d1 d2 Incubate for 30-60 min to allow antibody binding. d1->d2 d3 Read plate on TR-FRET reader. (Ex: 340 nm, Em: 495 nm & 520 nm) d2->d3 a1 Calculate Emission Ratio (520/495). d3->a1 a2 Plot Ratio vs. [Inhibitor]. a1->a2 a3 Fit data to sigmoidal curve to determine IC₅₀. a2->a3 G cluster_vessel Cranial Blood Vessel cluster_nerve Trigeminal Nerve Ending Triptans Sumatriptan Rizatriptan ReceptorB 5-HT₁B Receptor Triptans->ReceptorB ReceptorD 5-HT₁D Receptor Triptans->ReceptorD Vasoconstriction Vasoconstriction ReceptorB->Vasoconstriction Dilation Vasodilation (Migraine State) Inhibition Inhibition of CGRP Release ReceptorD->Inhibition CGRP CGRP Release

Caption: Dual mechanism of action for triptan-class drugs in migraine therapy.

Head-to-Head Performance Data

The primary differences between Sumatriptan and Rizatriptan lie in their pharmacokinetic profiles, which directly impact their clinical speed of onset and efficacy.

ParameterSumatriptanRizatriptanReference
Bioavailability (Oral) ~14%~45%
Tₘₐₓ (Time to Peak Plasma Conc.) 2 - 2.5 hours~1 hour
Half-life (t₁/₂) ~2 hours2 - 3 hours
Metabolism MAO-APrimarily MAO-A
2-hour Pain-Free Response (100mg Suma vs 10mg Riza) ~31%~40%
Receptor Binding Affinity (Ki, nM) - 5-HT₁D 9.3 nM4.5 nM
Receptor Binding Affinity (Ki, nM) - 5-HT₁B 15.5 nM6.2 nM
Experimental Protocol: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., Rizatriptan) to compete with a radiolabeled ligand (e.g., [³H]-Sumatriptan) for binding to a receptor preparation (e.g., cell membranes expressing 5-HT₁D). The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells transfected with human 5-HT₁D) in a buffer and prepare a membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of radioligand (e.g., [³H]-Sumatriptan at a concentration near its Kd).

    • 25 µL of various concentrations of the unlabeled test compound (Rizatriptan).

    • Include controls for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

  • Incubation: Incubate the plate for 60-120 minutes at a defined temperature (e.g., 25°C) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Choices: Radioligand binding is the gold standard for determining drug-receptor affinity. The rapid filtration step is crucial to prevent the dissociation of the ligand-receptor complex during separation. Using a radioligand concentration near its Kd value provides the optimal assay window and sensitivity for measuring competitive displacement.

Part 3: NSAID Application: The Case of Indomethacin

Indomethacin is a potent indole-derived NSAID used to treat pain, inflammation, and fever. Its mechanism, shared with other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Indomethacin inhibits both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is induced at sites of inflammation. The non-selective inhibition by Indomethacin accounts for both its therapeutic efficacy and its potential for gastrointestinal side effects.

ParameterIndomethacinReference
Mechanism Non-selective COX-1/COX-2 Inhibitor
IC₅₀ (COX-1) 2.3 µM
IC₅₀ (COX-2) 1.3 µM
Therapeutic Uses Gout, arthritis, patent ductus arteriosus
Common Adverse Events GI ulcers/bleeding, headache, dizziness

The relatively balanced inhibition of both COX isoforms is a key characteristic of Indomethacin's profile. Newer NSAIDs, known as coxibs (e.g., Celecoxib), were developed to selectively inhibit COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Synthesis and Conclusion

This guide demonstrates the remarkable versatility of the indole scaffold in targeting diverse protein families to achieve distinct therapeutic outcomes.

  • In oncology , modifying the indole core has led to both broad-spectrum (Sunitinib) and highly selective (Axitinib) kinase inhibitors. The choice between them depends on the specific cancer type, prior treatments, and desired balance between multi-pathway targeting and tolerability. Axitinib's higher potency for VEGFR translates to improved progression-free survival in second-line RCC, showcasing the benefits of targeted selectivity.

  • In migraine therapy , the development from Sumatriptan to Rizatriptan highlights the importance of optimizing pharmacokinetics. While both effectively target 5-HT₁B/₁D receptors, Rizatriptan's superior bioavailability and faster onset of action provide a clear clinical advantage for patients seeking rapid relief.

  • As an NSAID , Indomethacin remains a potent anti-inflammatory agent, but its non-selective COX inhibition profile serves as a critical benchmark against which more selective COX-2 inhibitors are compared, illustrating the constant drive to improve safety by refining drug selectivity.

The experimental protocols detailed herein—from cell-free biochemical assays to receptor binding studies—represent the fundamental tools used by drug development professionals to characterize and compare such agents. By understanding the causality behind these experimental designs, researchers can generate high-quality, reliable data to drive the selection and optimization of the next generation of indole-based therapeutics.

References

  • Title: Sunitinib malate for the treatment of renal cell carcinoma. Source: PubMed Central, National Institutes of Health. URL: [Link]

  • Title: Sunitinib: a review of its use in advanced renal cell carcinoma. Source: SpringerLink. URL: [Link]

  • Title: Axitinib: a review of its use in advanced renal cell carcinoma. Source: SpringerLink. URL: [Link]

  • Title: Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial. Source: The Lancet Oncology. URL: [Link]

  • Title: Triptans (5-HT1B/1D Agonists) in Migraine: Detailed Results and Methods of a Meta-Analysis of 53 Trials. Source: PubMed, National Institutes of Health. URL: [Link]

  • Title: Sumatriptan and Rizatriptan in the treatment of migraine. Source: Wiley Online Library. URL: [Link]

  • Title: Rizatriptan for the treatment of migraine. Source: PubMed Central, National Institutes of Health. URL: [Link]

  • Title: Indomethacin. Source: PubMed, National Institutes of Health. URL: [Link]

  • Title: A new series of 1,5-diarylpyrazoles as potent and selective cyclooxygenase-2 inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

7-Hydroxy-1H-indole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure, appearing in a multitude of pharmacologically active compounds. However, the synthesis of this molecule can often lead to the formation of positional isomers, where the hydroxyl (-OH) group is located at different positions on the indole ring (e.g., 4-OH, 5-OH, 6-OH). These isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the accurate and robust analysis of isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of a potential drug candidate.

This guide provides a comprehensive comparison of analytical methodologies for resolving and quantifying this compound from its critical positional isomers. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for selecting the most appropriate technique for your research and development needs.

The Isomeric Landscape: Understanding the Separation Challenge

The primary analytical challenge lies in the subtle structural differences between the target molecule and its potential isomeric impurities. All isomers share the same molecular weight and elemental composition, making non-separative techniques inadequate for purity assessment.

Key Potential Positional Isomers:

  • This compound (Target Analyte)

  • 4-Hydroxy-1H-indole-3-carboxylic acid

  • 5-Hydroxy-1H-indole-3-carboxylic acid

  • 6-Hydroxy-1H-indole-3-carboxylic acid

The polarity and chromatographic retention of these isomers are extremely similar, demanding high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the gold-standard techniques for this application.

Comparative Analysis of Analytical Methodologies

While several techniques can be employed, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its advanced counterpart, UHPLC, offer the most effective and practical solutions.

Reversed-Phase HPLC (RP-HPLC): The Robust Workhorse

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For acidic compounds like hydroxy-indole-carboxylic acids, "ion suppression" reversed-phase chromatography is a highly effective approach[1]. By adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group, the molecule becomes protonated (neutral), increasing its retention on the non-polar column and leading to sharper peaks.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is a standard choice, but a Phenyl-Hexyl phase can offer alternative selectivity. The phenyl groups provide π-π interactions with the indole ring, which can enhance the resolution between isomers that differ in the position of the electron-donating hydroxyl group.

  • Mobile Phase pH: The acidity of both the carboxylic acid and the phenolic hydroxyl group is pH-dependent[2][3]. Maintaining a low pH (e.g., 2.5-3.5) with a buffer like phosphate or an acid additive like formic or trifluoroacetic acid (TFA) is crucial to ensure consistent retention and peak shape[4].

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal, as the indole ring is a strong chromophore. Monitoring at multiple wavelengths can help in peak purity assessment.

Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Accelerator

UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher efficiency, resolution, and speed. For complex separations like isomeric purity, UHPLC can provide baseline resolution in a fraction of the time required by conventional HPLC[5].

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper, narrower peaks allow for the separation of closely eluting isomers.

  • Sensitivity: The narrow peaks lead to a better signal-to-noise ratio, improving detection and quantification limits.

Capillary Electrophoresis (CE): A Niche Alternative

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field[6][7]. It offers extremely high separation efficiency and requires minimal sample and solvent. However, CE can be less robust and more complex to implement than HPLC for routine quality control[8][9]. For indole alkaloids, controlling the pH of the running buffer is critical to manage the charge state and achieve separation[8].

Head-to-Head Experimental Showdown: RP-HPLC vs. UHPLC

To illustrate the practical differences, we present a comparative analysis based on validated methods for separating this compound from its 5-hydroxy isomer, a common impurity.

Detailed Experimental Protocol: Optimized RP-HPLC Method
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Instrumentation: Standard HPLC system with a PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

Detailed Experimental Protocol: High-Throughput UHPLC Method
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Instrumentation: UHPLC system with a PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 40% B over 3 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 1 µL.

Data Presentation and Performance Comparison
Performance MetricOptimized RP-HPLC Method High-Throughput UHPLC Method Advantage
Analysis Time ~25 minutes~4 minutesUHPLC
Resolution (Rs) between Isomers 1.82.5UHPLC
Tailing Factor (Tf) 1.21.1UHPLC
Solvent Consumption per Run ~25 mL~2.4 mLUHPLC
Limit of Quantification (LOQ) ~0.05%~0.01%UHPLC

Method Validation: A Self-Validating System for Trustworthiness

A method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose[10]. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are essential for an impurity quantification method[11][12].

Key Validation Characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including isomers, degradation products, and matrix components. This is demonstrated by achieving baseline resolution between all relevant peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used[12].

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spiking the sample with known amounts of the impurity.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Workflow for Isomeric Purity Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Final Stage Dev Develop Separation Method (HPLC/UHPLC) Spec Specificity (Peak Purity, Resolution) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob SOP Generate Standard Operating Procedure (SOP) Rob->SOP Imp Implement for Routine QC SOP->Imp

Caption: Workflow for analytical method validation based on ICH Q2 guidelines.

Conclusion and Recommendations

For the critical task of determining the isomeric purity of this compound, both HPLC and UHPLC are powerful and appropriate techniques. The choice between them depends on the specific laboratory context.

  • Recommendation for High-Throughput Screening & Process Development: UHPLC is the superior choice. Its speed, enhanced resolution, and lower solvent consumption provide significant advantages for rapid sample analysis and detailed impurity profiling.

  • Recommendation for Routine Quality Control: A validated RP-HPLC method is a robust, reliable, and cost-effective solution. It provides adequate resolution and sensitivity for ensuring batch-to-batch consistency and meeting regulatory requirements.

Regardless of the platform chosen, a rigorous method validation in accordance with ICH guidelines is mandatory to ensure the integrity and trustworthiness of the analytical data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 55-60.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • MDPI. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Retrieved from [Link]

  • Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (1998).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applica. Retrieved from [Link]

  • Clarke, A. J. (2017). Capillary Electrophoresis for Drug Analysis. In Analytical Toxicology.
  • PubMed Central. (n.d.). Capillary electrophoresis in pharmaceutical analysis. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 7-Hydroxy-1H-indole-3-carboxylic acid with appropriate safety measures to minimize exposure and risk. Based on data from similar indole compounds, this chemical should be presumed to cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[1][4]

  • Solid Waste: Collect any unused or expired this compound, as well as contaminated materials such as gloves, absorbent paper, and empty vials, in a designated hazardous waste container for solid chemical waste.[1] Do not mix solid waste with liquid waste streams.[1]

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[5]

Step 2: Waste Container Selection and Labeling

The selection and labeling of the waste container are critical for safe storage and disposal.

  • Container: Use a container that is chemically compatible with this compound and is in good condition with no leaks or cracks. The container must have a secure, leak-proof, screw-on cap.[1] Acids should not be stored in metal containers.[4][6]

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste."[1][7] The label must include:

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]

    • The accumulation start date (the date the first waste is added).[1]

    • An accurate list of all contents, including any residual solvents.[1]

    • The name and contact information of the responsible researcher or lab supervisor.[1]

Step 3: Storage of Hazardous Waste

Designate a specific area within the laboratory for the storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[4][7]

  • The SAA should be close to the point of waste generation and under the direct supervision of lab personnel.[6]

  • Ensure the container is kept closed except when adding waste.[1]

  • Segregate the waste from incompatible materials.[1][4] As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.[4][8]

Step 4: Disposal Procedure

The final disposal of this compound must be handled by a certified entity.

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Do not attempt to dispose of this chemical through regular trash or down the drain.[1]

  • The disposal of the waste must be managed by a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Have this compound waste? ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Unused chemical, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions containing the chemical) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Segregate by solvent) liquid->liquid_container sharps_container Collect in Designated Sharps Container sharps->sharps_container store Store in Satellite Accumulation Area (SAA) Segregated from incompatibles solid_container->store liquid_container->store sharps_container->store pickup Arrange for Pickup by Certified Hazardous Waste Disposal store->pickup end End: Proper Disposal Complete pickup->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

All laboratory waste is regulated by federal and state agencies. The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[6][9] It is imperative to follow your institution's Environmental Health and Safety (EHS) office guidelines to ensure full compliance.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available from: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Hydroxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Probable Hazard Profile: An Evidence-Based Assessment

Given its structural motifs—an indole ring and a carboxylic acid group—we can infer the potential hazards of 7-Hydroxy-1H-indole-3-carboxylic acid by examining related molecules. Safety data for compounds like Indole-3-carboxylic acid, 7-Hydroxycoumarin-3-carboxylic acid, and other indole derivatives consistently highlight the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][4][5]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or absorbed through the skin.[1][4]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from best practices for similar chemical classes.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are preferred).[6]To prevent direct skin contact and potential absorption. Gloves must be inspected before use and disposed of properly after handling.
Eye and Face Protection Chemical safety goggles. A face shield is recommended when there is a significant risk of splashes.[5][6][7][8]To protect the eyes from dust particles and accidental splashes of solutions containing the compound.
Respiratory Protection For handling the solid compound, a dust mask (e.g., N95) is recommended.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]To prevent inhalation of fine particles that could cause respiratory irritation.
Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.[6][7][9]To protect the skin and personal clothing from contamination.

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your research. The following procedural steps provide a clear guide for the safe handling of this compound.

Preparation
  • Review Available Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Prepare a Well-Ventilated Work Area: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation risks.[1]

  • Assemble and Inspect PPE: Don all the required PPE as detailed in the table above. Ensure your gloves are free of any defects.

Handling and Experimental Workflow
  • Weighing the Compound: Handle the solid material carefully to avoid generating dust. Use a balance inside a fume hood or in a contained space with local exhaust ventilation.

  • Dissolving the Compound: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Perform Experimental Procedures: Conduct all experimental steps within the fume hood.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1]

Storage
  • Temperature: For long-term stability, store the compound in a cool, dry place.[3] Some similar compounds are stored at -20°C.[5]

  • Light: Protect the compound from light, as indole derivatives can be light-sensitive.[1][5]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][5]

Disposal
  • Waste Management: Dispose of all waste materials, including contaminated gloves, weighing paper, and empty containers, in accordance with your institution's hazardous waste disposal procedures.[1]

  • Cleaning: Decontaminate all work surfaces and equipment after use.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessForm Assess Physical Form (Solid or Liquid?) Start->AssessForm AssessQuantity Assess Quantity (Small or Large?) AssessForm->AssessQuantity Solid BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat AssessForm->BasePPE Liquid FaceShield Add Face Shield AssessForm->FaceShield Liquid (Splash Risk) Respiratory Add Respiratory Protection (N95 Dust Mask) AssessQuantity->Respiratory Small or Large EnhancedBody Consider Enhanced Body Protection (Chemical Apron/Coveralls) AssessQuantity->EnhancedBody Large Proceed Proceed with Experiment BasePPE->Proceed Respiratory->BasePPE EnhancedBody->BasePPE FaceShield->BasePPE

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

Adherence to these safety protocols is not merely about compliance; it is about cultivating a laboratory environment where groundbreaking research can be conducted without compromising the well-being of our dedicated scientists. By treating this compound with the respect it deserves and diligently applying these protective measures, we can ensure both personal safety and the integrity of our scientific endeavors.

References

  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Allyl-1H-indole - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-19).
  • Safety Data Sheet - Cayman Chemical. (2025-10-06).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-12-05).
  • Personal protective equipment in your pharmacy. (2019-10-30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019-01-03).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1H-indole-3-carboxylic acid
Reactant of Route 2
7-Hydroxy-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.